molecular formula C26H34N2O5 B1532681 Fmoc-Lysinol(Boc) CAS No. 198561-38-5

Fmoc-Lysinol(Boc)

Cat. No.: B1532681
CAS No.: 198561-38-5
M. Wt: 454.6 g/mol
InChI Key: CQPCXWDXTZJRSX-SFHVURJKSA-N
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Description

Fmoc-Lysinol(Boc) is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Lysinol(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lysinol(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPCXWDXTZJRSX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-Lysinol(Boc): A Technical Guide to a Unique Building Block for Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Carboxyl Terminus

In the landscape of peptide synthesis and drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. While the canonical amino acids provide a foundational alphabet, the introduction of non-standard moieties offers a powerful tool to modulate properties such as proteolytic stability, receptor affinity, and bioavailability. Fmoc-Lysinol(Boc) emerges as a key player in this advanced synthetic arena. It is the N-α-Fmoc and N-ε-Boc protected form of lysinol, an amino alcohol derived from lysine where the carboxylic acid group is reduced to a primary alcohol.

This guide provides an in-depth technical overview of Fmoc-Lysinol(Boc) for researchers, chemists, and drug development professionals. We will delve into its chemical structure, strategic importance, and practical applications, moving beyond a simple datasheet to offer field-proven insights into its use.

The Chemical Identity and Structure of Fmoc-Lysinol(Boc)

The precise identity of a synthetic building block is the bedrock of reproducible and reliable research. Fmoc-Lysinol(Boc) is a well-defined chemical entity with the following key identifiers:

PropertyValue
Chemical Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexan-1-ol
Molecular Formula C₂₆H₃₄N₂O₅
Molecular Weight 454.57 g/mol
CAS Number 198561-38-5

The structure of Fmoc-Lysinol(Boc) is characterized by three key features, each with a distinct chemical role.

Fmoc_Lysinol_Boc lys_backbone Lysinol Backbone fmoc_group Fmoc Group (N-α protection) lys_backbone->fmoc_group Amide bond boc_group Boc Group (N-ε protection) lys_backbone->boc_group Carbamate on side chain terminal_hydroxyl Terminal Hydroxyl (-CH₂OH) lys_backbone->terminal_hydroxyl Reduced C-terminus synthesis_workflow start Fmoc-Lys(Boc)-OH reduction Reduction (e.g., NaBH₄, LiAlH₄) start->reduction product Fmoc-Lysinol(Boc) reduction->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Pure Fmoc-Lysinol(Boc) purification->final_product

Caption: A simplified workflow for the synthesis of Fmoc-Lysinol(Boc).

A common method for this reduction is the use of sodium borohydride (NaBH₄) in an appropriate solvent system. While a specific, peer-reviewed protocol for the synthesis of Fmoc-Lysinol(Boc) was not found in the immediate search results, a general procedure for the reduction of Fmoc-amino acids to Fmoc-amino alcohols has been described. This typically involves the activation of the carboxylic acid, for example, as a mixed anhydride, followed by reduction with NaBH₄.

Characterization and Quality Control

For a researcher using Fmoc-Lysinol(Boc), it is imperative to confirm its identity and purity. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals to look for would be the characteristic peaks of the Fmoc and Boc groups, the aliphatic protons of the lysine backbone, and the protons of the newly formed -CH₂OH group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase column with a gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like TFA, is commonly used.

  • Melting Point: A sharp melting point is indicative of high purity.

Application in Solid-Phase Synthesis of Peptide Alcohols

The primary application of Fmoc-Lysinol(Boc) is its incorporation into peptide sequences to generate C-terminal peptide alcohols using SPPS.

General Principles of Incorporation

The incorporation of Fmoc-Lysinol(Boc) at the C-terminus of a peptide requires a different strategy than the standard esterification of an Fmoc-amino acid to a hydroxymethyl-functionalized resin (like Wang resin). The hydroxyl group of Fmoc-Lysinol(Boc) must be attached to a suitable resin linker that allows for its cleavage under desired conditions.

Recent advancements have led to the development of specialized resins for the synthesis of peptide alcohols. For instance, modified Rink, Ramage, or Sieber resins can be functionalized to allow for the attachment of Fmoc-amino alcohols. These resins are designed to release the peptide alcohol upon treatment with an acid, such as TFA.

A Generalized Protocol for the Synthesis of a Lysinol-Containing Peptide

The following is a generalized, conceptual protocol for the synthesis of a peptide with a C-terminal lysinol residue using Fmoc-Lysinol(Boc). This protocol is based on the principles of Fmoc-SPPS and the use of a suitable resin for peptide alcohol synthesis. Note: This is a representative workflow and should be optimized for the specific sequence and scale of the synthesis.

Step 1: Resin Preparation and Swelling

  • Place the appropriate amount of a suitable resin for peptide alcohol synthesis (e.g., a modified Sieber or Rink resin) in a solid-phase synthesis vessel.

  • Swell the resin in an appropriate solvent, such as DMF or dichloromethane (DCM), for at least 30 minutes.

Step 2: Attachment of Fmoc-Lysinol(Boc) to the Resin This step is highly dependent on the specific resin used. The following is a conceptual example.

  • Activate the linker on the resin according to the manufacturer's instructions.

  • Dissolve an excess of Fmoc-Lysinol(Boc) in a suitable solvent (e.g., DMF or DCM).

  • Add the Fmoc-Lysinol(Boc) solution to the activated resin, along with a suitable base or coupling agent as required by the resin chemistry.

  • Allow the reaction to proceed for several hours to overnight with agitation.

  • Wash the resin thoroughly with DMF and DCM to remove any unreacted material.

  • Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride and a non-nucleophilic base).

Step 3: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-20 minutes.

  • Drain the solution and repeat the piperidine treatment.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Step 4: Coupling of the Next Fmoc-Amino Acid

  • Dissolve the next Fmoc-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) in DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

  • Wash the resin thoroughly with DMF.

Step 5: Repeat Deprotection and Coupling Cycles Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Deprotection

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, typically containing TFA with scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide alcohol.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Step 7: Purification and Analysis

  • Purify the crude peptide alcohol using reversed-phase HPLC.

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

sps_workflow cluster_0 Resin Preparation cluster_1 C-Terminal Attachment cluster_2 Peptide Elongation Cycle cluster_3 Final Steps resin_prep Swell Resin attach_lysinol Attach Fmoc-Lysinol(Boc) resin_prep->attach_lysinol cap_resin Cap Resin attach_lysinol->cap_resin fmoc_deprotection Fmoc Deprotection cap_resin->fmoc_deprotection coupling Couple Next Fmoc-AA fmoc_deprotection->coupling wash Wash coupling->wash wash->fmoc_deprotection Repeat for each AA cleavage Cleavage & Deprotection wash->cleavage After final AA purification HPLC Purification cleavage->purification analysis MS Analysis purification->analysis

Caption: A workflow for the solid-phase synthesis of a peptide alcohol using Fmoc-Lysinol(Boc).

Conclusion and Future Perspectives

Fmoc-Lysinol(Boc) is a specialized yet highly valuable building block for the synthesis of modified peptides with potentially superior therapeutic properties. Its ability to introduce a C-terminal alcohol functionality provides a direct route to enhance proteolytic stability and modulate biological activity. As the demand for more sophisticated and durable peptide-based drugs continues to grow, the use of such non-canonical building blocks will become increasingly central to the field of medicinal chemistry. The continued development of novel resins and synthetic methodologies will further streamline the incorporation of Fmoc-Lysinol(Boc) and other amino alcohols, empowering researchers to explore a wider chemical space in their quest for next-generation therapeutics.

References

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lysinol(Boc). PubChem Compound Database. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Fmoc-Lysinol(Boc) physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth Technical Guide to Fmoc-Lysinol(Boc): Properties, Applications, and Experimental Protocols

Introduction

Fmoc-Lysinol(Boc), with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysinol, is a pivotal building block in modern synthetic chemistry, particularly in the realms of peptide science and drug development. This derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, the epsilon-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is reduced to a primary alcohol, offers unique functionalities for specialized applications. Its structure allows for precise, stepwise incorporation into complex molecular architectures.

This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Lysinol(Boc), its primary applications, and detailed protocols for its characterization and use. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Core Molecular Structure and Key Functional Groups

The utility of Fmoc-Lysinol(Boc) is rooted in its distinct structural features, which allow for orthogonal protection and deprotection strategies. This is a fundamental concept in multi-step synthesis, ensuring that specific protective groups can be removed without affecting others.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, the Fmoc group is a base-labile protecting group. It is stable under acidic conditions but can be readily cleaved using a mild base, typically a solution of piperidine in an organic solvent. This characteristic is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).

  • Boc (tert-butoxycarbonyl) Group: Protecting the ε-amino group of the lysine side chain, the Boc group is acid-labile. It remains stable during the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality between the Fmoc and Boc groups is crucial for selectively modifying the lysine side chain.

  • Hydroxyl Group (-OH): The defining feature of Fmoc-Lysinol(Boc) is the C-terminal primary alcohol. This functional group distinguishes it from its carboxylic acid counterpart, Fmoc-Lys(Boc)-OH, and opens up a different set of chemical transformations, such as esterification, etherification, or oxidation to an aldehyde.

graph "Fmoc_Lysinol_Boc_Structure" { layout=neato; node [shape=plaintext]; "Fmoc-Lysinol(Boc)" [pos="0,0!"]; "Fmoc" [label="Fmoc", pos="-2.5,1!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "alpha-Amine" [label="α-Amine", pos="-1,0.5!"]; "Lysinol_Backbone" [label="Lysinol Backbone", pos="0,0!"]; "Side_Chain" [label="Side Chain", pos="1,-1!"]; "Boc" [label="Boc", pos="2.5,-1.5!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "epsilon-Amine" [label="ε-Amine", pos="1.5,-1!"]; "Hydroxyl" [label="Hydroxyl (-OH)", pos="1.5,1!", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fmoc" -- "alpha-Amine"; "alpha-Amine" -- "Lysinol_Backbone"; "Lysinol_Backbone" -- "Side_Chain"; "Side_Chain" -- "epsilon-Amine"; "epsilon-Amine" -- "Boc"; "Lysinol_Backbone" -- "Hydroxyl"; }

Caption: Molecular structure of Fmoc-Lysinol(Boc).

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Lysinol(Boc) is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 198561-38-5[1]
Molecular Formula C26H34N2O5[2]
Molecular Weight 454.56 g/mol [2]
Appearance White to off-white powder or solid[3]
Melting Point Not precisely defined, varies by supplier.
Solubility Soluble in polar organic solvents like DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water.[4][5][6]
Optical Rotation Specific values vary by batch and supplier, but it is an optically active L-enantiomer.[7][8]
Stability Stable under recommended storage conditions.[3][4]

Orthogonal Deprotection Strategy

The strategic placement of the Fmoc and Boc protecting groups allows for a controlled, stepwise deprotection, which is fundamental to its application in complex syntheses.

digraph "Orthogonal_Deprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

start [label="Fmoc-Lysinol(Boc)", fillcolor="#F1F3F4", fontcolor="#202124"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect_fmoc [label="Fmoc Deprotection\n(Piperidine)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect_boc [label="Boc Deprotection\n(TFA)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; result_fmoc [label="H-Lysinol(Boc)"]; result_boc [label="Fmoc-Lysinol(H)"];

start -> deprotect_fmoc [label="Base"]; deprotect_fmoc -> result_fmoc;

start -> deprotect_boc [label="Acid"]; deprotect_boc -> result_boc; }

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).

Applications in Research and Development

Fmoc-Lysinol(Boc) is a valuable reagent for several advanced applications in medicinal chemistry and materials science.

Synthesis of Peptide Alcohols and Aldehydes

The primary alcohol functionality allows for the synthesis of C-terminally modified peptides.

  • Peptide Alcohols: These compounds are of interest as enzyme inhibitors and can exhibit altered pharmacokinetic properties compared to their carboxylic acid counterparts.

  • Peptide Aldehydes: Careful oxidation of the primary alcohol yields a peptide aldehyde, a class of compounds known to be potent inhibitors of serine and cysteine proteases.

Development of Complex Drug Conjugates

The orthogonal protection scheme enables the selective functionalization of either the N-terminus or the lysine side chain. After deprotection of the ε-amino group, the resulting primary amine can be used for the attachment of:

  • Payloads: Cytotoxic drugs for targeted cancer therapy.

  • Imaging Agents: Fluorescent dyes or chelating agents for diagnostic applications.

  • Solubilizing Moieties: Such as polyethylene glycol (PEG) to improve the pharmacokinetic profile of a therapeutic peptide.

Solid-Phase Synthesis of Modified Peptides

Fmoc-Lysinol(Boc) can be anchored to a solid support via its hydroxyl group, typically through the formation of an ester or ether linkage. This allows for the synthesis of peptides with a C-terminal alcohol after cleavage from the resin.

Experimental Protocols

Characterization of Fmoc-Lysinol(Boc)

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of Fmoc-Lysinol(Boc).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 265 nm (the latter is characteristic of the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as DMSO or acetonitrile, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Procedure: Dissolve a few milligrams of the substance in the deuterated solvent. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Expected Signals: The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group (typically between 7.3 and 7.9 ppm), the protons of the Boc group (a singlet around 1.4 ppm), and various signals for the lysine backbone and the terminal CH2OH group.

Typical Workflow: Fmoc Deprotection

This protocol describes the removal of the Fmoc group in a solution-phase synthesis.

  • Dissolution: Dissolve Fmoc-Lysinol(Boc) in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Base: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture. A typical ratio is 1:4 (reagent solution to piperidine solution).

  • Reaction Time: Stir the reaction at room temperature for 15-30 minutes.

  • Monitoring: The progress of the reaction can be monitored by TLC or HPLC, observing the disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the deprotected product.

  • Work-up: Once the reaction is complete, the solvent and excess piperidine are typically removed under reduced pressure. The resulting product, H-Lysinol(Boc), can then be purified or used directly in the next synthetic step.

Safety, Handling, and Storage

Safety Precautions

While Fmoc-Lysinol(Boc) is not classified as a hazardous substance, standard laboratory safety practices should be followed.[3][9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.[3]

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.[3]

  • Ingestion: May be harmful if swallowed.[3]

Handling

  • Keep away from strong oxidizing agents.[3][4]

  • Avoid generating dust.

Storage

  • Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[5][7]

  • Container: Keep the container tightly closed to prevent moisture absorption.[3]

Conclusion

Fmoc-Lysinol(Boc) is a highly versatile and valuable building block for the synthesis of complex peptides and drug conjugates. Its unique combination of an acid-labile Boc group, a base-labile Fmoc group, and a C-terminal hydroxyl group provides chemists with a powerful tool for orthogonal synthesis strategies. A comprehensive understanding of its physical and chemical properties, coupled with established protocols for its use and characterization, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Summary for CID 2724628. Retrieved from [Link]

  • [Supplier Name Redacted for Generality]. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Fmoc-Lysinol(Boc). PubChem Compound Summary for CID 51340621. Retrieved from [Link]

  • [Supplier Name Redacted for Generality]. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-Lysinol(Boc) [198561-38-5]. Retrieved from [Link]

  • Omizzur Peptide. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way researchers and drug developers construct peptides, transforming a once labor-intensive solution-phase process into a streamlined, automatable methodology.[1][2] The foundational principle of SPPS, conceived by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1] This solid support allows for the easy removal of excess reagents and byproducts through simple filtration and washing, dramatically improving efficiency and yield.[1][3]

At the heart of this elegant process lies the concept of orthogonal protection . To ensure the orderly assembly of a specific peptide sequence, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected."[4] This prevents unwanted side reactions, such as polymerization or branching.[4][5] The α-amino protecting group must be selectively removable under conditions that leave the peptide-resin linkage and the side-chain protecting groups intact.[4] This selective deprotection is the cornerstone of a successful SPPS strategy.

Two strategies, defined by their choice of temporary α-amino protecting group, have dominated the field: the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) methodologies.[3] This guide provides an in-depth technical analysis of these two core strategies, exploring the causality behind experimental choices, detailing validated protocols, and offering insights to guide researchers in selecting the optimal approach for their specific synthetic challenges.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely used method for SPPS today.[6] Its popularity stems from its use of milder reaction conditions, which are compatible with a wider range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation.[6] The strategy is defined by an orthogonal protection scheme where the temporary Nα-Fmoc group is labile to a weak base, while the "permanent" side-chain protecting groups (typically tert-butyl, tBu, derivatives) and the resin linkage are labile to a strong acid.[4]

Core Chemistry and Mechanism

The key to the Fmoc strategy is the base-lability of the Fmoc group.[7] The acidic proton on the fluorenyl ring system is readily abstracted by a secondary amine base, most commonly piperidine.[3][8] This initiates a β-elimination reaction, releasing the free N-terminal amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[3]

The DBF-piperidine adduct has a strong UV absorbance, which is a key practical advantage of the Fmoc strategy. It allows for real-time, quantitative monitoring of the deprotection step, providing a valuable diagnostic tool to assess the efficiency of each cycle in the synthesis.[6]

Visualization: The Fmoc SPPS Cycle

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (Nα-Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 End Elongated Peptide (Nα-Fmoc Protected) Wash2->End 5 End->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Key Components and Experimental Choices
Resins and Linkers

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[9]

  • Wang Resin: A p-alkoxybenzyl alcohol linker, it is the most common choice for synthesizing peptides with a C-terminal carboxylic acid.[9][10]

  • Rink Amide Resin: Used to produce peptides with a C-terminal amide, which can enhance biological stability.[9][10]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin, ideal for producing protected peptide fragments or for sequences prone to diketopiperazine formation at the dipeptide stage.[9][11] The steric bulk of the trityl group helps suppress this side reaction.[11]

Side-Chain Protection

Side-chain protecting groups must be stable to the basic conditions of Fmoc deprotection (piperidine) but readily removable during the final acid cleavage. The tert-butyl (tBu) group and its derivatives are the standard choice.[3] For example:

  • Asp(OtBu), Glu(OtBu)

  • Ser(tBu), Thr(tBu), Tyr(tBu)

  • Lys(Boc), Trp(Boc)

  • Arg(Pbf) (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Cleavage and Global Deprotection

The final step involves treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[12] This process generates highly reactive carbocations from the protecting groups, which can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[12]

To prevent these deleterious side reactions, scavengers are added to the TFA cleavage cocktail to trap these reactive species.

  • Water (H₂O): Scavenges t-butyl cations.[13]

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl cations and other carbocations.[12][13]

  • 1,2-Ethanedithiol (EDT): Used particularly when Cysteine is present to prevent reattachment and other side reactions.

A widely effective and minimally odorous cleavage cocktail for most sequences is TFA/TIS/H₂O (95:2.5:2.5) . For more complex peptides, especially those containing multiple Arg(Pbf) and Cys(Trt) residues, more complex mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[12]

Experimental Protocol: Standard Fmoc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[9] It is critical to use high-quality, amine-free DMF.[9]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete deprotection.[9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.[9]

  • Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HCTU (1-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.95 eq. relative to amino acid) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the washed resin. Agitate for 15-60 minutes. Coupling times may need to be extended for longer peptides or sterically hindered amino acids.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[9]

  • Return to Step 2: Repeat the cycle until the full peptide sequence is assembled.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Merrifield, is the original method of SPPS.[14] It employs a "quasi-orthogonal" protection scheme based on differential acid lability.[4] The temporary Nα-Boc group is removed by a moderately strong acid (TFA), while the "permanent" side-chain protecting groups (typically benzyl, Bzl, derivatives) and the resin linkage are removed by a very strong acid, usually anhydrous hydrogen fluoride (HF).[14][15]

While largely superseded by the Fmoc strategy for routine synthesis due to the hazardous nature of HF, the Boc strategy remains indispensable for certain applications, such as the synthesis of base-sensitive peptides (e.g., thioesters) or particularly hydrophobic sequences where Fmoc chemistry may be problematic.[4][15]

Core Chemistry and Mechanism

The Boc group is cleaved by acidolysis. Protonation of the carbamate is followed by the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[16] The repetitive use of TFA for deprotection requires that the side-chain protecting groups and the resin linkage be significantly more stable to acid.[14]

Visualization: The Boc SPPS Cycle

Boc_SPPS_Cycle Start Resin-Bound Peptide (Nα-Boc Protected) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection 1 Wash_Neut DCM/IPA Wash & Neutralization (DIEA) Deprotection->Wash_Neut 2 Coupling Amino Acid Coupling (Activated Boc-AA, Coupling Reagents) Wash_Neut->Coupling 3 Wash2 DCM/DMF Wash Coupling->Wash2 4 End Elongated Peptide (Nα-Boc Protected) Wash2->End 5 End->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Key Components and Experimental Choices
Resins and Linkers
  • Merrifield Resin: The classic resin, chloromethylated polystyrene, forms a benzyl ester linkage with the first amino acid.[14][17]

  • PAM Resin (Phenylacetamidomethyl): An advancement over Merrifield resin, offering greater stability to the repetitive TFA treatments, thus minimizing premature peptide loss.[14][18]

  • MBHA Resin (4-Methylbenzhydrylamine): The support of choice for preparing peptide amides using the Boc strategy.[14][19]

Side-Chain Protection

Side-chain protecting groups are typically benzyl-based, which are stable to TFA but cleaved by HF.

  • Asp(OBzl), Glu(OBzl)

  • Ser(Bzl), Thr(Bzl), Tyr(2-Br-Z)

  • Lys(2-Cl-Z)

  • Arg(Tos) (Tosyl)

Cleavage and Global Deprotection

The final cleavage in Boc-SPPS requires anhydrous HF, a highly corrosive and toxic gas that necessitates specialized Teflon apparatus. The procedure is typically performed at 0°C. As with TFA cleavage, scavengers are crucial.

  • Anisole: A common scavenger used to trap benzyl and other carbocations generated during HF cleavage.[14]

  • Thioanisole/Thiocresol: Often used, particularly for peptides containing Arg(Tos), to facilitate removal of the tosyl group.

Experimental Protocol: Standard Boc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.[14]

  • Washing: Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[14]

  • Neutralization: Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic.[14]

  • Washing: Wash the resin thoroughly with DCM/DMF to remove excess base.

  • Coupling:

    • In a separate vessel, activate the next Boc-protected amino acid with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF/DCM.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF, then DCM.

  • Return to Step 2: Repeat the cycle until the full peptide sequence is assembled.

Head-to-Head Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc strategies is a critical decision based on the specific requirements of the target peptide, available equipment, and safety considerations.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Weak base (e.g., 20% Piperidine in DMF)[7]Moderate acid (e.g., 25-50% TFA in DCM)[14]
Side-Chain Protection Acid-labile (tBu-based, removed by TFA)[3]Very acid-labile (Bzl-based, removed by HF)[14]
Final Cleavage Strong acid (TFA with scavengers)Very strong acid (Anhydrous HF with scavengers)[14]
Orthogonality Fully Orthogonal (Base vs. Acid)[4]Quasi-Orthogonal (Differential Acid Lability)[4]
Advantages - Milder overall conditions[6]- Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[6]- UV monitoring of deprotection[6]- No hazardous HF required[6]- Easier automation[6]- Better for highly hydrophobic or aggregation-prone sequences[15]- Suitable for base-sensitive peptides (e.g., thioesters)[15]- Generally lower cost of Boc-amino acids
Disadvantages - Piperidine can cause side reactions (e.g., aspartimide formation, piperidinyl-alanine formation)[11]- Dibenzofulvene can be difficult to remove from hydrophobic peptides[6]- Potential for diketopiperazine formation at the dipeptide stage[11]- Requires hazardous anhydrous HF and specialized equipment[15]- Repetitive TFA treatment can degrade sensitive residues or cause premature cleavage from the resin[6]- Harsher final cleavage conditions
Common Resins Wang, Rink Amide, 2-Chlorotrityl[9][10]Merrifield, PAM, MBHA[14][17]

Mitigating Common Side Reactions

A deep understanding of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

  • Aspartimide Formation: Particularly common in Asp-Gly or Asp-Ser sequences, this can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of Boc synthesis.[11] In Fmoc-SPPS, adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this.[11]

  • Diketopiperazine Formation: This intramolecular cyclization of the N-terminal dipeptide leads to chain termination. It is most prevalent in Fmoc synthesis, especially with Proline in the first or second position.[11] Using a sterically hindered resin like 2-chlorotrityl chloride can effectively prevent this side reaction.[11]

  • Racemization: The activation of the carboxylic acid group during coupling can lead to the loss of chiral integrity, especially for residues like Cysteine and Histidine.[20] The choice of coupling reagents (e.g., HCTU, HATU) and minimizing activation times are critical to prevent this.[21]

  • Alkylation: As discussed, this is a major concern during final acid cleavage. Judicious selection of scavengers is the primary defense against the modification of susceptible residues like Trp, Met, Cys, and Tyr.[21]

Conclusion: A Strategic Choice for Modern Peptide Science

Both the Fmoc and Boc strategies are powerful, well-validated systems for the chemical synthesis of peptides. The modern prevalence of the Fmoc/tBu strategy is a testament to its milder conditions, broader compatibility with modified peptides, and the practical advantages of automation and reaction monitoring. It is the default choice for the vast majority of synthetic targets in both academic and industrial laboratories.

However, the Boc/Bzl strategy , despite its requirement for hazardous HF, retains a vital role in the peptide chemist's toolkit. It offers a robust alternative for sequences that are prone to aggregation or contain base-labile functionalities where the Fmoc approach may falter.

Ultimately, the selection of a protection strategy is not merely a procedural choice but a strategic decision. It requires a thorough analysis of the target peptide's sequence, the presence of post-translational modifications, and the potential for known side reactions. By understanding the fundamental chemistry, causality of experimental choices, and potential pitfalls of each method, researchers can navigate the complexities of peptide synthesis to achieve their scientific and drug development goals with precision and integrity.

References

  • Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.
  • AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • Biosynth. Guide to Resins and Linkers in SPPS. Biosynth.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
  • Wikipedia contributors. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • CDN Isotopes. Cleavage Cocktail Selection. CDN Isotopes.
  • Fluorochem. SPPS Resins for Peptide Synthesis. Fluorochem.
  • Shaik, N. A., & Yarlagadda, S. (2018). Side reactions in peptide synthesis: An overview.
  • Nian, Y., & Chen, S. T. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 55(4), 326-335.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 927-935.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts.
  • Sigma-Aldrich. Fmoc SPPS Linkers. Sigma-Aldrich.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio.
  • ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • CS Bio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Rasmussen, P. H., & Jensen, K. J. (2014). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1180, 3-17.
  • Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • Sigma-Aldrich. Base Resins for Peptide Synthesis. Sigma-Aldrich.
  • Amerigo Scientific. Peptide Synthesis Resins. Amerigo Scientific.

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An In-depth Technical Guide to Orthogonal Protection with Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and practical applications of orthogonal protection in peptide chemistry, with a specific focus on the versatile building block, Fmoc-Lysinol(Boc). Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reliable outcomes.

The Principle of Orthogonal Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to prevent undesirable side reactions and ensure the correct amino acid sequence.[1][2] An ideal protecting group can be easily introduced, remains stable throughout various reaction steps, does not interfere with coupling reactions, and can be removed without affecting other protecting groups.[1] The concept of "orthogonality" is paramount; it dictates that different classes of protecting groups can be selectively removed in any order in the presence of others.[1][3] This is typically achieved by using protecting groups that are labile to different, non-interfering chemical conditions.[3][4]

The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[1][5] In this scheme, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu).[1][4][] This allows for the sequential deprotection of the N-terminus for chain elongation under basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[1][]

Fmoc-Lysinol(Boc): A Bifunctional Tool for Advanced Peptide Architectures

Fmoc-Lysinol(Boc) is a derivative of the amino acid lysine where the carboxylic acid has been reduced to a primary alcohol, and the α-amino and ε-amino groups are orthogonally protected. Specifically, the α-amino group is protected by the base-labile Fmoc group, and the side-chain ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique bifunctional nature, combining a primary alcohol and a selectively accessible primary amine, makes it an invaluable building block for creating complex peptide structures.

The presence of the primary alcohol allows for further modifications, such as esterification or etherification, while the orthogonally protected ε-amino group can be selectively deprotected to serve as a branching point for the synthesis of dendrimers, for conjugation of molecules like drugs or imaging agents, or for the construction of cyclic peptides.[7][8]

The Chemistry of Orthogonal Deprotection: Fmoc vs. Boc

The cornerstone of the utility of Fmoc-Lysinol(Boc) lies in the distinct chemical mechanisms and conditions required for the removal of the Fmoc and Boc protecting groups.

Fmoc Group Removal (Base-Labile)

The Fmoc group is renowned for its sensitivity to basic conditions, a property that allows for its removal without affecting acid-labile protecting groups.[][9]

  • Mechanism: The deprotection proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[10][11][12] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine scavenger to prevent side reactions.[10][12]

  • Standard Protocol: A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection in SPPS.[13] The reaction is typically rapid, often completed within minutes at room temperature.[13]

Boc Group Removal (Acid-Labile)

In contrast, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions.[][8]

  • Mechanism: The deprotection mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14][15] This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate.[14] This intermediate subsequently decarboxylates to yield the free amine.[14][15]

  • Standard Protocol: A solution of 50% TFA in a solvent like dichloromethane (DCM) is a standard reagent for Boc deprotection.[13] The reaction is generally fast and efficient at room temperature.[16]

The stark difference in the required deprotection conditions—base for Fmoc and acid for Boc—is the essence of their orthogonality, enabling the selective unmasking of either the α-amino or the ε-amino group of the lysinol residue.

Experimental Workflow: Synthesis of a Branched Peptide

The following section outlines a detailed, step-by-step methodology for the incorporation of Fmoc-Lysinol(Boc) into a peptide sequence on a solid support and the subsequent selective deprotection to create a branched peptide.

Materials and Reagents
  • Fmoc-Lysinol(Boc)

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Deprotection Reagent (Fmoc): 20% (v/v) piperidine in DMF

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

  • Deprotection Reagent (Boc): 50% (v/v) TFA in DCM with scavengers (e.g., triisopropylsilane, water)

  • Washing Solvents: DMF, DCM, Methanol

Step-by-Step Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation: Couple the desired sequence of Fmoc-amino acids sequentially using a standard coupling protocol with HCTU and DIPEA in DMF. After each coupling step, deprotect the N-terminal Fmoc group with 20% piperidine in DMF and wash with DMF.

  • Incorporation of Fmoc-Lysinol(Boc):

    • Activate Fmoc-Lysinol(Boc) (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated Fmoc-Lysinol(Boc) solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and methanol and dry.

  • Selective Fmoc Deprotection at the α-Amino Group:

    • Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the α-amino position of the lysinol residue.

    • Wash the resin extensively with DMF.

  • Elongation of the Main Peptide Chain: Continue coupling the subsequent Fmoc-amino acids to the newly exposed α-amino group of the lysinol residue as described in step 3.

  • Selective Boc Deprotection at the ε-Amino Group:

    • Once the main peptide chain is assembled, the ε-amino group of the lysinol residue can be selectively deprotected.

    • Treat the peptide-resin with a solution of 1-2% TFA in DCM. The low concentration of TFA is crucial for selectively removing highly acid-labile protecting groups like Mtt or Mmt, which are often used in conjunction with Boc for multi-dimensional orthogonality. For Boc removal in the presence of other acid-labile side-chain protecting groups, careful optimization of TFA concentration and reaction time is necessary. A common approach for selective on-resin deprotection of Lys(Boc) is not standard due to the similar lability of other side-chain protecting groups (like tBu) and the resin linker to TFA. A more robust orthogonal partner to Fmoc for side-chain modification is often a group like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which is removed by hydrazine.[7][17] However, for the purpose of illustrating the principle with Fmoc/Boc, we will proceed with the understanding that this step requires careful optimization or the use of a very acid-labile resin.

  • Synthesis of the Branched Peptide Chain:

    • Couple the desired Fmoc-amino acids to the newly deprotected ε-amino group of the lysinol residue using the standard coupling protocol.

  • Final Deprotection and Cleavage:

    • After the synthesis of both the main and branched peptide chains is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to simultaneously remove all remaining side-chain protecting groups (including the Boc group if not previously removed) and cleave the peptide from the resin.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[18][19]

Visualization of the Workflow

Orthogonal_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple Fmoc-AA-OH Deprotect1->Couple1 Incorporate Couple Fmoc-Lysinol(Boc) Couple1->Incorporate Repeat n times Deprotect2 Selective Fmoc Deprotection (α-Amino of Lysinol) Incorporate->Deprotect2 ElongateMain Elongate Main Chain Deprotect2->ElongateMain Deprotect3 Selective Boc Deprotection (ε-Amino of Lysinol) ElongateMain->Deprotect3 ElongateBranch Synthesize Branch Chain Deprotect3->ElongateBranch Cleave Final Cleavage & Deprotection (TFA Cocktail) ElongateBranch->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

Caption: Workflow for branched peptide synthesis using Fmoc-Lysinol(Boc).

Strategic Applications and Advantages

The orthogonal protection strategy offered by Fmoc-Lysinol(Boc) opens up a myriad of possibilities in peptide and drug development.

  • Branched and Dendrimeric Peptides: The ε-amino group serves as a convenient attachment point for building branched or dendritic structures, which can enhance biological activity, improve solubility, and alter pharmacokinetic properties.[7]

  • Peptide-Drug Conjugates (PDCs): The selectively deprotected ε-amino group is an ideal site for conjugating small molecule drugs, creating targeted therapeutic agents.

  • Post-Translational Modifications (PTMs): Fmoc-Lysinol(Boc) can be used to introduce mimics of post-translational modifications or to attach labels for biochemical and cellular studies.

  • Cyclic Peptides: The ε-amino group can be used for on-resin cyclization with the N-terminus or a side-chain carboxyl group to generate constrained peptide structures with improved stability and receptor affinity.

The primary advantage of this orthogonal approach is the precise control it offers over the synthetic process, allowing for the construction of complex, multifunctional molecules with high purity and yield.

Visualization of Orthogonal Protection

Orthogonal_Protection Lysinol Fmoc-Lysinol(Boc) α-NH-Fmoc ε-NH-Boc Deprotect_Fmoc Base Treatment (e.g., Piperidine) Lysinol:f0->Deprotect_Fmoc Deprotect_Boc Acid Treatment (e.g., TFA) Lysinol:f1->Deprotect_Boc Alpha_Amine Free α-Amine Deprotect_Fmoc->Alpha_Amine Chain Elongation Epsilon_Amine Free ε-Amine Deprotect_Boc->Epsilon_Amine Branching/Conjugation

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).

Quantitative Data Summary

For ease of reference, the following table summarizes the key parameters for the orthogonal deprotection of Fmoc and Boc groups.

Protecting GroupReagentConcentrationSolventTypical Reaction TimeLability
Fmoc Piperidine20% (v/v)DMF5-20 minutesBase-labile
Boc Trifluoroacetic Acid (TFA)50-95% (v/v)DCM1-3 hoursAcid-labile

Conclusion

The principle of orthogonal protection is a cornerstone of modern peptide synthesis, enabling the creation of complex and precisely engineered molecules. Fmoc-Lysinol(Boc) stands out as a particularly powerful building block, offering a gateway to advanced peptide architectures through the distinct and selective removal of its Fmoc and Boc protecting groups. A thorough understanding of the underlying chemical mechanisms and the practical implementation of the deprotection protocols is essential for researchers aiming to leverage this versatile tool in the development of novel therapeutics, diagnostics, and biomaterials. By adhering to the principles of scientific integrity and employing validated methodologies, the full potential of Fmoc-Lysinol(Boc) can be realized, pushing the boundaries of peptide chemistry and drug discovery.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

  • St. Fleur, T., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection. Retrieved from [Link]

  • Gormley, A. J., et al. (2024). Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B, 12(1), 23-41. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Google Patents. (2013). Boc and fmoc solid phase peptide synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • National Institutes of Health. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Retrieved from [Link]

  • National Institutes of Health. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Retrieved from [Link]

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Fmoc-Lysinol(Boc) CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-Lysinol(Boc) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-α-Fmoc-N-ε-Boc-L-lysinol, a pivotal building block for researchers and scientists engaged in peptide chemistry and drug development. We will delve into its core attributes, applications, and the strategic considerations essential for its effective use in complex synthetic workflows.

Foundational Understanding: Structure and Significance

N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysinol, commonly abbreviated as Fmoc-Lysinol(Boc), is a derivative of the amino acid L-lysine where the C-terminal carboxylic acid has been reduced to a primary alcohol. This modification opens a gateway to novel molecular architectures that are inaccessible with standard amino acids. It is a crucial reagent for the synthesis of peptide alcohols, peptide aldehydes, and for the introduction of specialized functionalities at the C-terminus of a peptide sequence.

The strategic placement of two distinct and orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the side chain, allows for precise, sequential chemical manipulations. This dual-protection scheme is fundamental to its utility in modern synthetic chemistry.

For comprehensive understanding, it is essential to compare Fmoc-Lysinol(Boc) with its widely used carboxylic acid precursor, Fmoc-Lys(Boc)-OH.

PropertyFmoc-Lysinol(Boc)Fmoc-Lys(Boc)-OH
Synonyms Fmoc-L-Lys(Boc)-olNα-Fmoc-Nε-Boc-L-lysine, Fmoc-L-Lys(Boc)-OH
CAS Number 198561-38-5[1]71989-26-9[2][3][4][5][6][7]
Molecular Formula C26H34N2O5[1]C26H32N2O6[3][4][5][6][7]
Molecular Weight 454.56 g/mol 468.54 g/mol [7]
Appearance White powderWhite powder or crystals[5]

The Chemistry of Control: The Role of Orthogonal Protecting Groups

The utility of Fmoc-Lysinol(Boc) in complex multi-step syntheses is entirely dependent on the strategic deployment of its protecting groups. The choice of the Fmoc and Boc groups is a classic example of an orthogonal protection strategy, where each group can be removed under specific conditions without affecting the other.[][9]

  • The Fmoc (Fluorenylmethoxycarbonyl) Group: This group protects the α-amine. Its key characteristic is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][9] This allows for the selective deprotection of the α-amine to enable chain elongation in solid-phase peptide synthesis (SPPS).[4][]

  • The Boc (tert-Butoxycarbonyl) Group: The Boc group shields the ε-amine of the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][4][10] This orthogonal stability is crucial for incorporating lysine into a peptide sequence while preventing unwanted side-chain reactions.[4]

This dual-protection scheme provides the synthetic chemist with precise control over the reactivity of the molecule, allowing for the selective modification of different parts of the molecule at various stages of the synthesis.

G cluster_0 Orthogonal Deprotection Strategy cluster_1 Fmoc Removal cluster_2 Boc Removal Fmoc_Lysinol_Boc Fmoc-NH-Lysinol-NH-Boc Piperidine 20% Piperidine in DMF Fmoc_Lysinol_Boc->Piperidine Base-labile TFA Trifluoroacetic Acid (TFA) Fmoc_Lysinol_Boc->TFA Acid-labile Amine_Deprotected H2N-Lysinol-NH-Boc Piperidine->Amine_Deprotected Side_Chain_Deprotected Fmoc-NH-Lysinol-NH2 TFA->Side_Chain_Deprotected

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).

Synthetic Applications and Strategic Advantages

The primary advantage of Fmoc-Lysinol(Boc) lies in its ability to serve as a precursor to C-terminally modified peptides, which are of significant interest in drug discovery and development.

  • Peptide Alcohols: The direct incorporation of Fmoc-Lysinol(Boc) into a peptide sequence results in a peptide alcohol. These compounds are often more resistant to enzymatic degradation by carboxypeptidases, potentially leading to improved pharmacokinetic profiles in therapeutic applications.

  • Peptide Aldehydes: The primary alcohol of the lysinol residue can be gently oxidized to an aldehyde. Peptide aldehydes are a well-established class of protease inhibitors, making Fmoc-Lysinol(Boc) a valuable starting material for the synthesis of targeted enzyme inhibitors.

  • Bioconjugation and Molecular Probes: The deprotected side-chain amine of the lysine residue can be used as a handle for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains, after the peptide chain has been assembled.[2][11] This is particularly useful for creating molecular probes for diagnostic assays or for improving the solubility and in vivo stability of peptide therapeutics.[5][11][12]

Experimental Protocol: Coupling of Fmoc-Lysinol(Boc) in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual coupling of Fmoc-Lysinol(Boc) to a resin-bound peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Lysinol(Boc)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvent: Dichloromethane (DCM)

  • Nitrogen for agitation

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate with nitrogen for 3 minutes. Drain the solution. Repeat the piperidine treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Activation of Fmoc-Lysinol(Boc): In a separate vial, dissolve 3 equivalents of Fmoc-Lysinol(Boc) and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Allow the activation to proceed for 5 minutes at room temperature. Alternative: Dissolve 3 equivalents of Fmoc-Lysinol(Boc) and 2.95 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

  • Coupling: Add the activated Fmoc-Lysinol(Boc) solution to the resin. Agitate with nitrogen for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive, the coupling step should be repeated.

G Start Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple to Resin Wash1->Coupling Activation 3. Activate Fmoc-Lysinol(Boc) (DIC/Oxyma or HATU/DIPEA) Activation->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test End Resin-Peptide-Lysinol(Boc)-Fmoc Kaiser_Test->Coupling Positive (Recouple) Kaiser_Test->End Negative

Caption: Workflow for SPPS coupling of Fmoc-Lysinol(Boc).

Safety, Storage, and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling Fmoc-Lysinol(Boc) and its reagents.

  • Handling: Use in a well-ventilated area.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid formation of dust and aerosols.[13][14]

  • Storage: Store in a cool, dry place, typically between 2-8°C.[7] Keep the container tightly closed.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][13][14][16]

Conclusion

Fmoc-Lysinol(Boc) is a specialized yet indispensable reagent for the modern peptide chemist and drug development professional. Its unique structure, enabled by the reduction of the carboxylic acid to an alcohol, combined with the robust and well-understood orthogonal Fmoc/Boc protection strategy, provides a reliable method for the synthesis of C-terminally modified peptides. A thorough understanding of the principles governing its reactivity and handling is paramount to leveraging its full potential in the creation of novel therapeutics, diagnostics, and research tools.

References

  • Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Lysine-(Boc). [Link]

  • CEM Corporation. Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). [Link]

  • Chem-Impex. Nα-Fmoc-Nε-Boc-L-lysine. [Link]

  • PubChem - NIH. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chem-Impex. Fmoc-Lys(Boc)-Pro-OH. [Link]

  • Chem-Impex. Fmoc-L-Lys(Boc-AEEA)-OH. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Preparation of Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fmoc-Lysinol(Boc) in Advanced Peptide Chemistry

In the landscape of modern drug discovery and development, particularly in the realm of peptide-based therapeutics, the availability of high-purity, structurally diverse building blocks is paramount. Fmoc-Lysinol(Boc), the alcohol derivative of the commonly used Fmoc-Lys(Boc)-OH, represents a key chiral building block. Its primary alcohol functionality, in place of a carboxylic acid, allows for novel strategies in peptide modification, the synthesis of peptide alcohols, and the development of peptidomimetics with enhanced stability and unique pharmacological profiles. This guide provides a comprehensive overview of the synthesis of Fmoc-Lysinol(Boc), focusing on the underlying chemical principles, a detailed experimental protocol, and critical insights for researchers, scientists, and drug development professionals.

The orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the ε-amine, is crucial for its utility in complex synthetic routes.[1] This arrangement allows for selective deprotection and further functionalization at either the α-amino or ε-amino position, making it a versatile tool in the synthetic chemist's arsenal.

Core Principles of the Synthesis: Selective Reduction of a Protected Amino Acid

The conversion of Fmoc-Lys(Boc)-OH to Fmoc-Lysinol(Boc) is achieved through the selective reduction of the carboxylic acid moiety to a primary alcohol. The choice of reducing agent is critical to ensure the integrity of the two protecting groups and to prevent racemization of the chiral center.

The Reducing Agent of Choice: Borane Complexes

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and chemoselective reagents for the reduction of carboxylic acids.[1] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), borane complexes do not readily reduce amides or carbamates under the conditions used for carboxylic acid reduction. This selectivity is essential for the successful synthesis of Fmoc-Lysinol(Boc), as it preserves the Fmoc and Boc protecting groups.

The mechanism of reduction involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional equivalents of borane to the corresponding borate ester. This ester is then hydrolyzed during the work-up to yield the desired primary alcohol.

Orthogonality and Stability of Protecting Groups

The success of this synthesis hinges on the stability of the Fmoc and Boc protecting groups under the reaction conditions.

  • Fmoc Group: The Fmoc group is stable to the mildly acidic conditions that can be generated during the borane reduction and is also stable to the acidic workup. It is, however, readily cleaved by bases such as piperidine.[2]

  • Boc Group: The Boc group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA).[1] It is generally stable under the conditions of borane reduction and the subsequent quenching and work-up procedures.

This orthogonal nature ensures that the desired product can be obtained with both protecting groups intact, ready for subsequent synthetic transformations.[]

Visualizing the Synthesis

Chemical Transformation

G start Fmoc-Lys(Boc)-OH product Fmoc-Lysinol(Boc) start->product Reduction reagents 1. BH3.THF or BH3.SMe2 2. Aqueous Work-up

Caption: The reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lysinol(Boc).

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve Fmoc-Lys(Boc)-OH in dry THF B Cool to 0°C under N2 atmosphere A->B C Slowly add BH3.THF solution B->C D Warm to room temperature C->D E Stir for 4-8 hours D->E F Monitor by TLC E->F G Cool to 0°C and quench with Methanol F->G H Aqueous work-up and extraction G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Step-by-step workflow for the synthesis of Fmoc-Lysinol(Boc).

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of Fmoc-Lysinol(Boc) and should be performed by trained chemists in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Fmoc-Lys(Boc)-OH≥99% PurityReputable Supplier
Borane-tetrahydrofuran complex1.0 M in THFSigma-Aldrich, Acros
Tetrahydrofuran (THF), anhydrousAnhydrous, ≥99.9%Sigma-Aldrich, Acros
Methanol (MeOH)ACS GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Saturated Sodium BicarbonateACS GradeStandard Supplier
Brine (Saturated NaCl)ACS GradeStandard Supplier
Anhydrous Sodium SulfateACS GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add Fmoc-Lys(Boc)-OH (4.68 g, 10.0 mmol).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is completely dissolved.

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 20.0 mL, 20.0 mmol, 2.0 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, Fmoc-Lysinol(Boc), will have a higher Rf value than the starting material.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol (10 mL). Caution: Vigorous hydrogen gas evolution will occur.

    • Stir the mixture at room temperature for 1 hour to ensure complete quenching of any residual borane.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Fmoc-Lysinol(Boc) as a white solid.

    • The expected yield is typically in the range of 85-95%.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH protons. The mass spectrum should correspond to the molecular weight of Fmoc-Lysinol(Boc).

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions: The success of the borane reduction is highly dependent on maintaining anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The use of anhydrous THF is critical.

  • Slow Addition of Borane: The dropwise addition of the borane solution at 0°C is important to control the initial exothermic reaction and to prevent potential side reactions.

  • Quenching: The quenching step with methanol must be performed slowly and at 0°C to manage the vigorous evolution of hydrogen gas.

  • Purification: While the reaction is generally clean, column chromatography is recommended to remove any minor impurities and unreacted starting material, ensuring the high purity required for subsequent applications.[4]

  • Monitoring the Reaction: TLC is an effective way to monitor the reaction's progress. The disappearance of the starting material spot is a good indicator of reaction completion.

Conclusion

The synthesis of Fmoc-Lysinol(Boc) via the borane reduction of Fmoc-Lys(Boc)-OH is a reliable and high-yielding process. By understanding the underlying chemical principles and adhering to a carefully controlled experimental protocol, researchers can confidently prepare this valuable building block for advanced applications in peptide chemistry and drug development. The orthogonal protecting groups and the primary alcohol functionality of Fmoc-Lysinol(Boc) open up a wide range of possibilities for the design and synthesis of novel peptide-based molecules with enhanced therapeutic potential.

References

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • D'Hondt, M., et al. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Fmoc-Lysinol(Boc) in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous selection of building blocks for peptide synthesis is paramount to achieving desired therapeutic candidates with high purity and yield. Among the diverse array of protected amino acid derivatives, Fmoc-Lysinol(Boc) stands out as a crucial reagent for introducing a lysine mimic with a modified C-terminus, offering unique structural possibilities for novel peptide-based therapeutics. This guide provides an in-depth technical overview of Fmoc-Lysinol(Boc), from navigating the commercial supplier landscape to its practical application in solid-phase peptide synthesis (SPPS).

The Strategic Importance of Fmoc-Lysinol(Boc) in Peptide Design

Fmoc-Lysinol(Boc) is a derivative of the amino acid lysine where the carboxylic acid group has been reduced to a primary alcohol. This seemingly subtle modification has profound implications for peptide chemistry and drug design. The primary alcohol can serve as a versatile handle for post-synthesis modifications, such as the attachment of payloads, imaging agents, or moieties that enhance pharmacokinetic properties.

The molecule is strategically protected to be compatible with the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][] The fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group and is readily cleaved under mild basic conditions, typically with piperidine.[1] The tert-butoxycarbonyl (Boc) group, on the other hand, provides orthogonal protection for the ε-amino group of the lysine side chain and is stable to the basic conditions used for Fmoc removal. It is typically removed during the final cleavage of the peptide from the resin using strong acidic conditions, such as with trifluoroacetic acid (TFA).[1] This orthogonal protection scheme is fundamental to the controlled, stepwise elongation of the peptide chain.[1][3]

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The success of a synthesis campaign begins with the procurement of high-purity starting materials. The quality of Fmoc-Lysinol(Boc) can significantly impact coupling efficiencies, crude peptide purity, and the overall success of the research endeavor. When selecting a commercial supplier, a thorough evaluation of their technical documentation and quality control processes is essential.

Key Supplier Evaluation Criteria:
  • Purity: Look for suppliers that provide a Certificate of Analysis (CoA) with a purity determination of ≥98% by HPLC.[4]

  • Identity Confirmation: The CoA should include data confirming the identity of the compound, such as NMR and Mass Spectrometry data.

  • Technical Support: Reputable suppliers often have experienced technical support teams that can provide guidance on the handling, storage, and use of their products.

  • Consistency and Availability: For long-term projects and potential scale-up, it is crucial to partner with a supplier that can ensure batch-to-batch consistency and a stable supply chain.

Comparative Table of Commercial Suppliers for Fmoc-Lysinol(Boc) (CAS: 198561-38-5):
SupplierProduct NamePurity SpecificationAvailable Documentation
Chem-Impex Nα-Fmoc-Nε-Boc-L-lysinol≥ 98% (HPLC)[4]CoA, Technical Data
Santa Cruz Biotechnology Na-Fmoc-Ne-Boc-L-lysinolResearch GradeCoA available upon request[5]
Aapptec Fmoc-Lysinol(Boc)Research GradeCoA available upon request[6]
Advanced ChemTech Fmoc-Lysinol(Boc)Research GradeTechnical Data[7]
Alfa Chemistry N-2-(9-Fluorenylmethoxycarbonyl)-N-6-t-butoxycarbonyl-L-lysinol96%Basic Product Information[8]
APExBIO Fmoc-Lys(Boc)-olResearch GradeMSDS, CoA (for current batch)[9]

Note: This table is not exhaustive and is intended to be a representative sample of available suppliers. Researchers should always conduct their own due diligence before making a purchasing decision.

Quality Control and Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Lysinol(Boc) is critical for its proper handling, storage, and successful application in synthesis.

PropertyValueSource
CAS Number 198561-38-5[4][5][6][8][9]
Molecular Formula C₂₆H₃₄N₂O₅[4][5][8]
Molecular Weight 454.55 g/mol [8]
Appearance White to off-white powder/solid[4]
Melting Point 135-142 °C (decomposes)[4]
Optical Rotation [α]D = -7.00±1º (c=1 in MeOH)[4]
Storage Conditions 0-8°C, protected from light and moisture[4]

Experimental Protocol: Incorporation of Fmoc-Lysinol(Boc) into a Peptide Sequence via SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-Lysinol(Boc). This protocol assumes a starting scale of 0.1 mmol on a rink amide resin.

Materials:
  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-Lysinol(Boc)

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Workflow for Fmoc-SPPS:

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Step-by-Step Procedure:
  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling of Fmoc-Lysinol(Boc):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Lysinol(Boc), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide by reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of Fmoc-Lysinol(Boc).

  • Storage: Store the compound at 0-8°C in a tightly sealed container, protected from light and moisture.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[10]

  • Safety: Fmoc-Lysinol(Boc) is harmful if swallowed and may cause skin and eye irritation.[10] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[10][11]

Conclusion

Fmoc-Lysinol(Boc) is a valuable and versatile building block for the synthesis of modified peptides. A thorough understanding of its chemical properties, careful selection of a reputable supplier, and adherence to established protocols are essential for its successful implementation in research and development. This guide provides a foundational framework for scientists to confidently source and utilize this important reagent in their pursuit of novel peptide-based therapeutics.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • National Center for Biotechnology Information. (2007). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PubMed. Retrieved from [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Lysinol(Boc) [198561-38-5]. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 198561-38-5 Fmoc-Lys(Boc)-ol. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Na-Fmoc-Ne-Boc-L-lysinol | 198561-38-5. Retrieved from [Link]

  • Aapptec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Fmoc-Lysinol(Boc) for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fmoc-Lysinol(Boc) is a pivotal, yet specialized, building block in synthetic chemistry, particularly in the construction of complex peptides, peptidomimetics, and drug conjugates. As a derivative of lysine, it incorporates a primary alcohol in place of the alpha-carboxyl group, a structural modification that significantly alters its chemical properties and reactivity. The success of synthetic protocols involving this reagent is fundamentally dependent on its solubility characteristics within various organic media. Inadequate solubility can lead to diminished reaction kinetics, incomplete conversions, and complex purification challenges. This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-Lysinol(Boc). It synthesizes data from structurally analogous compounds, outlines the governing physicochemical principles, and presents a robust, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who seek to optimize the use of Fmoc-Lysinol(Boc) in their synthetic workflows.

Introduction to Fmoc-Lysinol(Boc)

The Role of Protected Amino Alcohols in Synthesis

Amino alcohols are crucial structural motifs in a wide array of biologically active molecules, including beta-blockers, chiral auxiliaries, and various therapeutic agents. In the context of peptide science, the incorporation of an amino alcohol in place of an amino acid can impart unique conformational constraints and improve metabolic stability by removing the scissile carboxylate moiety. The use of orthogonally protected derivatives like Fmoc-Lysinol(Boc) allows for precise, stepwise chemical modifications, which is essential for building complex molecular architectures.

Structural Overview and Key Physicochemical Features

Fmoc-Lysinol(Boc), or (9H-fluoren-9-yl)methyl (4-((tert-butoxycarbonyl)amino)-1-hydroxyhexane-2-yl)carbamate, is an amino alcohol derivative of lysine. Its structure is defined by three key components that collectively dictate its solubility:

  • The Fmoc (Fluorenylmethoxycarbonyl) Group: A large, nonpolar, aromatic moiety that protects the alpha-amino group. Its hydrophobicity is a primary driver for solubility in organic solvents.[]

  • The Boc (tert-Butoxycarbonyl) Group: A bulky, hydrophobic group protecting the epsilon-amino group on the lysine side chain. It further contributes to the molecule's affinity for non-aqueous media.

  • The Primary Alcohol (-CH₂OH): This functional group replaces the carboxylic acid of the parent amino acid, Fmoc-Lys(Boc)-OH. This is a critical distinction. The primary alcohol is polar and can act as a hydrogen bond donor and acceptor, but it is significantly less acidic and less polar than a carboxylic acid. This change tends to decrease solubility in highly polar, protic solvents (like water) but can enhance compatibility with a broader range of organic solvents.

The Critical Impact of Solubility in Synthetic Workflows

The efficiency of any chemical process hinges on the intimate mixing of reactants at the molecular level. For Fmoc-Lysinol(Boc), this translates to:

  • Reaction Kinetics: Poor solubility leads to heterogeneous reaction mixtures, drastically reducing the effective concentration of the reagent and slowing reaction rates.

  • Coupling Efficiency: In applications like solid-phase peptide synthesis (SPPS) or solution-phase couplings, complete solubilization is necessary to ensure the activated species can readily access the reactive site, preventing the formation of deletion or truncated sequences.[][2]

  • Purification: Proper solvent selection during workup and chromatography is essential for isolating the desired product from unreacted starting materials and byproducts.

Theoretical Principles Governing Solubility

The solubility of a compound is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. The fundamental principle of "like dissolves like" provides a predictive framework based on polarity and intermolecular forces.

Molecular Polarity and Intermolecular Forces

The large, nonpolar surface area contributed by the Fmoc and Boc groups dominates the character of Fmoc-Lysinol(Boc), rendering it a predominantly hydrophobic molecule. However, the presence of the hydroxyl group and two carbamate linkages introduces polar regions capable of hydrogen bonding and dipole-dipole interactions. A suitable solvent must effectively disrupt the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.

Solvent Properties and Their Influence

The choice of solvent is the most critical experimental parameter. Key solvent properties to consider are:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents possess high dielectric constants and are hydrogen bond acceptors. They excel at solvating large, polarizable molecules. They can interact favorably with the polar carbamate and hydroxyl groups while also accommodating the large nonpolar regions of the Fmoc and Boc groups. This class of solvents is standard for Fmoc-based chemistry for this reason.[][3]

  • Chlorinated Solvents (e.g., DCM): Dichloromethane is a solvent of intermediate polarity. It is effective at dissolving compounds with large hydrophobic moieties but is less effective at solvating strong hydrogen bond donors.

  • Ethereal Solvents (e.g., THF): Tetrahydrofuran is another moderately polar aprotic solvent. Its ability to accept hydrogen bonds makes it a better choice than purely non-polar solvents.

  • Protic Solvents (e.g., Methanol, Ethanol): While polar, alcohols are strong hydrogen bond donors and acceptors, forming extensive H-bond networks. Dissolving a large, primarily hydrophobic molecule like Fmoc-Lysinol(Boc) can be energetically unfavorable due to the disruption of these networks.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are generally incapable of solvating the polar functional groups of Fmoc-Lysinol(Boc), leading to very poor solubility.

Solubility Profile of Fmoc-Lysinol(Boc): A Comparative Analysis

High Solubility in Polar Aprotic Solvents

Fmoc-Lysinol(Boc) is expected to exhibit its highest solubility in polar aprotic solvents.

  • N,N-Dimethylformamide (DMF): This is the quintessential solvent for Fmoc chemistry.[] The analogous Fmoc-Lys(Boc)-OH is described as "clearly soluble" at concentrations around 0.5 M (~234 mg/mL). Given the slightly lower polarity of the alcohol versus the carboxylic acid, Fmoc-Lysinol(Boc) is expected to be freely soluble in DMF, likely achieving concentrations well in excess of 100 mg/mL.

  • Dimethyl Sulfoxide (DMSO): Another excellent solvent for this class of compounds. Commercial suppliers report the solubility of Fmoc-Lys(Boc)-OH in DMSO to be in the range of 90-100 mg/mL, often requiring sonication to achieve rapid dissolution.[4][5] A similar range is expected for Fmoc-Lysinol(Boc).

Moderate Solubility in Other Common Organic Solvents
  • Dichloromethane (DCM) and Chloroform: Technical datasheets for similar protected amino acids often list solubility in DCM.[6][7] Fmoc-Lysinol(Boc) is expected to be soluble in DCM, although likely at lower concentrations than in DMF or DMSO. Its reduced polarity compared to the acid analog may enhance its solubility in this medium.

  • Tetrahydrofuran (THF): THF is also a viable solvent. The parent acid, Fmoc-Lys(Boc)-OH, is listed as being soluble in THF.[7]

Low to Negligible Solubility in Protic and Non-Polar Solvents
  • Alcohols (Methanol, Ethanol): Solubility is expected to be limited. While the hydroxyl group can interact with alcohols, the large hydrophobic portion of the molecule makes it energetically unfavorable to dissolve.

  • Water: Sparingly soluble to practically insoluble. The molecule is too large and hydrophobic to be effectively solvated by water.

  • Hydrocarbons (Hexane, Heptane): Insoluble. These solvents lack the polarity to interact with any of the polar functional groups.

Data Summary Table

The following table summarizes the expected qualitative and semi-quantitative solubility of Fmoc-Lysinol(Boc) based on the analysis of its structure and data from analogous compounds.

SolventSolvent TypeExpected SolubilityEstimated Concentration Range (mg/mL)Rationale & References
DMF Polar AproticFreely Soluble> 100Standard solvent for Fmoc chemistry; high solubility reported for Fmoc-Lys(Boc)-OH.[]
DMSO Polar AproticSoluble50 - 100High solubility reported for Fmoc-Lys(Boc)-OH, may require sonication.[4][5]
NMP Polar AproticSoluble50 - 100Similar to DMF, commonly used in peptide synthesis.[]
DCM ChlorinatedSoluble10 - 50Suitable for moderately polar compounds with large hydrophobic regions.[6][7]
THF EtherealSoluble10 - 50Moderately polar aprotic solvent, good for many organic compounds.[7]
Acetonitrile Polar AproticSparingly Soluble1 - 10Less polar than DMF/DMSO, solubility is likely limited.
Methanol/Ethanol Polar ProticSparingly Soluble1 - 10Disruption of solvent H-bonding network is energetically costly.
Water Polar ProticInsoluble< 0.1Predominantly hydrophobic character.
Hexane/Heptane Non-PolarInsoluble< 0.1Lacks necessary polarity to solvate the molecule.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an empirical determination is required. The "shake-flask" method is the gold-standard for measuring equilibrium solubility and is recommended by regulatory bodies.[8][9] This protocol provides a self-validating system for generating reliable data.

Principle

An excess amount of the solid solute, Fmoc-Lysinol(Boc), is agitated in a known volume of the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the liquid phase is constant and represents its solubility. The undissolved solid is then removed, and the concentration of the supernatant is determined analytically, typically by HPLC-UV.[10]

Materials and Equipment
  • Fmoc-Lysinol(Boc) (high purity, >98%)

  • Solvents of interest (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or rotator

  • Vortex mixer

  • Centrifuge capable of holding vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Calibrated pipettes

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology
  • Preparation: Add an excess amount of Fmoc-Lysinol(Boc) to a series of vials (perform each solvent determination in triplicate). An amount sufficient to be visible as a solid slurry after equilibration is required (e.g., 20-30 mg in 1 mL of solvent).

  • Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 1.00 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw the supernatant using a pipette, ensuring not to disturb the solid pellet. For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This ensures the removal of all particulate matter.

  • Dilution: Prepare an accurate dilution of the saturated solution using the same solvent to bring the concentration into the linear range of the HPLC calibration curve. A 100-fold or 1000-fold dilution is typical.

  • Quantification:

    • Prepare a set of calibration standards of Fmoc-Lysinol(Boc) of known concentrations.

    • Analyze the standards and the diluted sample by HPLC-UV. The fluorenyl group provides a strong chromophore, making UV detection (e.g., at 265 nm or 301 nm) highly sensitive.

    • Generate a calibration curve (Peak Area vs. Concentration).

    • Calculate the concentration of the diluted sample from the curve and multiply by the dilution factor to determine the final solubility in mg/mL or mmol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis prep1 Add excess Fmoc-Lysinol(Boc) to triplicate vials prep2 Add known volume of solvent prep1->prep2 prep3 Agitate at constant T (24-72 hours) prep2->prep3 sep1 Centrifuge to pellet undissolved solid prep3->sep1 Equilibrium Reached sep2 Filter supernatant (0.22 µm filter) sep1->sep2 an1 Prepare accurate dilution of filtrate sep2->an1 Clear Saturated Solution an2 Inject onto HPLC-UV an1->an2 an3 Quantify against calibration curve an2->an3 an4 Calculate Solubility (mg/mL) an3->an4

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Practical Considerations and Troubleshooting

  • Kinetic vs. Thermodynamic Solubility: The protocol above determines thermodynamic (equilibrium) solubility. Rapid, high-throughput methods often measure kinetic solubility, which can be higher due to the formation of supersaturated or amorphous solutions.[8][10] For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable value.

  • Compound Purity: The purity of the Fmoc-Lysinol(Boc) is paramount. Impurities can either enhance or depress apparent solubility. Always use material of the highest available purity.

  • Temperature Sensitivity: Solubility is temperature-dependent. Ensure all steps, from equilibration to phase separation, are performed at a consistent, controlled temperature.

  • Solvent Hygroscopicity: Solvents like DMF and DMSO are hygroscopic. The absorption of atmospheric water can alter the solvent's polarity and affect solubility. Use freshly opened or properly dried solvents for best results.

Conclusion

Fmoc-Lysinol(Boc) is a valuable synthetic intermediate whose effective use is inextricably linked to its solubility. Its molecular structure, dominated by large, nonpolar Fmoc and Boc protecting groups, dictates a high affinity for polar aprotic solvents such as DMF and DMSO , where it is expected to be freely soluble. Moderate solubility can be achieved in chlorinated and ethereal solvents like DCM and THF , while it remains poorly soluble in alcohols, water, and non-polar hydrocarbons. When precise quantitative data is required for process optimization or formulation, the robust shake-flask method detailed herein provides a reliable pathway to determine equilibrium solubility. By understanding and leveraging these solubility characteristics, researchers can enhance the efficiency, reproducibility, and success of their synthetic endeavors.

References

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  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the solubility of my compound? Pharmaceutical Technology Europe, 23(7). Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

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  • World Health Organization. (2019). WHO Expert Committee on Specifications for Pharmaceutical Preparations: Fifty-third report. (Annex 4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lysinol(Boc). PubChem Compound Database. Retrieved from [Link]

  • Manne, S. R., Chakraborty, A., Rustler, K., & Albericio, F. (2024). Evaluation of greener solvents for solid-phase peptide synthesis. International Journal of Molecular Sciences. (Diagram from a related publication). Retrieved from [Link]

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Safety, handling, and storage recommendations for Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Storage of Fmoc-Lysinol(Boc)

Introduction: The Role of Fmoc-Lysinol(Boc) in Advanced Synthesis

Fmoc-Lysinol(Boc), with the chemical name Nα-Fmoc-Nε-Boc-L-lysinol (CAS No. 198561-38-5), is a critical building block in specialized chemical synthesis. Unlike its more common carboxylic acid counterpart, Fmoc-Lys(Boc)-OH, which is a staple in solid-phase peptide synthesis (SPPS)[1][2][3], Fmoc-Lysinol(Boc) provides a terminal hydroxyl group. This structural distinction makes it a valuable reagent for creating unique molecular architectures, including peptide mimics, complex organic molecules, and specialized linkers where an alcohol functionality is required for subsequent conjugation or modification.

The molecule incorporates two orthogonal protecting groups essential for controlled, stepwise synthesis. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group and is selectively removed under mild basic conditions, typically with piperidine[1][3]. The Nε-Boc (tert-butyloxycarbonyl) group offers robust, acid-labile protection for the side-chain amino group, remaining stable during Fmoc deprotection cycles and removed only under strong acidic conditions (e.g., trifluoroacetic acid)[1][4][5]. This dual-protection strategy is the cornerstone of its utility, preventing unwanted side reactions and ensuring high-yield synthesis of the target molecule.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage recommendations for Fmoc-Lysinol(Boc) to ensure its stability, efficacy in research, and the safety of laboratory personnel.

PART 1: Safety Profile and Hazard Management

While some safety data sheets (SDS) for similar compounds do not classify them as hazardous under GHS criteria[6][7], it is imperative to treat all laboratory chemicals with a high degree of caution. The primary risks associated with Fmoc-Lysinol(Boc) in a powdered form are inhalation of dust and direct contact with skin or eyes.[8]

Physicochemical and Safety Data Summary

The following table summarizes the key identification and safety parameters for Fmoc-Lysinol(Boc).

ParameterDataSource(s)
Chemical Name Nα-Fmoc-Nε-Boc-L-lysinol[8]
CAS Number 198561-38-5[8]
Molecular Formula C₂₆H₃₄N₂O₅[8] (Note: Varies slightly from C26H32N2O6 for Fmoc-Lys(Boc)-OH)
Appearance White to off-white solid/powder[2][9][10]
Potential Health Effects May cause respiratory tract, skin, and eye irritation. May be harmful if inhaled or swallowed.[8]
Incompatible Materials Strong oxidizing agents[4][8]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[8]
Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Each piece of equipment is chosen to block a specific route of exposure.

  • Eye/Face Protection: Safety glasses with side-shields are mandatory to prevent airborne powder from contacting the eyes.[7] For operations with a high risk of dust generation, such as weighing larger quantities, tightly fitting safety goggles are recommended.[11]

  • Skin Protection: An impervious lab coat should be worn to protect against incidental contact.[7] Nitrile gloves that have been inspected prior to use are essential for direct handling. Use proper glove removal technique to avoid contaminating the skin.[7]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][11] If a fume hood is unavailable and dust is generated, a NIOSH-approved N95 dust respirator or equivalent should be used.[8]

PART 2: Handling Protocols for Experimental Integrity

Proper handling is crucial not only for safety but also for preserving the chemical integrity of Fmoc-Lysinol(Boc). The Fmoc group, in particular, is sensitive to basic conditions, and the entire molecule can be susceptible to degradation from moisture and cross-contamination.

General Handling Workflow

The following diagram outlines the standard workflow for handling Fmoc-Lysinol(Boc) from storage to experimental use. The logic is to minimize exposure to ambient conditions and potential contaminants at every stage.

G storage Retrieve from Storage (2-8°C, Dry) equilibration Equilibrate to RT (In desiccator, ~20 min) Prevents moisture condensation storage->equilibration 1. weighing Weigh in Fume Hood (Use anti-static weigh boat) Minimizes inhalation risk equilibration->weighing 2. dissolution Prepare Solution (Use anhydrous solvent, e.g., DMF/DMSO) Ensures stability and solubility weighing->dissolution 3. reaction Add to Reaction Vessel (Under inert atmosphere if required) Maintains anhydrous conditions dissolution->reaction 4. cleanup Decontaminate & Dispose (Rinse glassware, dispose of waste properly) Ensures lab safety reaction->cleanup 5.

Caption: Standard protocol for handling Fmoc-Lysinol(Boc).

Step-by-Step Protocol: Preparation of a Stock Solution

This protocol provides a self-validating system for preparing a solution of Fmoc-Lysinol(Boc), ensuring accuracy and stability.

  • Preparation and Equilibration:

    • Remove the Fmoc-Lysinol(Boc) container from its recommended 2-8°C storage.[2][12]

    • Place the sealed container in a desiccator at room temperature for at least 20 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold powder upon opening, which could hydrolyze the compound or affect its weighed mass.

  • Weighing:

    • Perform all weighing operations inside a certified chemical fume hood.[11]

    • Use an anti-static weighing dish or boat to prevent the fine powder from scattering due to static electricity.

    • Tare the balance with the weighing dish. Carefully transfer the desired amount of powder using a clean, dry spatula.

    • Record the final mass and promptly seal the main container.

  • Dissolution:

    • Select an appropriate anhydrous solvent. For similar protected amino acid derivatives, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices for achieving good solubility.[1][9]

    • Add the weighed Fmoc-Lysinol(Boc) to a clean, dry volumetric flask.

    • Add a portion of the solvent, cap the flask, and gently swirl or sonicate until the solid is fully dissolved.

    • Once dissolved, add solvent to the calibration mark.

    • Causality: Using anhydrous-grade solvent is essential to prevent premature degradation. Ensuring the solid is fully dissolved before final dilution guarantees a homogenous, accurately concentrated solution.

  • Post-Handling:

    • Thoroughly wash hands after handling is complete.[7][8]

    • Clean any contaminated surfaces and properly dispose of weighing paper and any contaminated PPE according to your institution's guidelines.

PART 3: Storage Recommendations for Long-Term Stability

The long-term stability of Fmoc-Lysinol(Boc) is contingent on proper storage conditions that protect it from heat, moisture, and light. Incorrect storage can lead to gradual degradation, resulting in failed syntheses and impure products.

Storage Condition Decision Framework

The optimal storage condition depends on the form of the material (solid vs. solution) and the intended duration of storage.

G start Fmoc-Lysinol(Boc) Sample is_solid Is it a solid powder? start->is_solid long_term Long-Term (>3 months) is_solid->long_term Yes is_solution Is it in solution? is_solid->is_solution No store_fridge Store at 2-8°C (Tightly sealed, with desiccant) long_term->store_fridge No (Routine Use) store_freezer Store at -20°C (Recommended for >1 year) long_term->store_freezer Yes store_sol_fridge Store at -20°C (Use within 1 month) is_solution->store_sol_fridge Short-Term store_sol_freezer Store at -80°C (Use within 6 months) is_solution->store_sol_freezer Long-Term

Caption: Decision tree for optimal Fmoc-Lysinol(Boc) storage.

Key Storage Protocols
  • Solid Form:

    • Routine Use: Store the tightly sealed container at 2-8°C in a dry environment.[2][12] Placing the container inside a secondary container with a desiccant is a recommended best practice.

    • Long-Term Archival: For storage exceeding one year, storing at -20°C is advisable to minimize thermal degradation pathways.[9]

  • In Solution:

    • Solutions of Fmoc-Lysinol(Boc) are significantly less stable than the powder form. It is highly recommended to prepare solutions fresh for each use.[13]

    • If storage is unavoidable, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[9]

    • Store aliquots at -20°C for use within one month or at -80°C for use within six months.[9] Before use, allow the vial to equilibrate to room temperature before opening.

By adhering to these detailed safety, handling, and storage protocols, researchers can ensure the integrity of Fmoc-Lysinol(Boc) and maintain a safe and efficient laboratory environment.

References

  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc).
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc).
  • MedchemExpress. (n.d.). Fmoc-L-Lys (Boc)-OH is a lysine derivative.
  • LookChem. (n.d.). Fmoc-Lys(Boc)-OH: Technical Specifications and Applications in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-Lys(Boc)-Pro-OH.
  • APExBIO. (n.d.). Fmoc-Lys(Boc)-ol - Protected Lysine Derivative for Peptide Synthesis.
  • Anaspec. (n.d.). MSDS - Safety Data Sheet for Fmoc-Lysinol(Boc).
  • Chem-Impex. (n.d.). Nα-Fmoc-Nε-Boc-L-lysine.
  • ChemicalBook. (2026, January 13). Fmoc-Lys(Boc)-OH | 71989-26-9.
  • ChemicalBook. (n.d.). FMOC-LYS(BOC)(ME)-OH | 951695-85-5.
  • CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc).
  • ECHEMI. (n.d.). Fmoc-Lys(Boc)-OH SDS, 71989-26-9 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9.
  • Chem-Impex. (n.d.). Fmoc-Lys(Boc)-Gly-OH.
  • ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9.
  • Biosynth. (n.d.). Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9.

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Methodological & Application

Protocol for incorporating Fmoc-Lysinol(Boc) in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Incorporation of Fmoc-Lysinol(Boc) in Solid-Phase Peptide Synthesis for the Generation of C-Terminal Peptide Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide alcohols are a critical class of molecules in drug discovery, often exhibiting unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities compared to their corresponding peptide acids.[1] The synthesis of these compounds via standard solid-phase peptide synthesis (SPPS) requires specialized building blocks and protocols. This document provides a comprehensive guide for the incorporation of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysinol, or Fmoc-Lysinol(Boc), into a peptide sequence. We will detail the strategic considerations, step-by-step protocols for resin loading, peptide elongation, and final cleavage, as well as troubleshooting insights to ensure a high-yield, high-purity synthesis of the target peptide alcohol. The protocols described herein are grounded in the principles of orthogonal Fmoc/tBu chemistry, which offers mild reaction conditions suitable for complex and sensitive peptide sequences.[2]

The Chemistry of Control: Orthogonal Protection Strategy

The success of modern SPPS hinges on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2] The use of Fmoc-Lysinol(Boc) is a prime example of this principle.

  • Nα-Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group protects the alpha-amine of the lysinol residue. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[2][3] This deprotection is performed at every cycle of the synthesis to expose the amine for coupling with the next amino acid.

  • Nε-Boc Group (Acid-Labile): The tert-butyloxycarbonyl group protects the side-chain amine of the lysinol. It is completely stable to the basic conditions used for Fmoc removal, preventing unwanted side reactions at the lysine side chain during peptide elongation.[4] This group is only removed during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[4]

This dual-protection scheme ensures the regioselective formation of peptide bonds and preserves the integrity of the lysine side chain for the duration of the synthesis.

G cluster_0 SPPS Cycle (Repetitive) cluster_1 Final Cleavage Deprotection Fmoc Removal (20% Piperidine/DMF) Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Deprotection->Coupling Exposes N-terminal amine Peptide Protected Peptide Alcohol on Resin Coupling->Peptide Chain Elongation Cleavage TFA Cocktail Cleavage FinalProduct Purified Peptide Alcohol Cleavage->FinalProduct Start Fmoc-Lysinol(Boc) on Resin Start->Deprotection Peptide->Deprotection Next Cycle Peptide->Cleavage Synthesis Complete

Figure 1: Orthogonal protection scheme in SPPS using Fmoc-Lysinol(Boc).

Pre-Synthesis: Foundational Choices for Success

Careful planning before synthesis is paramount. The quality of the final peptide alcohol is directly influenced by the initial choice of materials and strategy.

Reagent and Resin Selection
  • Reagent Purity: Utilize high-purity (≥99% by HPLC) Fmoc-Lysinol(Boc) to prevent the incorporation of deletion or modified sequences.[4] Crucially, the DMF solvent must be of high quality and amine-free to avoid premature deprotection of the Fmoc group.[5]

  • Resin Choice: To synthesize a C-terminal peptide alcohol, the initial building block must be anchored to the solid support via its hydroxyl group. A highly acid-sensitive resin like 2-Chlorotrityl Chloride (2-CTC) resin is ideal. Its steric bulk prevents diketopiperazine formation, and it allows for the cleavage of the final peptide under mild acidic conditions, which can yield a fully protected peptide alcohol if desired, preserving acid-labile side-chain protecting groups.[5]

Coupling Chemistries

The formation of the amide bond between the incoming activated amino acid and the deprotected N-terminal amine of the resin-bound peptide is the core reaction in SPPS. While numerous activators exist, modern carbodiimide or aminium/uronium-based reagents are preferred for their efficiency and low rate of racemization.

Coupling ReagentChemical NameKey Characteristics
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient, fast reaction times, low epimerization. Commonly used in automated synthesis.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOne of the most potent activators, recommended for sterically hindered couplings.[6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA classic and effective coupling reagent, slightly less reactive than HCTU/HATU.[7]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleA cost-effective combination. The reaction forms a soluble urea byproduct. Requires pre-activation.[6][8]

Experimental Protocols

The following protocols detail a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol A: Loading of Fmoc-Lysinol(Boc) onto 2-Chlorotrityl Chloride Resin

Causality: This initial step covalently links the first building block to the solid support through its hydroxyl group. The use of a non-nucleophilic base like DIPEA is critical to activate the resin without causing side reactions.

  • Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g loading, 63 mg for 0.1 mmol scale) in a reaction vessel. Swell the resin in dichloromethane (DCM, ~5 mL) for 30-60 minutes.[5]

  • Amino Alcohol Preparation: In a separate vial, dissolve Fmoc-Lysinol(Boc) (2 equivalents, ~94 mg) and diisopropylethylamine (DIPEA) (4 equivalents, ~70 µL) in minimal DCM (~2 mL).

  • Loading Reaction: Drain the DCM from the swelled resin. Immediately add the Fmoc-Lysinol(Boc)/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To quench any unreacted chlorotrityl sites, add 0.5 mL of methanol and agitate for 30 minutes. This prevents the formation of deletion sequences starting from unreacted sites.[5]

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol B: The SPPS Elongation Cycle

Causality: This cycle is repeated for each amino acid to be added to the peptide chain. Each step is followed by extensive washing to drive the reactions to completion and ensure the purity of the growing peptide.

  • Resin Swelling: Swell the loaded resin in DMF (~5 mL) for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.[5][7]

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes to ensure complete deprotection.[7]

    • Rationale: The first short treatment removes the bulk of the Fmoc groups, while the second, longer treatment drives the reaction to completion. The dibenzofulvene byproduct is scavenged by the excess piperidine.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Coupling (HCTU Example):

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) by dissolving it with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF (~2 mL) for 5 minutes.[7]

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate at room temperature for 1-2 hours.[9]

    • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[7] A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle (return to Step 2).

G start Start Cycle (Resin with free amine) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Activation & Coupling (e.g., Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Step 4: DMF/DCM Wash coupling->wash2 end End Cycle (Resin with N-Fmoc peptide) wash2->end next Proceed to Next Cycle or Final Cleavage end->next

Figure 2: The core workflow of a single SPPS elongation cycle.

Protocol C: Final Cleavage and Deprotection

Causality: This final step uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the lysinol. Scavengers are essential to prevent reactive cations, generated during deprotection, from modifying sensitive residues like Tryptophan or Methionine.

  • Preparation: After the final elongation cycle, perform the Fmoc deprotection (Protocol B, Step 2) and wash the resin thoroughly with DMF, followed by DCM. Dry the peptide-resin completely under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is Reagent K : 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[7]

    • WARNING: Handle TFA and thiols in a certified fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (~5-10 mL per 0.1 mmol). Agitate at room temperature for 2-3 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate (the crude peptide alcohol) should form.

  • Isolation and Purification:

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[7]

References

  • Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kneiding, S., et al. (2019). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids.
  • GenScript. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Pharmaffiliates. (n.d.). Mastering Peptide Synthesis with High-Purity Fmoc-Lys(Boc)-OH.
  • BenchChem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry.
  • ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
  • BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of Boc-Lys(Mtt)-OH in the Synthesis of Peptide-Drug Conjugates.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • ResearchGate. (n.d.). Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF.
  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online.
  • Advanced ChemTech. (n.d.). Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis.

Sources

Application Notes and Protocols for the Incorporation of Fmoc-Lysinol(Boc) via Amide Coupling and Subsequent On-Resin Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry of Amino Alcohols in Peptide Synthesis

In the field of advanced peptide synthesis and drug development, the incorporation of modified amino acids is a cornerstone for creating novel structures with enhanced therapeutic properties. Fmoc-Lysinol(Boc) is a valuable building block, often utilized as a precursor to C-terminal peptide aldehydes, which are potent protease inhibitors.[1][2] However, a critical misunderstanding often arises regarding the methods for its incorporation into a growing peptide chain.

This guide clarifies the correct chemical strategy for using Fmoc-Lysinol(Boc) in the context of solid-phase peptide synthesis (SPPS) and the role of uronium-based coupling reagents like HATU and HBTU.

Core Principle: Coupling reagents such as HATU and HBTU are designed exclusively to activate carboxylic acid groups for the formation of amide bonds.[3] Fmoc-Lysinol(Boc) is an amino alcohol , meaning its C-terminal carboxylic acid has been reduced to a primary alcohol (-CH₂OH).[2] Consequently, it is chemically inappropriate to directly "couple" Fmoc-Lysinol(Boc) using HATU or HBTU in a standard peptide synthesis workflow.

The scientifically validated and field-proven method involves a two-stage strategy:

  • Amide Bond Formation: The parent amino acid, Fmoc-Lys(Boc)-OH , is first coupled to the solid-phase resin or the N-terminal amine of the peptide chain. This step proceeds efficiently using standard uronium salt activators like HATU or HBTU.

  • On-Resin Reduction: After the coupling is complete, the resin-bound carboxylic acid of the lysine residue is chemically reduced to the corresponding primary alcohol, yielding the desired C-terminal Fmoc-Lysinol(Boc) moiety.

This document provides a comprehensive overview of this workflow, a detailed comparison of HATU and HBTU for the initial coupling step, and robust protocols for both coupling and reduction.

Part 1: The Coupling Reagents - HATU vs. HBTU

The choice of coupling reagent for the initial incorporation of Fmoc-Lys(Boc)-OH is critical for ensuring high efficiency and minimizing side reactions, particularly racemization. Both HATU and HBTU are highly effective aminium/uronium salt-based reagents, but they possess distinct mechanistic features that influence their performance.

Mechanism of Action

The efficacy of both HATU and HBTU lies in their ability to react with a carboxylate anion (formed by the deprotonation of the Fmoc-amino acid by a base like DIPEA) to generate a highly reactive acyl-uronium intermediate. This intermediate is then rapidly converted into a more stable active ester, which subsequently reacts with the free amine of the resin-bound peptide to form the amide bond.

The key difference lies in the nature of the active ester formed:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring group effect, which accelerates the coupling reaction and reduces the risk of racemization. The resulting OAt-ester is significantly more reactive than its HOBt-based counterpart.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a standard benzotriazole (HOBt) moiety. While highly effective, the resulting OBt-ester is less reactive than the OAt-ester, which can lead to slightly slower reaction times and a marginally higher potential for side reactions in sterically hindered couplings.

G cluster_0 Carboxylic Acid Activation cluster_1 Reagent Activation & Active Ester Formation cluster_2 Amide Bond Formation AA_COOH Fmoc-Lys(Boc)-OH AA_COO Fmoc-Lys(Boc)-O⁻ (Carboxylate) AA_COOH->AA_COO Deprotonation HATU HATU AA_COO->HATU Nucleophilic Attack HBTU HBTU AA_COO->HBTU Nucleophilic Attack Base DIPEA OAt_ester OAt-Active Ester (Highly Reactive) HATU->OAt_ester Forms OBt_ester OBt-Active Ester (Reactive) HBTU->OBt_ester Forms Peptide_Bond Resin-NH-CO-Fmoc-Lys(Boc) OAt_ester->Peptide_Bond OBt_ester->Peptide_Bond Resin_NH2 Resin-NH₂ Resin_NH2->OAt_ester Coupling Resin_NH2->OBt_ester Coupling

Fig 1. Workflow comparing HATU and HBTU activation pathways.
Comparative Performance

The superior reactivity of the OAt-ester makes HATU the preferred reagent for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount.

ParameterHATUHBTUReference
Active Moiety HOAt (7-Azabenzotriazole)HOBt (Hydroxybenzotriazole)
Coupling Efficiency Very High, especially for hindered couplingsHigh, effective for most standard couplings[4]
Reaction Speed FasterSlower
Racemization Risk LowerHigher, though often minimal with HOBt additive
Side Reactions Guanidinylation of N-terminus if used in excessGuanidinylation of N-terminus if used in excess
Cost Generally HigherGenerally Lower

Part 2: Experimental Protocols

This section details the complete, validated workflow for incorporating a C-terminal Lysinol residue.

Protocol 1: HATU/HBTU Coupling of Fmoc-Lys(Boc)-OH to Resin

This protocol describes the initial and most critical step: forming the amide bond between the Fmoc-Lys(Boc)-OH carboxylic acid and the solid support. This example uses Rink Amide resin to yield a C-terminal amide upon final cleavage, which is common before reduction.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Lys(Boc)-OH

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (1.0 eq, e.g., 0.1 mmol) in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the deprotected resin thoroughly to remove all traces of piperidine. Perform sequential washes: DMF (x5), DCM (x3), DMF (x3). A negative Kaiser test confirms the presence of the free primary amine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4.0 eq) in DMF.

    • Add HATU (3.9 eq) or HBTU (3.9 eq).

    • Add DIPEA (8.0 eq) to the mixture.

    • Gently swirl the vial and allow the activation to proceed for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution from step 4 to the washed, deprotected resin.

  • Reaction Monitoring: Agitate the mixture for 30-60 minutes at room temperature. Monitor the reaction's completion using a qualitative method like the Kaiser test (which should become negative, indicating consumption of the free amine).

  • Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin-bound peptide thoroughly: DMF (x3), DCM (x3), DMF (x3).

The resin now bears the covalently attached Fmoc-Lys(Boc)-OH residue and is ready for either further peptide chain elongation or immediate reduction.

G Start Fmoc-Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Add Activated AA to Resin Agitate 30-60 min Wash1->Couple Activate Prepare Coupling Solution: Fmoc-Lys(Boc)-OH + HATU/HBTU + DIPEA in DMF Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive Wash2 Wash (DMF, DCM) Monitor->Wash2 Negative End Resin-Lys(Boc)-Fmoc Wash2->End

Fig 2. Workflow for coupling Fmoc-Lys(Boc)-OH to solid support.
Protocol 2: On-Resin Reduction to Fmoc-Lysinol(Boc)

This protocol outlines the conversion of the resin-bound carboxylic acid to the primary alcohol. This step must be performed under anhydrous conditions.

Materials:

  • Resin-bound Fmoc-Lys(Boc)-OH (from Protocol 1)

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • DCM, anhydrous

Procedure:

  • Resin Preparation: Take the resin from Protocol 1 and wash it extensively with anhydrous DCM (x3) and anhydrous THF (x3) to remove all traces of DMF and water.

  • Suspension: Suspend the dry resin in anhydrous THF.

  • Reducing Agent Addition: In a separate flask, prepare a solution of LiBH₄ (10-20 eq relative to resin loading) in anhydrous THF. Caution: LiBH₄ reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reduction Reaction: Add the LiBH₄ solution to the resin suspension. Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or an aqueous acidic solution (e.g., 1 M HCl) to the reaction vessel. Caution: This will generate hydrogen gas; ensure adequate ventilation.

  • Washing: Wash the resin thoroughly to remove borate salts and other byproducts. Use a sequence of water (x3), DMF (x3), and DCM (x3).

  • Drying: Dry the resin under vacuum.

The resulting resin now carries the C-terminal Fmoc-Lysinol(Boc) residue. This can be cleaved from the resin or used for further on-resin modifications if required.

Part 3: Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the allotted time in Protocol 1, a second coupling (double coupling) may be necessary. Prepare a fresh batch of activated amino acid and repeat the coupling step.

  • Guanidinylation Side Reaction: Using a large excess of HATU/HBTU can lead to the capping of the N-terminal amine by reaction with the reagent's guanidinium core. Adhere strictly to the recommended stoichiometry (e.g., 3.9 eq of reagent to 4.0 eq of amino acid).

  • Incomplete Reduction: The efficiency of the reduction in Protocol 2 is highly dependent on anhydrous conditions. Ensure all solvents and glassware are perfectly dry. If reduction is incomplete, the protocol can be repeated.

  • Safety: Both HATU and HBTU are known sensitizers and should be handled with appropriate personal protective equipment.[4] Lithium borohydride is a highly reactive and flammable solid. All procedures involving LiBH₄ must be conducted in a fume hood under an inert atmosphere.

Conclusion

The successful incorporation of an amino alcohol like Fmoc-Lysinol(Boc) into a peptide sequence is a powerful technique for developing novel peptide-based therapeutics. While coupling reagents like HATU and HBTU are indispensable tools, their application must be guided by a firm understanding of their chemical mechanism. By employing the two-stage strategy of coupling the parent amino acid followed by on-resin reduction , researchers can reliably and efficiently synthesize C-terminal amino alcohol-modified peptides, leveraging the high performance of modern coupling reagents while ensuring chemical integrity.

References

  • Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. Available at: [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. Available at: [Link]

  • Practical synthesis of peptide C-terminal aldehyde on a solid support. ResearchGate. Available at: [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. Available at: [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. Available at: [Link]

  • Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides. Available at: [Link]

  • Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. PubMed. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Royal Society of Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Spherotech, Inc.. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]

  • Boc and fmoc solid phase peptide synthesis. Google Patents.
  • Boc and Fmoc solid phase peptide synthesis. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • Peptide Synthesis Resins. AAPPTEC. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • On-resin Photochemical Decarboxylative Arylation of Peptides. ChemRxiv. Available at: [Link]

  • Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate. Available at: [Link]

  • Functionalized Resins for the Synthesis of Peptide Alcohols. PubMed. Available at: [Link]

  • Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage. Available at: [Link]

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Application Note: A Comprehensive Guide to the TFA-Mediated Boc Deprotection of the Lysinol Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the masking of primary and secondary amines. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure high yields of the desired product. This application note provides an in-depth guide to the deprotection of the Boc group from the side chain of Lysinol using trifluoroacetic acid (TFA). We will explore the underlying reaction mechanism, strategies for mitigating common side reactions, optimization of reaction conditions, and detailed, field-tested experimental protocols.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a robust and generally high-yielding reaction.[1] The process is an acid-catalyzed elimination that proceeds through three primary steps.[2]

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA.[2][3] This initial step activates the protecting group, rendering it susceptible to cleavage.

  • Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a resonance-stabilized and highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3]

  • Decarboxylation & Salt Formation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[1][3] In the highly acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA to yield the corresponding amine trifluoroacetate salt as the final product.[2][3] It is crucial to perform this reaction in an open or well-vented system to allow the evolved CO₂ gas to escape safely.[3]

The following diagram illustrates this well-established mechanism.

Boc_Deprotection_Mechanism Figure 1: Mechanism of TFA-Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final State BocLysinol Boc-Protected Lysinol TFA_H + TFA (H⁺) BocLysinol->TFA_H ProtonatedBoc Protonated Intermediate CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Slow tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation TFA_H->ProtonatedBoc FreeAmine Deprotected Lysinol (Amine) CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2 TFA_H2 + TFA (H⁺) FreeAmine->TFA_H2 AmineSalt Lysinol Amine TFA Salt TFA_H2->AmineSalt

Caption: Acid-catalyzed mechanism for t-Boc deprotection.

Managing Side Reactions: The Role of Scavengers

The primary challenge in Boc deprotection arises from the generation of the electrophilic tert-butyl cation.[4] This reactive intermediate can lead to undesired side reactions by alkylating any nucleophilic functional groups present in the substrate or solvent.[5][6] While Lysinol itself lacks highly susceptible side chains, this is a critical consideration in complex syntheses, especially when residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr) are present.[4][7]

To prevent these side reactions, "scavengers" are added to the deprotection cocktail.[8] These are nucleophilic reagents that are designed to react with and neutralize the tert-butyl cations before they can modify the desired product.[7][9]

ScavengerTypical Conc. (v/v)Target & RationaleReference
Triisopropylsilane (TIS) 1 - 5%A highly effective carbocation scavenger. It reduces the tert-butyl cation to isobutane. Often used in combination with water.[8]
Water (H₂O) 2 - 5%Quenches the tert-butyl cation to form tert-butanol. Also helps with resin swelling in solid-phase synthesis.[9][10]
Anisole 2 - 5%An electron-rich aromatic scavenger that becomes alkylated by the tert-butyl cation.[8]
Thioanisole 2 - 5%A sulfur-containing scavenger, particularly useful for protecting Met and Trp residues.[11]
Ethanedithiol (EDT) 1 - 2.5%A potent thiol-based scavenger, highly effective but has a strong odor.[9][12]

Optimizing Reaction Conditions

The efficiency of Boc deprotection is highly dependent on a set of interrelated experimental parameters. The choice of conditions should be tailored to the specific substrate, considering its sensitivity to acid and the presence of other protecting groups.[8]

ParameterCondition RangeRationale & ConsiderationsReferences
TFA Concentration 20% - 100% (neat) in DCMHigher concentrations (e.g., 50-100%) lead to faster reactions but increase the risk of acid-catalyzed side reactions on sensitive substrates.[4][13] 25-50% TFA in DCM is a common and effective starting point.[8][4][8][13]
Solvent Dichloromethane (DCM)DCM is the most common solvent due to its ability to dissolve most protected substrates and its volatility, which aids in removal during work-up.[6][8][6][8]
Temperature 0 °C to Room Temp. (RT)Most deprotections proceed efficiently at room temperature.[2] For substrates with other acid-labile groups, cooling the reaction to 0 °C can provide greater selectivity and minimize side product formation.[2][14][2][14]
Reaction Time 30 min - 2 hoursReaction progress should be monitored. Typical reactions are complete within this timeframe.[8] Incomplete deprotection can lead to deletion sequences in peptide synthesis.[15][8][15]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the TFA-mediated deprotection of a Boc-protected Lysinol derivative.

Materials and Reagents
  • Boc-Lysinol Substrate

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Triisopropylsilane (TIS) (Optional, as scavenger)

  • Cold Diethyl Ether (Et₂O)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (for free amine work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • TLC plates (silica gel) and chamber

  • Ninhydrin stain for visualization

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Boc Deprotection cluster_workup Work-up Options start Start dissolve 1. Dissolve Boc-Lysinol in anhydrous DCM start->dissolve cool 2. Cool solution to 0°C (Optional, for sensitive substrates) dissolve->cool add_tfa 3. Add TFA solution (e.g., 25-50% in DCM) dropwise cool->add_tfa react 4. Stir at 0°C to RT (30 min - 2 hr) add_tfa->react monitor 5. Monitor by TLC (Check for SM consumption) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No concentrate 6. Concentrate in vacuo (Remove DCM and excess TFA) is_complete->concentrate Yes precipitate A. Isolate TFA Salt Precipitate with cold Et₂O, filter, and dry. concentrate->precipitate neutralize B. Isolate Free Amine Dissolve in DCM, wash with sat. NaHCO₃, dry, concentrate. concentrate->neutralize end End Product precipitate->end neutralize->end

Caption: General workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the Boc-Lysinol substrate in anhydrous DCM to a concentration of approximately 10-20 mg/mL.[8]

  • Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath to better control the reaction.[2]

  • TFA Addition: Prepare a deprotection solution (e.g., 25% TFA in DCM). If using a scavenger like TIS, add it to this solution (e.g., to 2-5% final concentration). Add the deprotection solution to the stirring substrate solution. A common approach is to use a 1:1 volume ratio of the substrate solution to the TFA solution.[8]

  • Reaction: Allow the mixture to stir at room temperature (or let it warm from 0 °C to RT) for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Spot the starting material (SM), a co-spot, and the reaction mixture (RM). A typical mobile phase is 10% Methanol in DCM. The deprotected product, being more polar, will have a lower Rf value. Visualize with a UV lamp and/or by staining with ninhydrin, which develops a purple color in the presence of the newly formed primary amine.[2] The Kaiser test can also be used to confirm the presence of free primary amines.[15]

  • Solvent Removal: Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][8] To ensure complete removal of residual TFA, co-evaporation with a solvent like DCM or toluene (2-3 times) can be performed.[2]

Work-up and Isolation

Option A: Isolation as the Trifluoroacetate (TFA) Salt This is the most direct method and is suitable if the salt form is acceptable for the subsequent step.

  • After concentration (Step 6), add cold diethyl ether to the oily residue.[2]

  • Triturate the mixture with a spatula to induce precipitation of the amine salt.

  • Collect the resulting solid by filtration, wash with additional cold diethyl ether to remove any remaining scavengers, and dry under vacuum.[8]

Option B: Isolation as the Free Amine

  • After concentration (Step 6), dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[2][16] This neutralizes the TFA salt to generate the free amine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected Lysinol as a free amine.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient TFA concentration or equivalents.[2] 2. Inadequate reaction time or low temperature.[2]1. Increase the concentration of TFA (e.g., from 25% to 50%). 2. Extend the reaction time and continue monitoring by TLC/LC-MS.
Side Product Formation Alkylation by the tert-butyl cation.[7]Add a scavenger (e.g., 2-5% TIS) to the deprotection cocktail to trap the reactive cation.[8]
Product is an Oil/Gummy Solid TFA salts can sometimes be difficult to crystallize.[17]1. Attempt precipitation from a different solvent system. 2. Convert the TFA salt to the free amine (Work-up B) or to a different salt (e.g., HCl salt by dissolving in ether and adding HCl in dioxane), which may be more crystalline.[17]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Royal Society of Chemistry. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • The Deprotection of Boc-Lysine. iGEM. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Boc De-protection : r/Chempros. Reddit. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

Sources

The Strategic Incorporation of Fmoc-Lysinol(Boc) in the Synthesis of Advanced Peptide Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Peptide Alcohols in Therapeutic Design

Peptide alcohols, synthetic peptides where the C-terminal carboxylic acid is replaced by a primary alcohol, are an emerging class of molecules with significant therapeutic potential. This structural modification can profoundly alter a peptide's biological activity, metabolic stability, and pharmacokinetic profile. For instance, the conversion of the C-terminal acid to an alcohol in the neuropeptide enkephalin results in a more stable and potent analgesic analogue. Furthermore, peptide alcohols serve as crucial precursors for the synthesis of peptide aldehydes, which are potent inhibitors of various proteases.

Despite their importance, the synthesis of peptide alcohols has traditionally been considered laborious, limiting their exploration in structure-activity relationship (SAR) studies.[1][2] However, the advent of specialized building blocks and refined solid-phase peptide synthesis (SPPS) methodologies has streamlined their production. Among these key reagents, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysinol, or Fmoc-Lysinol(Boc) , stands out as a versatile and strategically important building block for introducing a functionalized C-terminal alcohol or an internal lysinol residue.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Lysinol(Boc) in the synthesis of peptide alcohols via Fmoc/tBu chemistry. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure the successful synthesis of high-purity peptide alcohols.

The Chemistry of Fmoc-Lysinol(Boc): A Building Block Designed for Orthogonal Synthesis

Fmoc-Lysinol(Boc) is an amino acid alcohol derivative of lysine, strategically designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its structure incorporates two critical protecting groups that allow for orthogonal control over the synthetic process:

  • The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the α-amino function, enabling its selective removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[4]

  • The Boc (tert-butyloxycarbonyl) Group: This acid-labile group shields the ε-amino group of the lysine side chain. It remains stable during the repeated basic treatments for Fmoc removal throughout the peptide elongation and is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin during the final acid-mediated cleavage step.[4]

This orthogonal protection scheme is the cornerstone of modern peptide synthesis, allowing for the stepwise and controlled assembly of complex peptide sequences.

Strategic Applications of Fmoc-Lysinol(Boc) in Peptide Alcohol Synthesis

The primary application of Fmoc-Lysinol(Boc) is in the synthesis of peptides with a C-terminal lysinol residue. This is achieved by anchoring the Fmoc-Lysinol(Boc) to a suitable solid support at the beginning of the synthesis. The choice of resin is critical and depends on the desired state of the final peptide alcohol (fully protected or deprotected).

Workflow for Peptide Alcohol Synthesis using Fmoc-Lysinol(Boc)

Peptide Alcohol Synthesis Workflow cluster_0 Resin Preparation & Loading cluster_1 Peptide Elongation (SPPS Cycles) cluster_2 Cleavage & Deprotection cluster_3 Purification & Analysis Resin Select Resin (e.g., 2-Cl-Trt) Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Lysinol(Boc) with DIPEA in DCM Swell->Load Cap Cap Unreacted Sites (Methanol) Load->Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotection Wash1 Wash Resin (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Loop->Fmoc_Deprotection Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Precipitation Precipitate Peptide (Cold Diethyl Ether) Purification Purify by RP-HPLC Precipitation->Purification Analysis Characterize by MS and Analytical HPLC

Figure 1: A generalized workflow for the solid-phase synthesis of a C-terminal peptide alcohol using Fmoc-Lysinol(Boc).

Experimental Protocols

Protocol 1: Loading of Fmoc-Lysinol(Boc) onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-chlorotrityl chloride resin is an excellent choice for synthesizing peptide alcohols as it allows for the cleavage of the peptide under mildly acidic conditions, which can yield a fully protected peptide alcohol if desired.

Rationale: The high acid sensitivity of the 2-CTC linker enables the detachment of the peptide alcohol with its side-chain protecting groups intact, which is advantageous for further solution-phase modifications. The bulky trityl group also helps in preventing diketopiperazine formation, a common side reaction in SPPS.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-Lysinol(Boc)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Amino Alcohol Preparation: In a separate flask, dissolve Fmoc-Lysinol(Boc) (1.5 eq., 1.5 mmol, 705 mg) in DCM (10 mL). Add DIPEA (3.0 eq., 3.0 mmol, 522 µL).

  • Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Lysinol(Boc)/DIPEA solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add methanol (1.0 mL) to the reaction vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the resin can be determined by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the liberated dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle of amino acid addition following the loading of Fmoc-Lysinol(Boc) onto the resin.

Rationale: The cycle involves the deprotection of the N-terminal Fmoc group to expose a free amine, followed by the coupling of the next activated Fmoc-protected amino acid to extend the peptide chain. Thorough washing between steps is crucial to remove excess reagents and by-products, ensuring high purity of the final peptide.

Materials:

  • Fmoc-Lysinol(Boc)-loaded resin

  • Fmoc-protected amino acids

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL/g) for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF (10 mL/g).

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL/g). Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, a recoupling may be necessary.

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support and removing all side-chain protecting groups.

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the bond anchoring the peptide to the resin and to remove the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[1]

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final SPPS cycle, wash the peptidyl-resin with DCM (3 x 10 mL/g) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to a small volume under a stream of nitrogen.

    • Add the concentrated solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL) with vigorous stirring.

    • The peptide alcohol will precipitate as a solid.

  • Isolation and Drying:

    • Centrifuge the suspension and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide alcohol under vacuum.

Data Presentation: Key Parameters and Expected Outcomes

ParameterRecommended Value/ConditionRationale
Resin for Loading 2-Chlorotrityl ChlorideAllows for mild cleavage conditions, preserving side-chain protection if needed.
Loading Equivalents 1.5 eq. Fmoc-Lysinol(Boc)Ensures efficient loading while being cost-effective.
Coupling Reagents HBTU/DIPEA or HATU/DIPEAProvide rapid and efficient coupling with low racemization.
Fmoc Deprotection 20% Piperidine in DMFStandard, effective, and well-established method for Fmoc removal.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Strong acid for cleavage and deprotection, with scavengers to prevent side reactions.
Purification Method Reverse-Phase HPLCStandard and effective method for purifying synthetic peptides.
Analysis Methods LC-MS, Analytical HPLCTo confirm the molecular weight and purity of the final peptide alcohol.[5]

Visualization of Key Chemical Transformations

Loading of Fmoc-Lysinol(Boc) onto 2-Chlorotrityl Resin

Figure 2: Reaction scheme for the attachment of Fmoc-Lysinol(Boc) to 2-chlorotrityl chloride resin.

Orthogonal Deprotection Strategy

G Start Fmoc-Peptide(Side-Chain-Boc)-Lysinol(Boc)-Resin Fmoc_Removed H2N-Peptide(Side-Chain-Boc)-Lysinol(Boc)-Resin Start->Fmoc_Removed  20% Piperidine/DMF (Base-labile) Final_Product H2N-Peptide-Lysinol-OH Fmoc_Removed->Final_Product  TFA Cocktail (Acid-labile)

Figure 3: Orthogonal deprotection of Fmoc and Boc groups in peptide alcohol synthesis.

Conclusion and Future Perspectives

Fmoc-Lysinol(Boc) is an invaluable tool for the synthesis of peptide alcohols, enabling the introduction of a C-terminal lysinol residue with a versatile side chain for further modifications. The protocols outlined in this application note, based on established Fmoc/tBu solid-phase chemistry, provide a robust framework for the successful synthesis of these important molecules. By understanding the rationale behind each step—from the selection of the appropriate resin to the final cleavage and deprotection—researchers can confidently incorporate Fmoc-Lysinol(Boc) into their synthetic strategies. The continued development of novel resins and coupling reagents will further enhance the efficiency and accessibility of peptide alcohol synthesis, paving the way for new discoveries in peptide-based drug development.

References

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. [Link]

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]

  • Carter, J. (2021). Fmoc solid phase peptide synthesis? ResearchGate. [Link]

  • Sethi, M. K., et al. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 96-103. [Link]

  • AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Fehrentz, J. A., et al. (2000). An efficient method for the synthesis of peptide aldehyde libraries employed in the discovery of reversible SARS coronavirus main protease (SARS-CoV Mpro) inhibitors. Journal of Combinatorial Chemistry, 2(6), 616-618. [Link]

  • Jensen, K. J. (2013). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1047, 237-248. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Fmoc-Lysinol(Boc) as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides with Lysinol-Containing Mimetics

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. By introducing non-natural building blocks and modified backbones, researchers can develop novel therapeutics with enhanced stability, bioavailability, and target specificity.

This guide provides a comprehensive overview of the synthesis of peptidomimetics using Nα-Fmoc-Nε-Boc-L-lysinol (Fmoc-Lysinol(Boc)) as a key building block. The reduction of the C-terminal carboxylic acid of lysine to a primary alcohol transforms it into a versatile synthetic handle. This modification allows for the introduction of diverse chemical linkages beyond the traditional amide bond, opening up new avenues for backbone engineering in drug discovery. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine, provides the necessary flexibility for complex synthetic strategies on solid support.[1][2][3]

Core Concepts: The Strategic Advantage of Fmoc-Lysinol(Boc)

The utility of Fmoc-Lysinol(Boc) in peptidomimetic synthesis stems from the unique reactivity of its primary alcohol. Unlike the carboxylic acid of its parent amino acid, the hydroxyl group can participate in a different set of chemical transformations, enabling the construction of non-peptidic backbones.

Key Synthetic Transformations:
  • Oxidation and Reductive Amination: The primary alcohol can be oxidized to an aldehyde on the solid support, which then serves as an electrophilic handle for reductive amination with the incoming amine of the next building block. This results in the formation of a secondary amine linkage, a key feature of many peptidomimetics.

  • Ether and Ester Linkages: The hydroxyl group can be functionalized to form ether or ester bonds with appropriate coupling partners, introducing further diversity into the peptidomimetic backbone.

The choice of synthetic route depends on the desired properties of the final peptidomimetic. Reductive amination, for instance, creates a more flexible and proteolytically resistant backbone, while ester linkages might be designed for prodrug strategies, being susceptible to hydrolysis by endogenous esterases.

Diagrammatic Overview of the Synthetic Strategy

The following diagram illustrates the central role of Fmoc-Lysinol(Boc) in the solid-phase synthesis of a peptidomimetic incorporating a secondary amine linkage.

peptidomimetic_synthesis cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptidomimetic Synthesis FmocLysBocOH Fmoc-Lys(Boc)-OH Reduction Reduction (e.g., CDI, NaBH4) FmocLysBocOH->Reduction Activation & Reduction FmocLysinolBoc Fmoc-Lysinol(Boc) Reduction->FmocLysinolBoc Resin Solid Support (e.g., Rink Amide Resin) Attach Attach Fmoc-Lysinol(Boc) to Resin Resin->Attach OnResinLysinol Resin-Bound Lysinol Attach->OnResinLysinol Oxidation On-Resin Oxidation (e.g., TPAP) OnResinLysinol->Oxidation OnResinAldehyde Resin-Bound Aldehyde Oxidation->OnResinAldehyde ReductiveAmination Reductive Amination (Incoming Fmoc-AA, NaBH3CN) OnResinAldehyde->ReductiveAmination Elongation Further Elongation (Standard SPPS) ReductiveAmination->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Final Peptidomimetic Purification->FinalProduct

Caption: Synthetic workflow for peptidomimetics using Fmoc-Lysinol(Boc).

Experimental Protocols

PART 1: Synthesis of Fmoc-Lysinol(Boc) Building Block

This protocol describes the reduction of the carboxylic acid of Fmoc-Lys(Boc)-OH to the corresponding primary alcohol. A convenient one-pot method using 1,1'-carbonyldiimidazole (CDI) and sodium borohydride is detailed below.[4][5]

Materials:

  • Fmoc-Lys(Boc)-OH

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Activation: Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add CDI (1.3 equivalents) in one portion. Stir the reaction mixture at room temperature for 10-15 minutes, or until CO₂ evolution ceases.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of NaBH₄ (1.5 equivalents) in deionized water. Add the NaBH₄ solution to the reaction mixture in one portion. Stir vigorously for 30 minutes at 0°C.

  • Work-up: Quench the reaction by the slow addition of 1N HCl until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Fmoc-Lysinol(Boc) as a white solid.

Parameter Typical Value Notes
Starting Material Fmoc-Lys(Boc)-OHEnsure high purity
Reagents CDI, NaBH₄Use fresh reagents
Solvent Anhydrous THFCritical for the activation step
Reaction Time ~45 minutesMonitor by TLC
Yield >95% (crude)Purification may lower the yield slightly
Optical Purity >99% eeThis method has been shown to proceed with retention of optical purity[4]
PART 2: Solid-Phase Synthesis of a Lysinol-Containing Peptidomimetic

This protocol outlines the incorporation of Fmoc-Lysinol(Boc) into a growing peptidomimetic chain on a solid support via on-resin oxidation followed by reductive amination.

Materials:

  • Fmoc-Lysinol(Boc)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Tetra-n-propylammonium perruthenate (TPAP)

  • N-methylmorpholine (NMM)

  • Fmoc-protected amino acids

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid (if applicable): Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIEA).

  • Incorporation of Fmoc-Lysinol(Boc):

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide as described in step 1.

    • Couple Fmoc-Lysinol(Boc) using standard coupling conditions. Note: As this is an alcohol, standard amide bond formation will not occur. This step is for attaching the Lysinol building block to the N-terminus of a growing chain via its Fmoc-protected amine.

  • On-Resin Oxidation of the Alcohol:

    • Wash the resin with DCM.

    • Swell the resin in DCM.

    • Add a solution of TPAP (0.2 equivalents) and NMM (1.5 equivalents) in DCM.

    • Gently agitate the reaction mixture for 1-4 hours. Monitor the reaction progress using a suitable method, such as the disappearance of the alcohol peak by single-bead FTIR microspectroscopy.[6]

  • Reductive Amination:

    • Wash the resin thoroughly with DCM and then DMF.

    • Swell the resin in DMF.

    • Add a solution of the next Fmoc-protected amino acid (5 equivalents) and 1% acetic acid in DMF.

    • Add NaBH₃CN (5 equivalents) and agitate the mixture for 2-4 hours.[7][8][9][10]

  • Chain Elongation: Continue the synthesis of the peptidomimetic using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptidomimetic from the resin and remove the Boc and other side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize. Purify the product by reverse-phase HPLC and characterize by mass spectrometry.

Alternative Synthetic Routes: Ether and Ester Linkages

The primary alcohol of the resin-bound lysinol can also be used to form ether and ester linkages, further expanding the repertoire of peptidomimetic backbones.

On-Resin Ether Formation:

The Williamson ether synthesis can be adapted for solid-phase chemistry. The resin-bound alcohol can be deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide to form the ether linkage. This approach is useful for introducing non-peptidic spacers and altering the polarity of the backbone.

On-Resin Esterification:

Ester bonds can be formed by reacting the resin-bound alcohol with an activated carboxylic acid (e.g., using DIC/DMAP). This can be a useful strategy for attaching small molecules or for creating prodrugs that are cleaved in vivo.[11][12]

Characterization of Lysinol-Containing Peptidomimetics

The successful synthesis of peptidomimetics containing lysinol-derived modifications should be confirmed by a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptidomimetic. Tandem MS (MS/MS) can be used to verify the sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the purified product.

Conclusion and Future Perspectives

Fmoc-Lysinol(Boc) is a powerful and versatile building block for the synthesis of novel peptidomimetics. The ability to introduce secondary amine, ether, and ester linkages into the peptide backbone provides medicinal chemists with a rich toolbox for modulating the physicochemical and pharmacological properties of peptide-based drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of lysinol-containing peptidomimetics and to develop next-generation therapeutics with improved efficacy and drug-like properties.

References

  • Clausen, J. D., Linderoth, L., Mørck Nielsen, H., & Franzyk, H. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Amino Acids, 43(3), 1119–1129.
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  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Meldal, M. (2013). Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine. Methods in molecular biology (Clifton, N.J.), 1047, 29–46.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • Clausen, J. D., Linderoth, L., Mørck Nielsen, H., & Franzyk, H. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Amino acids, 43(3), 1119–1129.
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  • Zhang, L., Niu, H., Qu, J., & Hu, X. (2013). An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. Analytical Chemistry, 85(11), 5437–5444.
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Application Notes and Protocols: Bioconjugation Strategies Utilizing the Functional Groups of Lysinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Lysinol as a Versatile Scaffold for Bioconjugation

In the landscape of bioconjugation, the choice of linker or scaffold molecule is paramount to the success of creating stable and functional bioconjugates. Lysinol, a derivative of the amino acid lysine, presents a compelling and versatile platform for researchers in drug development and chemical biology.[1][2][3] Its simple yet elegant structure, featuring a primary amine (-NH₂) and a primary hydroxyl (-OH) group, offers two distinct and chemically addressable handles for the covalent attachment of a wide array of molecules, including therapeutic agents, imaging probes, and targeting ligands.[1] This dual functionality opens the door to a multitude of conjugation strategies, from simple, direct coupling to more complex, orthogonal approaches that allow for the sequential or site-specific modification of each functional group.

This technical guide provides an in-depth exploration of the bioconjugation strategies available for leveraging the unique chemical properties of lysinol. We will delve into the fundamental principles behind the selective modification of its primary amine and primary hydroxyl groups, offering detailed, field-proven protocols and expert insights to guide your experimental design.

I. Targeting the Primary Amine of Lysinol: A Nucleophilic Hub

The primary amine of lysinol is a potent nucleophile, making it a highly reactive and accessible target for a variety of well-established bioconjugation chemistries.[4][][6] The choice of strategy will largely depend on the desired stability of the resulting linkage and the functional groups present on the molecule to be conjugated.

A. N-Hydroxysuccinimide (NHS) Ester Chemistry: Forming Stable Amide Bonds

NHS esters are among the most widely used reagents for targeting primary amines, forming a stable and robust amide bond.[7][8][9] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of lysinol attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a leaving group.[7][9]

Causality Behind Experimental Choices: The efficiency of this reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of the deprotonated, nucleophilic amine while minimizing the competing hydrolysis of the NHS ester.[8][10] Buffers free of primary amines, such as phosphate, borate, or carbonate, are essential to avoid unwanted side reactions.[8][10]

Workflow for NHS Ester Conjugation to Lysinol

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification Lysinol Dissolve Lysinol in Amine-Free Buffer (pH 8.0-8.5) Reaction_Mix Add NHS Ester Stock to Lysinol Solution (10-20x molar excess) Lysinol->Reaction_Mix NHS_Ester Prepare 10 mM NHS Ester Stock in Anhydrous DMSO/DMF NHS_Ester->Reaction_Mix Incubate Incubate at Room Temperature for 1-2 hours with gentle stirring Reaction_Mix->Incubate Quench Optional: Quench with 50-100 mM Tris or Glycine Incubate->Quench Purify Purify Conjugate via Size-Exclusion Chromatography Quench->Purify

Caption: Workflow for NHS Ester Conjugation to Lysinol.

Detailed Protocol: NHS Ester Conjugation

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer or sodium bicarbonate buffer with a pH of 8.3-8.5.[10] Ensure the buffer is free from any primary amines (e.g., Tris).

  • Lysinol Solution: Dissolve lysinol in the prepared buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[7][10]

  • Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the lysinol solution.[7] The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Balances amine nucleophilicity and NHS ester stability.[10]
Buffer Phosphate, BicarbonateAmine-free to prevent competing reactions.[8]
Molar Ratio (NHS:Lysinol) 10:1 to 20:1Drives the reaction towards completion.[7]
Solvent for NHS Ester Anhydrous DMSO or DMFPrevents premature hydrolysis of the NHS ester.[10]
B. Reductive Amination: Forming a Stable Secondary Amine Linkage

Reductive amination provides an alternative strategy for conjugating molecules containing an aldehyde or ketone group to the primary amine of lysinol. This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate, which is then reduced by a mild reducing agent to form a stable secondary amine linkage.[11][12]

Causality Behind Experimental Choices: The reaction is typically performed in a slightly acidic to neutral pH range (pH 6-7) to facilitate the formation of the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice as they are mild enough not to reduce the aldehyde/ketone starting material but are effective at reducing the iminium ion.[11]

Workflow for Reductive Amination with Lysinol

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Lysinol_Aldehyde Dissolve Lysinol and Aldehyde/ Ketone Compound in Buffer (pH 6-7) Add_Reducer Add Reducing Agent to the Lysinol/Aldehyde Mixture Lysinol_Aldehyde->Add_Reducer Reducing_Agent Prepare Reducing Agent (e.g., NaBH₃CN) Solution Reducing_Agent->Add_Reducer Incubate Incubate at Room Temperature for 2-24 hours Add_Reducer->Incubate Purify Purify Conjugate via Dialysis or Size-Exclusion Chromatography Incubate->Purify

Caption: Workflow for Reductive Amination with Lysinol.

Detailed Protocol: Reductive Amination

  • Reaction Buffer: Prepare a 100 mM phosphate buffer or HEPES buffer with a pH of 6.0-7.0.

  • Reaction Mixture: Dissolve lysinol and the aldehyde- or ketone-containing molecule in the reaction buffer. A molar excess of the lysinol may be used to drive the reaction.

  • Reducing Agent: Add a 1.5 to 2-fold molar excess of sodium cyanoborohydride over the carbonyl-containing molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the conjugate from excess reagents using dialysis or size-exclusion chromatography.

ParameterRecommended ConditionRationale
pH 6.0 - 7.0Favors the formation of the imine intermediate.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the imine, not the carbonyl.[11]
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
C. Isothiocyanate Chemistry: Forming a Thiourea Linkage

Isothiocyanates react readily with primary amines to form a stable thiourea linkage.[13][14] This reaction is efficient and proceeds under mild conditions.

Causality Behind Experimental Choices: Similar to NHS ester chemistry, the reaction with isothiocyanates is pH-dependent, with an optimal pH range of 8.5-9.5 to ensure the amine is deprotonated.[13]

Detailed Protocol: Isothiocyanate Conjugation

  • Buffer Preparation: Prepare a 0.1 M carbonate-bicarbonate buffer or borate buffer with a pH of 9.0.

  • Lysinol Solution: Dissolve lysinol in the prepared buffer.

  • Isothiocyanate Solution: Dissolve the isothiocyanate-functionalized molecule in DMSO or DMF.

  • Conjugation Reaction: Add the isothiocyanate solution to the lysinol solution. A 10- to 20-fold molar excess of the isothiocyanate is typically used.

  • Incubation: React for 2 hours at room temperature.

  • Purification: Purify the conjugate using standard methods such as size-exclusion chromatography.

II. Targeting the Primary Hydroxyl of Lysinol: Expanding the Conjugation Toolbox

The primary hydroxyl group of lysinol is less nucleophilic than the primary amine, which presents both a challenge and an opportunity for selective modification.[15] Direct conjugation to the hydroxyl group often requires activation or the use of specific reagents that favor reaction with alcohols over amines.

A. Carbamate Linkage Formation

A common strategy to involve a hydroxyl group in bioconjugation is through the formation of a carbamate linkage.[16][17][18] This can be achieved by activating the hydroxyl group of lysinol with a reagent like 1,1'-carbonyldiimidazole (CDI) to form an imidazole-carbamate intermediate, which can then react with an amine-containing molecule. Alternatively, an isocyanate-functionalized molecule can react directly with the hydroxyl group.

Workflow for Carbamate Linkage Formation via CDI Activation

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Lysinol_CDI React Lysinol with CDI in Anhydrous Aprotic Solvent Intermediate Formation of Imidazole- Carbamate Intermediate Lysinol_CDI->Intermediate Add_Amine Add Amine-Containing Molecule to the Intermediate Intermediate->Add_Amine Incubate Incubate to Form Carbamate Linkage Add_Amine->Incubate Purify Purify the Final Conjugate Incubate->Purify

Caption: Workflow for Carbamate Linkage via CDI Activation.

Detailed Protocol: Carbamate Formation (Conceptual)

Note: This is a conceptual protocol as direct, selective activation of the hydroxyl in the presence of the more reactive amine is challenging without a protecting group strategy.

  • Amine Protection (Recommended): Protect the primary amine of lysinol using a suitable protecting group (e.g., Boc or Fmoc) to prevent side reactions.

  • Activation: Dissolve the amine-protected lysinol in an anhydrous aprotic solvent (e.g., THF or DCM). Add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete.

  • Conjugation: Add the amine-containing molecule to the reaction mixture and continue stirring until the carbamate linkage is formed.

  • Deprotection and Purification: Remove the amine protecting group under appropriate conditions and purify the final conjugate.

B. Ether Linkage Formation

The formation of a stable ether linkage with the hydroxyl group of lysinol is another viable strategy, often proceeding through a Williamson ether synthesis or by reaction with an epoxide.[19][20] This typically requires strong basic conditions and an alkyl halide, which may not be compatible with all biomolecules.

III. Orthogonal Bioconjugation: Selective Modification of Lysinol's Functional Groups

The true power of lysinol as a scaffold lies in the potential for orthogonal conjugation, where the amine and hydroxyl groups are modified independently with different molecules.[21][22] This allows for the creation of multifunctional bioconjugates. Achieving orthogonality typically requires a protecting group strategy or the use of chemoselective reactions that are specific for one functional group under conditions that do not affect the other.

A Potential Orthogonal Strategy:

  • Protect the Amine: The more nucleophilic amine group can be selectively protected using a standard protecting group like Boc-anhydride.

  • Modify the Hydroxyl: The exposed hydroxyl group can then be targeted using one of the strategies mentioned above (e.g., formation of an ester or carbamate).

  • Deprotect the Amine: The protecting group is then removed from the amine.

  • Modify the Amine: The now-free amine can be conjugated using a different chemistry, such as NHS ester coupling or reductive amination.

Conclusion

Lysinol offers a simple, yet powerful, platform for bioconjugation, providing two distinct functional groups for the attachment of molecules of interest. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize the primary amine and primary hydroxyl groups to construct a diverse range of bioconjugates. The potential for orthogonal modification further enhances the utility of lysinol, enabling the development of complex, multifunctional constructs for advanced applications in medicine and research.

References

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Gildersleeve, J. C., Oyelaran, O., Simpson, J. T., & Allred, B. E. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485–1490. Retrieved from [Link]

  • Mishra, S., & Bejugam, P. R. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 737836. Retrieved from [Link]

  • Schneider, E. L., Robinson, L., Reid, R., Ashley, G. W., & Santi, D. V. (2013). β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. Bioconjugate Chemistry, 24(12), 1990–1997. Retrieved from [Link]

  • Gildersleeve, J. C., Oyelaran, O., Simpson, J. T., & Allred, B. E. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 19(7), 1485–1490. Retrieved from [Link]

  • St. Clair, J. R., & Koldsø, H. (2018). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology, 13(7), 1731–1744. Retrieved from [Link]

  • Tiryaki, V., de la Rosa, V. R., & Guillaume, C. (2019). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 10(36), 4901–4919. Retrieved from [Link]

  • Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Retrieved from [Link]

  • Mishra, S., & Bejugam, P. R. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 737836. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

  • Zhang, C., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(1), 246. Retrieved from [Link]

  • ResearchGate. (n.d.). Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. Retrieved from [Link]

  • PDB, T. S., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Gildersleeve, J. C., et al. (2008). Improved procedure for direct coupling of carbohydrates to proteins via reductive amination. Bioconjugate chemistry, 19(7), 1485-90. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • L. A. W., & H. T. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 19-23. Retrieved from [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates for Attachment to Solid Surfaces and Investigation of Protein-Carbohydrate Interactions. Retrieved from [Link]

  • The Biology Project. (n.d.). Lysine. Retrieved from [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Retrieved from [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • NIH. (n.d.). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. Retrieved from [Link]

  • InvivoGen. (n.d.). Conjugatable Ligands: Methods Overview. Retrieved from [Link]

  • Progress in Chemistry. (n.d.). Application of Carbamates in the C—H Bond Activation. Retrieved from [Link]

  • NIH. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for converting primary amines to isothiocyanates.
  • NIH. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Retrieved from [Link]

  • Arodes. (n.d.). Macromolecular imidazole–tenside conjugates with carbamate linkage. Retrieved from [Link]

  • Bio-Synthesis Inc. (2013). Functional group modification for conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. Retrieved from [Link]

  • Study.com. (n.d.). Lysine | Benefits, Structure & Uses. Retrieved from [Link]

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Application Note: A Multi-faceted Approach to the Characterization of Lysinol-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of C-Terminal Modification

In the landscape of peptide therapeutics and chemical biology, modifications to the peptide backbone and amino acid side chains are instrumental in modulating biological activity, stability, and pharmacokinetic properties. Among these, the reduction of the C-terminal carboxylic acid to a primary alcohol, as seen in Lysinol-containing peptides, represents a significant structural alteration. This modification, which replaces the negatively charged carboxylate with a neutral, polar hydroxyl group, profoundly impacts the peptide's physicochemical characteristics. Consequently, the analytical strategies for their characterization must be thoughtfully adapted.[1]

This application note provides a comprehensive guide to the analytical techniques required for the robust characterization of peptides incorporating a C-terminal Lysinol residue. We will delve into the nuances of mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy, offering both theoretical insights and practical protocols to navigate the unique challenges posed by this modification. Our focus is on providing a foundational understanding that enables researchers to develop and validate their own analytical methods for these novel peptide architectures.

Section 1: Mass Spectrometry - Deciphering the Fragmentation Code

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides. However, the absence of a C-terminal carboxylic acid in Lysinol-peptides alters the established fragmentation patterns observed in collision-induced dissociation (CID).

The Impact of Lysinol on Peptide Fragmentation

In conventional peptide CID, the mobile proton model dictates fragmentation pathways, leading to the characteristic b- and y-ion series. The C-terminal carboxyl group plays a crucial role in the formation of y-ions. In Lysinol-containing peptides, the fragmentation pattern is expected to be altered:

  • Y-ion Series: The canonical y-ion series, which includes the C-terminal carboxyl group, will be absent. Instead, a modified y-ion series (designated here as y') can be expected, where the C-terminal fragment contains the Lysinol residue. The mass of this modified y'1 ion will correspond to the mass of the Lysinol residue itself.

  • B-ion Series: The b-ion series, which originates from the N-terminus, should remain largely unaffected by the C-terminal modification and will be crucial for sequence confirmation.

  • Neutral Losses: The presence of the C-terminal alcohol group may lead to a characteristic neutral loss of water (18 Da) from the precursor ion and fragment ions, a common fragmentation pathway for alcohols.[2]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a starting point for the LC-MS/MS analysis of a purified Lysinol-containing peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Purified Lysinol-peptide sample (dissolved in 0.1% formic acid in water/acetonitrile)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • LC Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µL of the peptide sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform a full MS scan over a mass range appropriate for the expected molecular weight of the peptide.

    • Select the most intense precursor ion(s) for tandem MS (MS/MS) analysis using CID.

    • Set the collision energy to a range of 20-40 eV (optimization will be required).

  • Data Analysis:

    • Identify the precursor ion corresponding to the [M+H]+ of the Lysinol-peptide.

    • Manually inspect the MS/MS spectrum to identify the b-ion series for N-terminal sequence confirmation.

    • Look for the modified y'-ion series, starting with the y'1 ion corresponding to the mass of Lysinol.

    • Search for a prominent neutral loss of 18 Da from the precursor and major fragment ions.

Expected Outcome: A high-resolution mass spectrum confirming the molecular weight of the Lysinol-peptide and a tandem mass spectrum that allows for sequence verification through the analysis of the b- and modified y'-ion series.

Data Presentation:

Ion TypeExpected m/zObserved m/zMass Accuracy (ppm)
[M+H]+CalculatedMeasuredCalculated
b1CalculatedMeasuredCalculated
b2CalculatedMeasuredCalculated
............
y'1CalculatedMeasuredCalculated
y'2CalculatedMeasuredCalculated
............

Table 1: Example of a data table for summarizing MS results.

Visualization:

G cluster_peptide Lysinol-Peptide Precursor Ion [M+H]+ cluster_fragments CID Fragmentation Precursor Precursor b_ions b-ion Series (N-terminal fragments) Precursor->b_ions Backbone Cleavage y_prime_ions y'-ion Series (C-terminal fragments with Lysinol) Precursor->y_prime_ions Backbone Cleavage neutral_loss Neutral Loss (H2O from hydroxyl group) Precursor->neutral_loss

Caption: Expected fragmentation pathways of a Lysinol-containing peptide in CID.

Section 2: Liquid Chromatography - Navigating Polarity Changes

The conversion of a C-terminal carboxylate to a hydroxyl group significantly alters the polarity and hydrophobicity of a peptide, which in turn affects its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).

Predicting Retention Behavior
  • Increased Hydrophobicity: The neutralization of the negative charge at the C-terminus generally leads to an increase in the overall hydrophobicity of the peptide.[1] This will typically result in a longer retention time on a reversed-phase column compared to its carboxylic acid counterpart under acidic mobile phase conditions.[2]

  • Impact of pH: The retention of the parent peptide with a C-terminal carboxylic acid is sensitive to the pH of the mobile phase. At a pH above the pKa of the carboxyl group, the peptide is more polar and elutes earlier. The retention of the Lysinol-peptide, lacking this ionizable group, will be less affected by changes in mobile phase pH in the acidic to neutral range.

Protocol: Comparative RP-HPLC Analysis

This protocol is designed to compare the retention behavior of a Lysinol-peptide with its corresponding carboxylic acid-containing parent peptide.

Instrumentation:

  • Analytical HPLC system with UV detector.

Materials:

  • Purified Lysinol-peptide sample.

  • Purified parent peptide (with C-terminal carboxylic acid) sample.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Prepare solutions of both the Lysinol-peptide and the parent peptide at a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Analysis:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the parent peptide solution.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Record the chromatogram at 214 nm.

    • Repeat the analysis with the Lysinol-peptide solution using the identical method.

  • Data Analysis:

    • Determine the retention time (RT) for both peptides.

    • Calculate the difference in retention time (ΔRT = RT_Lysinol - RT_parent).

Expected Outcome: The Lysinol-peptide will exhibit a longer retention time compared to the parent peptide. The magnitude of the shift will depend on the overall sequence and hydrophobicity of the peptide.

Data Presentation:

PeptideRetention Time (min)ΔRT (min)
Parent PeptideMeasured-
Lysinol-PeptideMeasuredCalculated

Table 2: Comparative retention time data.

Visualization:

G Peptide_Mix Peptide Mixture (Parent + Lysinol) RP_Column Reversed-Phase C18 Column Peptide_Mix->RP_Column Elution_Profile Parent Peptide (earlier elution) Lysinol-Peptide (later elution) RP_Column->Elution_Profile

Caption: Expected elution order in RP-HPLC.

Section 3: Nuclear Magnetic Resonance Spectroscopy - Confirming the Modification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level and is a powerful tool for unambiguously confirming the presence and location of the Lysinol modification.

Key NMR Signatures of Lysinol

The reduction of the carboxylic acid to a primary alcohol will result in distinct changes in the NMR spectrum:

  • Disappearance of the Carboxyl Carbon: In a 13C NMR spectrum, the signal corresponding to the carboxyl carbon (typically around 170-180 ppm) of the C-terminal lysine will be absent.

  • Appearance of a Hydroxymethyl Group: New signals will appear in both the 1H and 13C NMR spectra corresponding to the -CH2OH group of Lysinol.

    • In the 1H NMR spectrum, the two methylene protons adjacent to the hydroxyl group are expected to resonate in the range of 3.5-4.0 ppm.

    • In the 13C NMR spectrum, the carbon of this methylene group will typically appear around 60-65 ppm.

  • Scalar Couplings: 2D NMR experiments, such as COSY and TOCSY, can be used to establish the connectivity of the protons within the Lysinol residue, confirming its structure.

Protocol: 2D NMR for Structural Verification

This protocol describes the acquisition of 2D NMR spectra to confirm the structure of a Lysinol-containing peptide.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Materials:

  • Lyophilized Lysinol-peptide sample (1-5 mg).

  • Deuterated solvent (e.g., D2O or a mixture of H2O/D2O with water suppression).

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a 1D 1H spectrum to assess sample purity and concentration.

    • Acquire a 2D 1H-1H TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of all amino acid residues.

    • Acquire a 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to obtain through-space correlations for sequential assignment.

    • Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

  • Data Analysis:

    • In the TOCSY spectrum, identify the spin system corresponding to the Lysinol residue. Look for correlations from the alpha-proton through the side chain to the terminal methylene protons.

    • In the HSQC spectrum, confirm the chemical shifts of the protons and carbons of the Lysinol residue, particularly the -CH2OH group.

    • Use the NOESY data to confirm the position of the Lysinol residue at the C-terminus by identifying sequential NOEs between the Lysinol residue and the preceding amino acid.

Expected Outcome: A complete set of assigned 1H and 13C chemical shifts for the Lysinol-peptide, providing unambiguous confirmation of the C-terminal modification.

Data Presentation:

Residue1H Chemical Shifts (ppm)13C Chemical Shifts (ppm)
.........
LysinolHα: ~4.2, Hβ: ~1.8, Hγ: ~1.4, Hδ: ~1.6, Hε: ~3.0, Hζ: ~3.6Cα: ~55, Cβ: ~30, Cγ: ~23, Cδ: ~27, Cε: ~40, Cζ: ~62

Table 3: Predicted chemical shifts for a Lysinol residue in a peptide. (Note: Actual shifts will be sequence and solvent dependent).

Visualization:

G cluster_key_signals Key NMR Signals for Lysinol Structure ...-NH-CH(R)-CO-NH-CH((CH2)4NH2)-CH2OH H_zeta Hζ (~3.6 ppm) C_zeta Cζ (~62 ppm) H_zeta->C_zeta HSQC Correlation OH OH (variable)

Caption: Key NMR signals for Lysinol identification.

Conclusion: An Integrated Analytical Workflow

The characterization of Lysinol-containing peptides requires a multi-faceted analytical approach that leverages the strengths of mass spectrometry, liquid chromatography, and NMR spectroscopy. While the C-terminal modification introduces unique analytical challenges, a systematic application of the principles and protocols outlined in this application note will enable researchers to confidently confirm the identity, purity, and structure of these novel peptide analogs. The integration of these techniques provides a self-validating system, where the data from each method corroborates the findings of the others, ensuring the highest level of scientific integrity in the characterization of these important molecules.

References

  • Arbour, M., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]

  • Biemann, K. (1988). Contributions of mass spectrometry to peptide and protein structure. Biomedical and Environmental Mass Spectrometry.
  • D'Hondt, E., et al. (2014). Peptide retention time prediction in reversed-phase liquid chromatography.
  • Krokhin, O. V., et al. (2004). An improved model for prediction of peptide retention times in reversed-phase HPLC. Molecular & Cellular Proteomics.
  • McLafferty, F. W. (1993). TANDEM MASS SPECTROMETRY. John Wiley & Sons, Inc..
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.
  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Characterization of Peptaibols Produced by a Marine Strain of the Fungus Trichoderma endophyticum via Mass Spectrometry, Genome Mining and Phylogeny-Based Prediction. (2023). PMC. [Link]

  • Derivatization of peptides for improved detection by mass spectrometry. (2015). Google Books.
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. (2005). ResearchGate. [Link]

  • Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide. (2021). MDPI. [Link]

  • NMR of peptides. (2010). ResearchGate. [Link]

  • NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy. [Link]

  • A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization. (2004). PubMed. [Link]

  • C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization. (2009). NIH. [Link]

  • peptide nmr. (n.d.). University of Zurich. [Link]

  • Solid-Phase Synthesis of C-Terminal Modified Peptides. (2003). ResearchGate. [Link]

  • NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery. (2023). NIH. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • NMRseq: A New Approach to Peptide Sequence Tags. (n.d.). MDPI. [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (2020). PubMed Central. [Link]

  • Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach. (2021). NIH. [Link]

  • New 19-Residue Peptaibols from Trichoderma Clade Viride. (2018). MDPI. [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2021). ResearchGate. [Link]

  • Selected publications (peptide HPLC). (n.d.). Krokhin Lab. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-Lysinol(Boc) in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Incomplete Coupling of Fmoc-Lysinol(Boc)

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that incorporating non-standard residues like Fmoc-Lysinol(Boc) can present unique challenges. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering incomplete coupling of this sterically hindered amino alcohol.

Frequently Asked Questions (FAQs)

Q1: I've observed a positive Kaiser test after coupling Fmoc-Lysinol(Boc). What does this indicate?

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted primary amines from the N-terminus of your peptide chain. This is a clear indication that the coupling of Fmoc-Lysinol(Boc) was incomplete.

The primary reason for this incomplete reaction is the inherent difficulty of forming an ester bond with the secondary hydroxyl group of lysinol, which is significantly more sterically hindered and less nucleophilic than the primary amine of a standard amino acid. Standard coupling protocols designed for amide bond formation are often insufficient for this challenging esterification.

Q2: What are the primary factors contributing to the difficult coupling of Fmoc-Lysinol(Boc)?

Several factors contribute to the challenge of coupling Fmoc-Lysinol(Boc) effectively:

  • Steric Hindrance: The bulky Fmoc and Boc protecting groups, combined with the secondary nature of the hydroxyl group, create significant steric hindrance around the reaction center. This bulkiness can physically impede the approach of the activated carboxyl group of the resin-bound peptide.

  • Lower Nucleophilicity of the Hydroxyl Group: Alcohols are inherently less nucleophilic than primary amines. This reduced reactivity means that the formation of an ester bond is kinetically less favorable and slower than the formation of an amide bond under standard SPPS conditions.

  • Suboptimal Activation/Coupling Conditions: Standard uronium or phosphonium-based coupling reagents (like HBTU or HATU) are optimized for amide bond formation and may not be the most effective choice for promoting esterification, especially with a hindered alcohol.

  • Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin. This aggregation can block access to the N-terminal reactive site, further preventing the coupling reaction from proceeding to completion.

Troubleshooting Workflow & Protocols

If you are facing incomplete coupling of Fmoc-Lysinol(Boc), a systematic approach to troubleshooting is crucial. The following workflow outlines a series of steps, from initial diagnosis to advanced strategies, to overcome this challenge.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis & Initial Response cluster_1 Phase 2: Optimization of Coupling Chemistry cluster_2 Phase 3: Advanced Strategies Start Incomplete Coupling Suspected (e.g., Positive Kaiser Test) DoubleCouple Action: Perform a Double Coupling Start->DoubleCouple Immediate first step KaiserTest2 Monitor: Re-run Kaiser Test DoubleCouple->KaiserTest2 ChangeReagents Action: Modify Coupling Reagents (e.g., Carbodiimide + Additive) KaiserTest2->ChangeReagents If still positive Success Coupling Successful KaiserTest2->Success If negative IncreaseTimeTemp Action: Extend Reaction Time & Increase Temperature ChangeReagents->IncreaseTimeTemp If improvement is needed CheckSolvent Action: Evaluate Solvent System IncreaseTimeTemp->CheckSolvent KaiserTest3 Monitor: Re-run Kaiser Test CheckSolvent->KaiserTest3 Preactivation Action: Pre-activate the Peptide on Resin KaiserTest3->Preactivation If still positive KaiserTest3->Success If negative TestCleavage Analysis: Perform a Test Cleavage & LC-MS Preactivation->TestCleavage TestCleavage->Success If desired product is confirmed

Caption: Troubleshooting workflow for incomplete Fmoc-Lysinol(Boc) coupling.

Detailed Experimental Protocols

This should be your immediate first-line response to a positive Kaiser test.

  • After the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of the activated Fmoc-Lysinol(Boc).

  • Repeat the coupling step under the same conditions as the initial coupling.

  • Allow the reaction to proceed for the same duration.

  • Wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test on a small sample of resin beads.

StrategyRationale
Double Coupling By introducing a fresh batch of reagents, you can drive the reaction to completion by overcoming potential issues of reagent degradation or insufficient initial concentration.

If double coupling is insufficient, modifying the coupling chemistry is the next logical step. The combination of a carbodiimide with a nucleophilic catalyst is a classic and effective method for ester formation.

  • Reagent Preparation:

    • Dissolve Fmoc-Lysinol(Boc) (3 equivalents relative to resin loading) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) (1 equivalent) in a suitable solvent like dichloromethane (DCM) or a mixture of DCM/DMF.

    • In a separate vial, dissolve a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), in DCM.

  • Coupling Reaction:

    • Add the DIC solution to the solution containing Fmoc-Lysinol(Boc) and DMAP.

    • Immediately add this activation mixture to the resin-bound peptide (pre-swollen in DCM).

    • Allow the reaction to proceed for an extended period, typically 4-12 hours, at room temperature. Gentle agitation is recommended.

  • Monitoring and Work-up:

    • After the reaction, wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all soluble by-products, including the diisopropylurea formed from DIC.

    • Perform a Kaiser test to check for the presence of free amines.

ParameterStandard ConditionRecommended ModificationRationale
Coupling Reagent Uronium/Phosphonium (HBTU, HATU)Carbodiimide (e.g., DIC) + Additive (e.g., DMAP)Carbodiimides with nucleophilic catalysts like DMAP are often more effective for ester bond formation than standard peptide coupling reagents[1][2].
Reaction Time 1-2 hours4-12 hours or overnightEsterification is slower than amidation; extended reaction times are often necessary to achieve complete conversion[3].
Temperature Room Temperature30-40°CA moderate increase in temperature can help overcome the activation energy barrier for the sterically hindered coupling.
Solvent DMFDCM or DMF/DCM mixturesDCM is often a preferred solvent for esterification reactions. However, ensuring adequate resin swelling is crucial.

Since the Kaiser test only indicates the consumption of the N-terminal amine and does not directly confirm ester bond formation, a test cleavage followed by LC-MS analysis is the most definitive method for verification.

  • Sample Preparation:

    • After the coupling reaction and thorough washing, take a small sample of the resin (5-10 mg).

    • Dry the resin sample under vacuum.

  • Test Cleavage:

    • Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the dried resin sample and allow it to react for 1-2 hours at room temperature.

  • Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Analyze the sample by LC-MS to confirm the presence of the desired product with the incorporated lysinol residue.

Potential Side Reactions and Mitigation Strategies

While incomplete coupling is the primary concern, other side reactions can occur:

  • Racemization: The use of certain bases and activation methods can lead to racemization of the C-terminal amino acid of the peptide chain being coupled to the lysinol. Using an activating agent like DIC in combination with an additive such as HOBt can help suppress this side reaction[1].

  • Side-Chain Acylation: Although the ε-amino group of Fmoc-Lysinol(Boc) is protected by a Boc group, which is stable to standard Fmoc-SPPS conditions, aggressive or prolonged activation could potentially lead to side reactions. Ensuring the use of the correct stoichiometry of reagents is important.

Expert Recommendations

  • Prioritize High-Quality Reagents: Ensure that your Fmoc-Lysinol(Boc) and all solvents and reagents are of high purity and anhydrous where necessary. The quality of your starting materials can significantly impact the outcome of challenging coupling reactions.

  • Consider Resin Choice: For sterically hindered couplings, a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) can be beneficial. Additionally, resins with linkers that provide more space between the growing peptide and the resin matrix, such as a PEG-based resin, can help to reduce aggregation and improve accessibility.

  • Solvent Quality is Key: Use high-quality, amine-free DMF. The presence of dimethylamine in degraded DMF can prematurely cleave the Fmoc group, leading to side reactions.

By systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of incorporating the sterically hindered amino alcohol, Fmoc-Lysinol(Boc), into their peptide sequences.

References

  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem Technical Support.
  • BOC Sciences. (n.d.).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • AAPPTec. (n.d.).
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (2017). How can I detect whether the ester bond has formed or not?.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Advanced ChemTech. (n.d.). Fmoc-Lysinol(Boc). Advanced ChemTech.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Boc-Lys(Fmoc)-OH Novabiochem. Sigma-Aldrich.
  • Wingard, M., et al. (1972). Myxobacter AL-1 protease II: specific peptide bond cleavage on the amino side of lysine. Journal of Bacteriology, 112(2), 940-949.
  • Google Patents. (2003). Processes for coupling amino acids using bis-(trichloromethyl)
  • ChemPep Inc. (n.d.). Fmoc-Lys(Boc)-OH | 71989-26-9. ChemPep.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 153-163.
  • ChemicalBook. (2026). Fmoc-Lys(Boc)-OH | 71989-26-9. ChemicalBook.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • APExBIO. (n.d.). Fmoc-Lys(Boc)
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Reddit. (2024).
  • Zhang, J., et al. (2018). Chemoproteomics Reveals Unexpected Lysine/Arginine-Specific Cleavage of Peptide Chains as a Potential Protein Degradation Machinery. Analytical Chemistry, 90(1), 794-800.
  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
  • Khan Academy. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • JoVE. (2018).
  • Google Patents. (2002).
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • ResearchGate. (2025). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis.
  • Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Biotage.
  • ACS Publications. (2006). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
  • AAPPTec. (n.d.). Peptide Synthesis Resins. AAPPTec.

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Strategies to prevent side reactions during the incorporation of Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenges of Fmoc-Lysinol(Boc) Incorporation

Fmoc-Lysinol(Boc) is a valuable building block for the synthesis of peptide alcohols, which are precursors to potent protease inhibitors and other biologically active peptides[1]. Unlike standard amino acids, the C-terminal carboxylic acid is replaced by a hydroxyl group. This fundamental structural difference precludes direct attachment to standard resins and conventional peptide bond formation during chain elongation[2].

The primary strategy for incorporating Fmoc-Lysinol(Boc) involves the formation of a depsipeptide, which contains an ester linkage that can be susceptible to premature cleavage under standard SPPS conditions. This guide will address the primary side reactions—ester bond instability and epimerization—and provide robust protocols for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why can't I use my standard SPPS protocol to incorporate Fmoc-Lysinol(Boc)?

Standard SPPS protocols are designed for the formation of amide (peptide) bonds between a carboxylic acid and an amine. Fmoc-Lysinol(Boc) has a hydroxyl group instead of a carboxylic acid, making it incompatible with direct coupling to the growing peptide chain via an amide bond. Specialized strategies are required to form an alternative linkage, typically an ester bond, which introduces its own set of challenges.

Q2: What is a depsipeptide, and why is it relevant to Fmoc-Lysinol(Boc) incorporation?

A depsipeptide is a molecule with both peptide (amide) and ester bonds in its backbone. When incorporating Fmoc-Lysinol(Boc), an ester bond is typically formed between its hydroxyl group and the carboxyl group of the preceding amino acid. This makes the resulting molecule a depsipeptide[3]. Understanding the stability of this ester bond is critical for successful synthesis.

Q3: What are the main side reactions to be aware of when using Fmoc-Lysinol(Boc)?

The two most significant side reactions are:

  • Ester Bond Instability : The ester linkage is susceptible to hydrolysis under the basic conditions (e.g., piperidine) used for Fmoc deprotection, leading to chain termination[4].

  • Epimerization : The activation of the amino acid to be coupled to the hydroxyl group of lysinol can lead to racemization of that amino acid, reducing the chiral purity of the final peptide[5].

Q4: Can I use any coupling reagent to incorporate Fmoc-Lysinol(Boc)?

No, the choice of coupling reagent is critical. Standard peptide coupling reagents may not be efficient for ester bond formation or may lead to a higher degree of side reactions. Reagents like COMU, which has been shown to be effective for the esterification of alcohols under mild conditions, are often preferred[6].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low incorporation efficiency of Fmoc-Lysinol(Boc) Inefficient activation of the hydroxyl group.Utilize a more suitable resin, such as a 2-chlorotrityl resin, for initial attachment of the Fmoc-Lysinol(Boc). Consider using specialized coupling reagents like COMU for subsequent ester bond formation.
Significant chain termination observed after Fmoc-Lysinol(Boc) incorporation Hydrolysis of the ester bond during Fmoc deprotection.Use a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, or reduce the piperidine concentration and deprotection time. A depsipeptide-compatible SPPS strategy should be employed[3][4].
Presence of diastereomeric impurities in the final product Epimerization of the amino acid coupled to the lysinol hydroxyl group.Minimize the pre-activation time of the incoming amino acid. Use a coupling reagent known to suppress racemization, and consider the addition of an auxiliary agent like Oxyma Pure[6].
Unexpected acylation of the lysinol hydroxyl group Over-activation of the incoming amino acid leading to side reactions.Optimize the stoichiometry of the coupling reagents and amino acid. Avoid excessively long coupling times.

Experimental Protocols

Protocol 1: Attachment of Fmoc-Lysinol(Boc) to 2-Chlorotrityl Chloride Resin

This protocol describes the initial loading of Fmoc-Lysinol(Boc) onto a highly acid-labile resin, which helps to preserve the integrity of the final peptide alcohol during cleavage.

  • Swell 1 g of 2-chlorotrityl chloride resin (1.6 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes.

  • In a separate vessel, dissolve 2 equivalents of Fmoc-Lysinol(Boc) and 4 equivalents of diisopropylethylamine (DIPEA) in 10 mL of DCM.

  • Drain the DCM from the swollen resin and add the Fmoc-Lysinol(Boc) solution.

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any remaining reactive sites on the resin, add 1 mL of methanol and agitate for an additional 30 minutes.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Depsipeptide Bond Formation with the Subsequent Amino Acid

This protocol outlines the formation of the critical ester bond.

  • Swell the Fmoc-Lysinol(Boc)-loaded resin in 10 mL of DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 minutes).

  • Wash the resin with DMF (5x).

  • In a separate vessel, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 2.9 equivalents of COMU and 6 equivalents of DIPEA in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle of the SPPS.

Visualizing the Workflow

Diagram 1: Key Steps in Fmoc-Lysinol(Boc) Incorporation

G A Swell 2-Chlorotrityl Chloride Resin B Attach Fmoc-Lysinol(Boc) to Resin A->B DIPEA C Fmoc Deprotection (Piperidine) B->C D Couple Next Fmoc-AA (COMU/DIPEA) C->D Forms Ester Bond E Continue SPPS Cycles D->E F Final Cleavage (TFA Cocktail) E->F G Purified Peptide Alcohol F->G

Caption: Workflow for incorporating Fmoc-Lysinol(Boc) into a peptide sequence.

Diagram 2: The Critical Ester Bond and its Potential for Hydrolysis

G cluster_0 Peptide Chain on Resin cluster_1 Fmoc Deprotection cluster_2 Side Reaction Peptide ...-AA-CO-O-CH2-Lysinol(Boc)-Resin Hydrolysis Ester Bond Cleavage (Chain Termination) Peptide->Hydrolysis Piperidine Piperidine Piperidine->Peptide Attack on Ester Bond

Caption: Instability of the ester bond during Fmoc deprotection.

References

  • Amblard, M., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • AAPPTEC. Amino Acid Alcohols for Peptide Synthesis Archives.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • PubMed.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
  • Bachem. Introduction to Peptide Synthesis Methods.
  • Biosynth. Guide to Resins and Linkers in SPPS.
  • BOC Sciences. Mastering Peptide Synthesis with High-Purity Fmoc-Lys(Boc)-OH.
  • Thompson, R. E., et al. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. NIH.
  • Sigma-Aldrich. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Alsina, J., et al. Solid phase peptide synthesis of peptide alcohols.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Wikipedia. Peptide synthesis.
  • Current Protocols in Protein Science. Introduction to Peptide Synthesis.
  • Slideshare. Spps and side reactions in peptide synthesis.
  • Royal Society of Chemistry.
  • ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ChemicalBook. Fmoc-Lys(Boc)(Me)
  • Ferrer-Gago, F. J., & Koh, L. Q. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • White, P. D., et al. Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • HLEC. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Royal Society of Chemistry.
  • Hudson, A. R., et al. A general solid phase method for the synthesis of depsipeptides. RSC Publishing. 2013.
  • Sigma-Aldrich. Fmoc-Lys(Boc)-Wang resin (100-200 mesh) Millipore.
  • Journal of the Chinese Chemical Society.
  • ECHEMI. The hydroxyl group can promote the curing reactions of peptide to epoxy resin.
  • ResearchGate. Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis.
  • PubMed. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly.
  • Biotage. What do you do when your peptide synthesis fails?. 2023.
  • BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. 2025.
  • Journal of the Chemical Society of Japan. Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride.
  • PubMed. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols.
  • ACS Publications.
  • AAPPTEC. amino acid alcohols.
  • Nowick, J. S.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

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Technical Support Center: Overcoming Challenges in Fm-Group Removal from Lysinol-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from peptides incorporating Lysinol. This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate the specific hurdles presented by this sterically hindered amino alcohol.

Introduction

Lysinol, a reduced derivative of lysine, is a valuable building block in peptide chemistry, often introduced to modulate the pharmacological properties of peptide-based therapeutics. However, its unique structure, particularly the proximity of the side-chain hydroxyl group and the overall bulkiness, can significantly impede the standard Fmoc-deprotection process. This often leads to incomplete reactions, formation of deletion sequences, and subsequent purification difficulties.[1] This guide is designed to provide a systematic approach to diagnosing and resolving these common issues.

Troubleshooting Guide

This section addresses specific experimental problems with detailed, actionable solutions. The underlying rationale for each recommendation is provided to empower you to make informed decisions in your synthetic strategy.

Problem 1: Incomplete Fmoc-Group Removal Detected by HPLC

Symptom: Your crude HPLC analysis shows a significant peak corresponding to the Fmoc-protected peptide, indicating a failure to achieve complete deprotection.

Underlying Causes & Solutions:

Several factors can contribute to inefficient Fmoc removal, with steric hindrance being a primary culprit when dealing with bulky residues like Lysinol.[1][2]

  • Steric Hindrance: The bulky nature of the Lysinol side chain can physically obstruct the approach of the piperidine base to the acidic proton on the fluorenyl group.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures, such as β-sheets, which can mask the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[1][3]

  • Suboptimal Reagent Conditions: Degraded piperidine, insufficient reaction times, or non-optimal concentrations can all lead to incomplete deprotection.[1]

Workflow for Optimizing Deprotection:

G cluster_0 Initial Deprotection Failure cluster_1 Troubleshooting Steps cluster_2 Monitoring & Verification Incomplete Fmoc Removal Incomplete Fmoc Removal Increase Deprotection Time Increase Deprotection Time Incomplete Fmoc Removal->Increase Deprotection Time Step 1 Increase Piperidine Concentration Increase Piperidine Concentration Increase Deprotection Time->Increase Piperidine Concentration Step 2 Add Chaotropic Agents Add Chaotropic Agents Increase Piperidine Concentration->Add Chaotropic Agents Step 3 Use Stronger Base System Use Stronger Base System Add Chaotropic Agents->Use Stronger Base System Step 4 Kaiser Test or Chloranil Test Kaiser Test or Chloranil Test Use Stronger Base System->Kaiser Test or Chloranil Test Monitor HPLC Analysis HPLC Analysis Kaiser Test or Chloranil Test->HPLC Analysis Verify

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Detailed Protocols:

ParameterStandard ProtocolOptimized Protocol for LysinolRationale
Deprotection Reagent 20% Piperidine in DMF20-40% Piperidine in NMPNMP is a better solvent for disrupting peptide aggregation.
Reaction Time 2 x 10 min2 x 20-30 minAllows more time for the base to access the sterically hindered Fmoc group.
Temperature Room Temperature35-40 °CIncreased temperature can enhance reaction kinetics.
Additives None1-2% DBU in Piperidine/DMFDBU is a stronger, non-nucleophilic base that can accelerate deprotection.[4]
Problem 2: Formation of Deletion Sequences

Symptom: Mass spectrometry analysis of your crude product reveals the presence of peptides missing the amino acid that was supposed to be coupled after Lysinol.

Underlying Cause & Solution:

This is a direct consequence of incomplete Fmoc removal from the Lysinol residue. If the N-terminal amine is not deprotected, the subsequent amino acid cannot be coupled, leading to a deletion sequence.

Preventative Strategy:

The most effective way to prevent deletion sequences is to ensure complete Fmoc deprotection before proceeding to the next coupling step.

Step-by-Step Protocol for Monitoring Deprotection:

  • Initial Deprotection: Perform the first piperidine treatment (e.g., 20 minutes).

  • Resin Sampling: Take a small sample of the resin (~5-10 mg).

  • Kaiser Test (or Chloranil Test for secondary amines):

    • Wash the resin sample thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A positive result (blue bead color) indicates the presence of a free primary amine and successful deprotection.

  • Second Deprotection & Re-testing: Proceed with the second piperidine treatment. After the final washes, perform another Kaiser test to confirm the completeness of the reaction.

  • Proceed to Coupling: Only proceed with the next amino acid coupling if the Kaiser test is strongly positive.

Frequently Asked Questions (FAQs)

Q1: Why is Lysinol more challenging for Fmoc deprotection than Lysine?

The primary reason is steric hindrance. The reduction of the side-chain carboxyl group of lysine to a hydroxyl group in lysinol, along with the overall conformational space it occupies, creates a more sterically crowded environment around the Nα-Fmoc group. This bulkiness can physically impede the approach of the piperidine molecule, slowing down the deprotection reaction.[1][2]

Q2: Can the free hydroxyl group of Lysinol cause side reactions during Fmoc deprotection?

While the primary concern is steric hindrance, the hydroxyl group can potentially participate in side reactions, although this is less common during the basic conditions of Fmoc removal. More significant side reactions involving the hydroxyl group are typically observed during the acidic conditions of final cleavage and deprotection of other side-chain protecting groups if not properly scavenged.

Q3: Are there alternatives to piperidine for deprotecting Fmoc from Lysinol-containing peptides?

Yes, several alternative reagents can be more effective for sterically hindered residues.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Often used in a cocktail with piperidine (e.g., 2% DBU, 20% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can accelerate the initial proton abstraction from the fluorenyl group.[4]

  • Piperazine: Can be a less toxic and equally effective alternative to piperidine.[5][6] Microwave-assisted deprotection with piperazine has also been shown to be highly efficient.[4]

  • 4-Methylpiperidine: Another alternative to piperidine that may offer different solubility and reactivity profiles.[5]

Q4: How does peptide aggregation affect Fmoc removal and how can it be minimized?

Peptide aggregation, particularly the formation of β-sheet structures on the solid support, can render the N-terminus of the growing peptide chain inaccessible to the deprotection reagents.[1][3] This is a sequence-dependent issue but can be exacerbated by bulky residues.

Strategies to Minimize Aggregation:

  • Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) as the solvent for both coupling and deprotection steps. NMP is known to be more effective at disrupting secondary structures.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl (0.5 M) to the deprotection solution can help to break up hydrogen bonds and disrupt aggregation.

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (35-40°C) can help to disrupt secondary structures.

Q5: What is the mechanism of Fmoc removal and how does steric hindrance interfere with it?

Fmoc removal is a two-step process initiated by a base.

G Fmoc-Peptide Fmoc-Peptide Step1 Step 1: Proton Abstraction Fmoc-Peptide->Step1 + Piperidine Intermediate Carbanion Intermediate Step1->Intermediate Step2 Step 2: β-Elimination Intermediate->Step2 Products Free Amine + Dibenzofulvene-Adduct Step2->Products

Caption: Mechanism of Fmoc deprotection.

  • Proton Abstraction: A base, typically piperidine, removes the acidic proton at the C9 position of the fluorene ring.[7]

  • β-Elimination: This is followed by a β-elimination reaction that cleaves the carbamate bond, releasing the free N-terminal amine of the peptide and forming dibenzofulvene (DBF).[7] The DBF is then trapped by excess piperidine to form a stable adduct.[5]

Steric hindrance from a bulky residue like Lysinol primarily interferes with Step 1 by making it difficult for the piperidine molecule to access and abstract the acidic proton on the fluorene ring. This slows down the entire deprotection process.

References

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 12198–12213. [Link]

  • Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. [Link]

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave-enhanced N-Fmoc deprotection in peptide synthesis. Organic & Biomolecular Chemistry, 5(12), 1141–1145. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. [Link]

  • Iris Biotech. (n.d.). Fmoc-Lys(Boc)-OH: A Key Building Block for Specialty Peptide Applications. [Link]

  • Miranda, M. T. M., & Lages, A. C. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. InTech. [Link]

Sources

How to avoid premature cleavage of the Boc group on Lysinol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for managing the stability of Boc-protected Lysinol. Premature cleavage of the tert-butyloxycarbonyl (Boc) group is a frequent challenge that can compromise synthesis yields, introduce impurities, and delay project timelines. This guide provides in-depth, field-proven insights, troubleshooting protocols, and preventative strategies to ensure the integrity of your Boc-Lysinol throughout your synthetic workflows.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the stability of the Boc group on the Lysinol scaffold.

Q1: What is the primary cause of premature Boc group cleavage on Lysinol?

A: The Boc group is fundamentally an acid-labile protecting group.[1][2] Its premature cleavage is almost always initiated by exposure to acidic conditions, whether intentional or unintentional. The mechanism involves protonation of the carbamate's carbonyl oxygen, which destabilizes the group and leads to its collapse.[3][4] This process generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[3][4]

The key takeaway is that any source of protons in your reaction mixture—strong acids, Lewis acids, or even acidic impurities in solvents or reagents—can catalyze this unwanted deprotection.[1][5]

Q2: Does the hydroxyl group in Lysinol affect the stability of the Boc group?

A: While the primary factor for Boc cleavage is acid lability, the proximal primary alcohol of the Lysinol backbone is an important consideration. Although amines are inherently more nucleophilic than alcohols and will preferentially react with protecting group reagents like Boc anhydride, the hydroxyl group can influence the reaction environment.[6] For instance, under certain conditions, it could potentially participate in intramolecular hydrogen bonding, subtly altering the electronic environment of the nearby Boc-protected amine. More significantly, if other acid-sensitive protecting groups are used on the hydroxyl group (e.g., a trityl or silyl ether), the conditions required for their removal might inadvertently cleave the Boc group, and vice-versa. Therefore, a holistic, or "orthogonal," protection strategy is critical.[7]

Q3: What is the mechanism of acid-catalyzed Boc deprotection?

A: The deprotection proceeds via a specific, acid-catalyzed elimination pathway (E1 mechanism). Understanding this is key to preventing it.

  • Protonation: A strong acid, like trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[4]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation and the formation of a carbamic acid.[4]

  • Decarboxylation: The carbamic acid is highly unstable and spontaneously decomposes into the free amine and carbon dioxide gas.[3][4]

This mechanism highlights the generation of the highly reactive tert-butyl cation, which is a crucial point for troubleshooting side reactions.

Boc Cleavage Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Decarboxylation BocLysinol Boc-NH-R ProtonatedBoc Boc(H⁺)-NH-R BocLysinol->ProtonatedBoc Fast H_plus H⁺ (from Acid) CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid Slow, Rate-Limiting tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation FreeAmine H₂N-R (Lysinol) CarbamicAcid->FreeAmine Fast CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed cleavage of the Boc group.

Part 2: Troubleshooting Guide - Identifying and Solving Unwanted Cleavage

This section provides a systematic approach to diagnosing and resolving premature Boc deprotection in your experiments.

Q4: My TLC/LC-MS analysis shows a new, more polar spot/peak, suggesting my Boc group was cleaved. What are the common culprits?

A: Unwanted cleavage is a sign that your reaction conditions are too harsh for the Boc group. A systematic review of your protocol is necessary. The table below outlines common reagents and conditions known to cause this issue.

CategoryProblematic Reagents / ConditionsRationale for Cleavage
Strong Brønsted Acids Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)These are the canonical reagents for Boc deprotection. Even catalytic amounts or trace carryover can initiate cleavage.[1][2]
Lewis Acids AlCl₃, ZnBr₂, TMSI (Trimethylsilyl iodide), CeCl₃·7H₂OLewis acids can coordinate to the carbonyl oxygen, activating the group for cleavage, sometimes under otherwise mild conditions.[2][8]
High Temperatures Refluxing in various solvents (e.g., Toluene, Dioxane)The Boc group is thermally sensitive. Prolonged heating can provide enough energy to induce cleavage even without a strong acid catalyst.[1]
Acidic Reagents Reagents that are acidic or generate acidic byproducts (e.g., some coupling reagents in peptide synthesis if not properly neutralized).The in-situ generation of acid can lower the local pH and trigger deprotection.
Non-Anhydrous Conditions Presence of water with certain reagentsWater can sometimes participate in the deprotection mechanism or lead to the degradation of other reagents, forming acidic species.[5]
Q5: How can I modify my current reaction to prevent Boc cleavage without redesigning the entire synthesis?

A: Often, minor adjustments to your existing protocol can significantly improve the stability of the Boc group.

  • Lower the Reaction Temperature: If your reaction is run at elevated temperatures, try performing it at room temperature or even 0 °C. Reaction kinetics for deprotection are often highly temperature-dependent.[5]

  • Reduce Acid Concentration or Stoichiometry: If an acid catalyst is required for your desired transformation, use the absolute minimum amount necessary. Screen for the lowest effective catalytic loading.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of water, which can hydrolyze reagents and generate acids.

  • Add a Non-Nucleophilic Base: For reactions that may generate acidic byproducts, the addition of a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can scavenge protons without interfering with many reactions.

  • Minimize Reaction Time: Monitor your reaction closely using TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup immediately to minimize the exposure time of your product to potentially destabilizing conditions.

Troubleshooting_Workflow start Premature Boc Cleavage Observed? check_acid Is a strong acid (Brønsted or Lewis) present? start->check_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No reduce_acid ACTION: - Use milder acid - Reduce stoichiometry - Add non-nucleophilic base check_acid->reduce_acid Yes check_time Is the reaction time prolonged? check_temp->check_time No reduce_temp ACTION: - Run at RT or 0 °C check_temp->reduce_temp Yes check_reagents Are reagents/solvents anhydrous and pure? check_time->check_reagents No reduce_time ACTION: - Monitor closely - Quench upon completion check_time->reduce_time Yes purify_reagents ACTION: - Use anhydrous solvents - Run under inert gas check_reagents->purify_reagents Yes end_node Problem Resolved reduce_acid->end_node reduce_temp->end_node reduce_time->end_node purify_reagents->end_node

Caption: Decision workflow for troubleshooting Boc cleavage.

Part 3: Proactive Strategies and Orthogonal Protection

Designing your synthesis with Boc stability in mind from the outset is the most robust approach.

Q6: What is an orthogonal protection strategy and why is it important for Lysinol?

A: An orthogonal protection strategy uses multiple protecting groups in a single molecule, where each group can be removed by a distinct chemical mechanism without affecting the others.[7] This is critical for complex molecules like Lysinol, which has two different functional groups (amine and alcohol) that may require protection.

For Boc-Lysinol, you might need to perform a reaction at the hydroxyl group. An ideal orthogonal scheme would be:

  • Amine Protection: Use the acid-labile Boc group.

  • Alcohol Protection: Use a base-labile group (e.g., Acetate ester) or a fluoride-labile group (e.g., tert-Butyldimethylsilyl, TBDMS, ether).

With this strategy, you can deprotect the alcohol using base (for the acetate) or fluoride (for the TBDMS ether) to perform a subsequent reaction, while the Boc group on the amine remains completely intact.[9]

Orthogonal_Strategy cluster_protection Step 1: Orthogonal Protection cluster_deprotection Step 2: Selective Deprotection Pathways Lysinol Lysinol (H₂N-R-OH) ProtectedLysinol Boc-NH-R-OTBDMS Lysinol->ProtectedLysinol Protect Amine (Boc₂O) Protect Alcohol (TBDMSCl) AmineDeprotection Acid (TFA) Cleaves Boc Group ProtectedLysinol->AmineDeprotection AlcoholDeprotection Fluoride (TBAF) Cleaves TBDMS Group ProtectedLysinol->AlcoholDeprotection ResultAmineFree H₂N-R-OTBDMS AmineDeprotection->ResultAmineFree ResultAlcoholFree Boc-NH-R-OH AlcoholDeprotection->ResultAlcoholFree

Caption: Orthogonal protection of Lysinol.

Q7: When should I choose an alternative to the Boc group?

A: If your synthetic route absolutely requires strongly acidic conditions, the Boc group is not a suitable choice. In such cases, you should select a protecting group that is stable to acid but can be removed by other means.

Protecting GroupAbbreviationCleavage ConditionStability Profile
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA, HCl)[2]Stable to base, nucleophiles, and hydrogenolysis.[1][9]
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine in DMF)[10]Stable to acid and hydrogenolysis. Orthogonal to Boc.[7]
Benzyloxycarbonyl Cbz or Z Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)Stable to mild acid and base. Orthogonal to Boc and Fmoc.

If your planned synthesis involves steps like a Fischer esterification or other acid-catalyzed reactions, starting with an Fmoc- or Cbz-protected Lysinol derivative would be a far more robust strategy.

Part 4: Key Experimental Protocols

Protocol 1: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol allows you to quickly assess the status of your reaction and detect premature deprotection.

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting:

    • Spot 1 (Starting Material): A solution of your pure Boc-Lysinol starting material.

    • Spot 2 (Co-spot): Spot the starting material, then carefully spot the reaction mixture directly on top of it.

    • Spot 3 (Reaction Mixture): Spot a sample taken directly from your reaction.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The ideal system should give your starting material an Rf value of ~0.4-0.5.

  • Visualization: Visualize the plate using an appropriate stain, such as potassium permanganate or ninhydrin.

    • Ninhydrin Stain: This stain is crucial. It reacts with primary amines to produce a deep purple color. Your Boc-protected starting material should not stain with ninhydrin. The deprotected Lysinol, however, will show a prominent colored spot.

  • Interpretation:

    • Desired Outcome: The spot for the reaction mixture (Spot 3) shows the disappearance of the starting material and the appearance of a new, non-polar product spot. Neither spot should stain with ninhydrin.

    • Premature Cleavage: A new, very polar spot appears at a low Rf (often near the baseline) that stains purple with ninhydrin . This confirms the presence of the free amine from unwanted Boc cleavage.

Protocol 2: General Procedure for a Mild Coupling Reaction to the Hydroxyl of Boc-Lysinol

This protocol for an esterification reaction incorporates several preventative measures to protect the Boc group.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-Lysinol (1.0 eq), the carboxylic acid (1.1 eq), and anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve the coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., DMAP, 0.1 eq) in anhydrous DCM.

  • Slow Addition: Add the solution of the coupling agent dropwise to the stirred Boc-Lysinol solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction by TLC every 30-60 minutes as described in Protocol 1.

  • Workup (Immediate): Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize any acidic species.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References
  • Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. (n.d.). ACS Publications.
  • Benchchem. (n.d.). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH.
  • Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • PubMed Central (PMC). (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains.
  • Vulcanchem. (n.d.). Boc-l-lys(ns)-oh.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Amino Acid-Protecting Groups. (2019).
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • SciSpace. (2002). A Mild and Selective Method for N-Boc Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020).
  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chem-Impex. (n.d.). Nε-Boc-L-Lysine.
  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Google Patents. (n.d.). Preparation method of double-protection lysine with Boc side-chain amino protection.
  • Reddit. (2025). I'm stuck with α-amino Boc protection of ornithine and lysine.
  • Sigma-Aldrich. (n.d.). Boc-Lys-OH 99 13734-28-6.
  • NIH. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

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Purification methods for crude peptides containing C-terminal Lysinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers facing the unique challenges of purifying synthetic crude peptides containing a C-terminal lysinol modification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to solve complex purification challenges. The modification of the C-terminal carboxylic acid to a neutral alcohol (lysinol) fundamentally alters the peptide's physicochemical properties, requiring adjustments to standard purification strategies. This guide is structured to address your most pressing questions and troubleshoot common issues encountered in the lab.

Section 1: The Impact of C-Terminal Lysinol on Peptide Properties

Understanding your molecule is the first step to a successful purification. The replacement of a C-terminal carboxyl group with a lysinol's primary alcohol has two profound effects:

  • Altered Net Charge: At a typical Reverse-Phase HPLC (RP-HPLC) mobile phase pH of ~2, the C-terminal carboxylic acid is protonated and neutral. However, at pH > 4, it becomes a negatively charged carboxylate. A lysinol C-terminus is always neutral , regardless of pH. This makes the overall peptide more cationic (or less anionic) compared to its carboxylic acid counterpart, a critical factor for ion-exchange chromatography (IEX).

  • Modified Hydrophobicity: The C-terminal modification impacts the molecule's overall polarity. By removing the highly polar and potentially charged carboxyl group, the peptide's interaction with hydrophobic stationary phases in RP-HPLC is altered.[1][2] Often, this leads to increased retention times compared to the parent peptide, as the molecule behaves as if it were more hydrophobic.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my lysinol-containing peptide eluting much later than its C-terminal acid analog in RP-HPLC?

This is a common and expected observation. The C-terminal carboxyl group, even when protonated in acidic mobile phases (like 0.1% TFA), contributes to the overall polarity of the peptide. Replacing it with the less polar alcohol group of lysinol reduces the peptide's overall polarity, strengthening its hydrophobic interaction with the C18 stationary phase and thus increasing its retention time.[5][6]

Q2: My standard RP-HPLC gradient isn't resolving my lysinol peptide from a key impurity. What should I do?

When co-elution occurs, the primary strategies are to either change the "selectivity" of the chromatographic system or employ an orthogonal method.

  • Modify Selectivity: Try changing the organic modifier (e.g., from acetonitrile to methanol), the ion-pairing agent (e.g., from TFA to formic acid, especially for MS-compatibility), or the stationary phase (e.g., from a C18 to a C8 or Phenyl column).[7][]

  • Orthogonal Purification: This is the most robust solution. If RP-HPLC separates based on hydrophobicity, the next step should separate based on a different property, like charge. Ion-exchange chromatography is an excellent choice.[9][10]

Q3: Can I use ion-exchange chromatography (IEX) for my lysinol peptide? Which type is best?

Absolutely. IEX is an ideal orthogonal technique for lysinol peptides. Because the C-terminal negative charge is absent, the peptide's net charge is dominated by its basic (Lys, Arg, His, N-terminus) and acidic (Asp, Glu) residues. In most cases, the peptide will have a net positive charge at acidic to neutral pH. Therefore, Strong Cation Exchange (SCX) chromatography is the recommended starting point.[11][12] The peptide, carrying a net positive charge, will bind to the negatively charged SCX resin and can be eluted by increasing the salt concentration or pH.[13]

Q4: I'm seeing poor recovery after purification. What are the likely causes?

Poor recovery can stem from several factors:

  • Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the RP-HPLC column. Consider using a less retentive column (C8 or C4) or adding a small percentage of a stronger organic solvent like isopropanol to the mobile phase.

  • Precipitation: The peptide may be precipitating on the column or during fraction collection. Ensure the crude material is fully dissolved before injection and consider collecting fractions into vials pre-filled with a small amount of solvent to aid solubility.

  • Oxidation: If your peptide contains sensitive residues like Met, Cys, or Trp, oxidation can occur during the purification and lyophilization process.[14] Working with degassed solvents and blanketing samples with argon or nitrogen can help mitigate this.

Section 3: Troubleshooting and Protocol Guides

Guide 1: Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC remains the workhorse for peptide purification due to its high resolution and compatibility with volatile, easily removed mobile phases.[5][7]

RP_HPLC_Workflow start Dissolve Crude Peptide (e.g., in 5-10% Acetonitrile/Water) scouting Scouting Run (Fast Gradient, e.g., 5-95% B in 15 min) start->scouting analyze Analyze Chromatogram (Identify Target Peak by MS) scouting->analyze optimize Optimize Gradient (Shallow gradient around target elution %) analyze->optimize Target peak found? prep Preparative Run (Load crude, run optimized gradient) optimize->prep collect Collect Fractions prep->collect qc Purity Analysis (Analytical HPLC/MS) collect->qc qc->optimize Purity not met? Re-optimize or try orthogonal method pool Pool Pure Fractions (>95%) qc->pool Purity met? lyo Lyophilization pool->lyo end Pure Peptide lyo->end Orthogonal_Workflow crude Crude Lysinol Peptide scx Step 1: Strong Cation Exchange (SCX) (Separation by Charge) crude->scx scx_fractions Collect SCX Fractions (Containing Target Peptide) scx->scx_fractions pool_scx Pool and Desalt scx_fractions->pool_scx rphplc Step 2: Reverse-Phase HPLC (RP-HPLC) (Separation by Hydrophobicity) pool_scx->rphplc rphplc_fractions Collect RP-HPLC Fractions rphplc->rphplc_fractions qc Final Purity Analysis (HPLC/MS) rphplc_fractions->qc lyo Lyophilization qc->lyo Purity Confirmed pure High-Purity Peptide lyo->pure

Caption: Orthogonal workflow using SCX followed by RP-HPLC.

  • Preparation:

    • Mobile Phase A (Loading/Wash): 20 mM Potassium Phosphate, 25% ACN, pH 3.0.

    • Mobile Phase B (Elution): 20 mM Potassium Phosphate, 1 M KCl, 25% ACN, pH 3.0.

    • Sample Preparation: Dissolve crude peptide in Mobile Phase A. Ensure the pH is adjusted so the peptide has a net positive charge.

  • Chromatography:

    • Column: A strong cation exchange column (e.g., PolySULFOETHYL A™).

    • Equilibrate the column with 100% Mobile Phase A.

    • Load the sample.

    • Wash with 100% Mobile Phase A until the baseline is stable to remove neutral and anionic impurities.

    • Elute the bound peptides using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

    • Collect fractions and identify those containing the target peptide by analytical HPLC-MS.

  • Desalting and Final Purification:

    • Pool the SCX fractions containing the product.

    • This pooled sample now contains high salt and must be desalted. This can be done using a preparative RP-HPLC C18 column, effectively making the RP-HPLC step both the desalting and the final polishing step.

    • Follow the RP-HPLC protocol described in Guide 3.1 to further purify the peptide to final specifications.

ProblemProbable Cause(s)Recommended Solution(s)
Peptide Does Not Bind to Column 1. Incorrect pH; peptide is neutral or net negative. 2. Ionic strength of loading buffer is too high.1. Lower the pH of the loading buffer to ensure the peptide is sufficiently protonated and has a net positive charge. [12] 2. Ensure the sample is dissolved in a low-salt buffer.
Peptide Elutes in Wash Step 1. Weak binding to the column. 2. Peptide has a very low net positive charge.1. Lower the ionic strength of the loading/wash buffer. 2. Consider using a weak cation exchange (WCX) column for finer selectivity if the peptide's pI is close to the operating pH.
Poor Recovery 1. Very strong, potentially irreversible binding. 2. Peptide precipitation.1. Increase the final salt concentration in the elution buffer (Mobile Phase B). A pH gradient can also be used for elution. 2. The inclusion of organic solvent (e.g., 25% ACN) in the buffers helps prevent precipitation. [12]

References

  • Purification of therapeutic peptides using orthogonal methods to achieve high purity. Google Cloud.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
  • Peptide Orientation Affects Selectivity in Ion-Exchange Chromatography.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Strong cation-exchange (SCX)
  • Reverse-phase HPLC Peptide Purification.
  • Peptide Separations by Cation Exchange Chrom
  • Use of Cation Exchange Chromatography for Human C-peptide Isotope Dilution – Mass Spectrometric Assay. NIH.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • FAQ Peptide Purific
  • Investigating the Effects of Peptide Orientation on Separation Efficiency. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND LIFE SCIENCES.
  • HPLC Analysis and Purific
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Impact of C-Terminal Chemistry on Self-Assembled Morphology of Guanosine Containing Nucleopeptides. PMC.
  • The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides.
  • Roles of Hydrophobicity and Charge Distribution of Cationic Antimicrobial Peptides in Peptide-Membrane Interactions. PMC.
  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC.

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Technical Support Center: Managing Steric Hindrance Effects of Fmoc-Lysinol(Boc) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Fmoc-Lysinol(Boc) into their peptide sequences. The unique structure of this amino alcohol, with its bulky Fmoc and Boc protecting groups, presents significant steric hindrance challenges that can impact coupling efficiency, deprotection kinetics, and overall peptide purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices. Our goal is to empower you to anticipate and overcome these challenges, ensuring the successful synthesis of your target peptide.

Troubleshooting Guide: Overcoming Common Issues

This section addresses specific experimental problems encountered when using Fmoc-Lysinol(Boc). Each issue is broken down by probable cause, followed by a detailed, step-by-step solution.

Issue 1: Incomplete or Failed Coupling of Fmoc-Lysinol(Boc)

Symptom: You observe a positive Kaiser test (indicating a free amine) or mass spectrometry data showing a truncated sequence after the Fmoc-Lysinol(Boc) coupling step.

Probable Cause: The primary reason for poor coupling is the steric bulk of both the incoming Fmoc-Lysinol(Boc) and the N-terminus of the resin-bound peptide. The combination of the large Fmoc group, the Boc-protected side chain, and the reduced nucleophilicity of the growing peptide's terminal amine creates a sterically crowded reaction environment. Standard coupling reagents may not be potent enough to overcome this energy barrier.

Solution Workflow:

  • Selection of a High-Potency Coupling Reagent: Standard carbodiimide reagents like DIC are often inefficient for sterically hindered couplings.[1] Switch to a more powerful uronium/aminium or phosphonium salt-based reagent.

    • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive OAt or O-6-ClBt esters, respectively, which are more effective at acylating hindered amines.[2] COMU, an Oxyma-based reagent, is another excellent and safer alternative to HOBt/HOAt-based reagents.[3]

  • Optimization of Reaction Conditions:

    • Step 1: Pre-activation: Dissolve 3-4 equivalents of Fmoc-Lysinol(Boc) and 3-4 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Allow the mixture to pre-activate for 5-10 minutes before adding it to the resin. Using collidine is recommended to minimize potential racemization induced by DIPEA.[4]

    • Step 2: Extended Coupling Time: Double the standard coupling time. For a manual synthesis, allow the reaction to proceed for at least 4 hours. For automated synthesis, program a longer coupling step.

    • Step 3: Double Coupling: After the initial coupling period, drain the reaction vessel and add a fresh solution of activated Fmoc-Lysinol(Boc). Allow this second coupling to proceed for another 2-4 hours.

    • Step 4: Monitoring: After the extended coupling, perform a Kaiser test to confirm the absence of free primary amines.

  • Solvent Considerations:

    • Ensure the use of high-quality, amine-free DMF. Amine contaminants can compete in the coupling reaction.

    • In cases of severe on-resin aggregation, a solvent mixture like DMF/DCM (1:1) or the inclusion of "magic mixtures" can help to swell the resin and improve reagent accessibility.

Issue 2: Incomplete Fmoc Deprotection of the Lysinol Residue

Symptom: Following the piperidine treatment to remove the Fmoc group from the newly incorporated Lysinol residue, the subsequent coupling step fails. Mass spectrometry analysis reveals a sequence missing the amino acid that should have been added after Lysinol, indicating the N-terminal amine of Lysinol was not deprotected.

Probable Cause: The steric environment around the Fmoc group on the Lysinol residue, potentially exacerbated by a growing and aggregating peptide chain, can hinder the access of the piperidine base. This leads to incomplete Fmoc removal.[5] Peptide chain aggregation can effectively make the reaction site insoluble and unavailable.

Solution Workflow:

  • Modification of the Deprotection Reagent:

    • Recommendation: Instead of the standard 20% piperidine in DMF, use a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can enhance the rate of the initial proton abstraction from the fluorenyl ring system, facilitating the subsequent β-elimination.[6]

  • Adjustment of Deprotection Protocol:

    • Step 1: Initial Treatment: Treat the resin with the DBU/piperidine/DMF solution for 5 minutes.

    • Step 2: Extended Treatment: Drain and repeat the treatment with a fresh portion of the deprotection solution for an additional 15-20 minutes.

    • Step 3: Thorough Washing: After deprotection, it is crucial to wash the resin extensively with DMF to remove the dibenzofulvene-piperidine adduct and any residual base, which can interfere with the next coupling step.[7]

  • Disruption of Secondary Structures:

    • If peptide aggregation is suspected, perform the deprotection at an elevated temperature (e.g., 40-50°C) to help disrupt secondary structures.

    • Alternatively, incorporate a wash step with a solvent mixture known to disrupt hydrogen bonding, such as isopropanol/DMF, before and after the deprotection step.

Diagram: Troubleshooting Logic for Fmoc-Lysinol(Boc) Incorporation

G cluster_coupling Problem: Coupling Failure cluster_deprotection Problem: Deprotection Failure Coupling_Symptom Symptom: Positive Kaiser Test / Truncated Sequence Coupling_Cause Cause: Steric Hindrance Coupling_Symptom->Coupling_Cause is caused by Coupling_Sol1 Solution 1: Use High-Potency Reagent (HATU, HCTU, COMU) Coupling_Cause->Coupling_Sol1 address with Coupling_Sol2 Solution 2: Optimize Conditions (Pre-activate, Extend Time, Double Couple) Coupling_Cause->Coupling_Sol2 address with Deprotection_Symptom Symptom: Next Coupling Fails / Deletion Sequence Coupling_Sol2->Deprotection_Symptom If coupling succeeds, proceed to deprotection Deprotection_Cause Cause: Steric Hindrance / Aggregation Deprotection_Symptom->Deprotection_Cause is caused by Deprotection_Sol1 Solution 1: Modify Reagent (Add DBU to Piperidine) Deprotection_Cause->Deprotection_Sol1 address with Deprotection_Sol2 Solution 2: Adjust Protocol (Extend Time, Elevate Temp) Deprotection_Cause->Deprotection_Sol2 address with

Caption: Troubleshooting workflow for Fmoc-Lysinol(Boc) synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Lysinol(Boc) particularly challenging to work with compared to Fmoc-Lys(Boc)-OH?

A1: The primary difference lies in the C-terminus. Fmoc-Lys(Boc)-OH is a carboxylic acid, which is activated to form a highly reactive species (like an active ester) for coupling. Fmoc-Lysinol(Boc) is an amino alcohol. When it is being coupled to a peptide chain, its hydroxyl group is not involved, but the overall bulk is similar to the amino acid. The major challenge arises when another amino acid is coupled onto the deprotected amine of the Lysinol residue. The proximity of the bulky Boc-protected side chain and the rest of the peptide backbone creates a more sterically hindered environment at the N-terminal amine compared to a standard lysine residue.

Q2: Can I use standard coupling reagents like HBTU/TBTU for Fmoc-Lysinol(Boc)?

A2: While HBTU and TBTU are effective for many standard couplings, they may provide suboptimal results with highly hindered residues like Fmoc-Lysinol(Boc).[3] Their reactivity is generally lower than that of HATU or HCTU.[2] If you experience incomplete coupling with HBTU/TBTU, switching to a more potent reagent is the most effective troubleshooting step rather than simply extending the reaction time.

Q3: Are there any alternative protecting group strategies for the lysinol side chain to reduce steric hindrance?

A3: Yes, while Boc is the most common, other protecting groups can be used. The choice depends on the overall synthetic strategy and the desired orthogonality.[] For example, a Mtt (4-Methyltrityl) group could be used. The Mtt group is larger than Boc but can be removed under mildly acidic conditions (e.g., 1-2% TFA in DCM) that leave Boc groups intact, offering a different orthogonality scheme.[9] However, this does not necessarily reduce the steric hindrance during the coupling step itself. The fundamental challenge of coupling a bulky residue remains.

Q4: My peptide is intended to be a C-terminal aldehyde. How does using Fmoc-Lysinol(Boc) facilitate this?

A4: Fmoc-Lysinol(Boc) is a precursor to a C-terminal lysine aldehyde. After the peptide chain is fully assembled, the resin-bound peptide alcohol can be oxidized to the corresponding aldehyde. This is typically done after the final Fmoc deprotection but before the side-chain deprotection and cleavage from the resin. Mild oxidation conditions, such as using Dess-Martin periodinane (DMP) or a SO3-pyridine complex, are required to convert the primary alcohol of the lysinol residue to an aldehyde without affecting other sensitive residues. This approach is a key strategy for synthesizing peptide aldehydes, which are important as protease inhibitors.[10]

Q5: What impact does the choice of solid support (resin) have on managing steric hindrance?

A5: The resin choice is critical. A resin with a flexible linker and low loading capacity is preferable.

  • Recommendation: Use a PEG (polyethylene glycol) based resin (e.g., ChemMatrix® or NovaPEG®) or a 2-Chlorotrityl chloride resin. These resins provide a greater distance between the growing peptide chain and the resin matrix, which can help alleviate steric congestion and improve solvation.[11]

  • Loading Capacity: Opt for a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g). A lower loading density increases the average distance between peptide chains, reducing inter-chain aggregation and making the reaction sites more accessible.

Data Summary: Recommended Coupling Reagents
ReagentClassActivating GroupRelative PotencyKey Advantage for Hindered Coupling
HATU Aminium SaltOAt (1-hydroxy-7-azabenzotriazole)Very HighHOAt's pyridine nitrogen provides anchimeric assistance, accelerating the reaction.[2]
HCTU Aminium SaltO-6-ClBt (6-Chloro-HOBt)HighMore reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[2]
COMU Aminium SaltOxymaPureHighIncorporates the safer Oxyma Pure leaving group; comparable or superior to HOBt-based reagents.[3]
PyBOP Phosphonium SaltOBt (1-hydroxybenzotriazole)MediumA classic reagent, but may be less effective than aminium salts for severely hindered couplings.[2]
DIC/HOBt CarbodiimideOBt (1-hydroxybenzotriazole)LowGenerally not recommended for sterically demanding couplings due to slower reaction rates.[1]
Experimental Protocol: Optimized Coupling of Fmoc-Lysinol(Boc) using HATU

This protocol assumes a 0.1 mmol scale synthesis on a suitable solid support.

  • Resin Preparation: Swell the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin according to standard procedures (e.g., 2 x 10 min with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activator Solution Preparation: In a separate vial, dissolve Fmoc-Lysinol(Boc) (4 equivalents, ~188 mg) and HATU (3.95 equivalents, ~150 mg) in 2 mL of DMF.

  • Pre-activation: Add 2,4,6-Collidine (8 equivalents, ~105 µL) to the activator solution. Vortex the mixture and allow it to stand for 5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), proceed to step 7. If negative (yellow/clear beads), proceed to step 8.

  • Double Coupling (if necessary): Drain the reaction vessel. Prepare a fresh batch of activated Fmoc-Lysinol(Boc) solution (2 equivalents) as described in steps 3 and 4. Add it to the resin and agitate for an additional 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes. Wash thoroughly as in step 8. The resin is now ready for the next deprotection and coupling cycle.

References
  • Ganesan, A., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem. Available at: [Link]

  • Zhang, W., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available at: [Link]

  • El-Faham, A., et al. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]

  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. Available at: [Link]

  • Albericio, F., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • Fields, G.B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Bofill, J.M., et al. (2015). Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue. Request PDF. Available at: [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Available at: [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • Unverzagt, C., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Kotha, S., et al. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Chemistry – A European Journal. Available at: [Link]

  • Varkey, J.T. (2020). Protecting Groups in Peptide Synthesis. Request PDF. Available at: [Link]

  • Albericio, F., & Garcia-Martin, F. (2016). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available at: [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available at: [Link]

  • PubChem. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Available at: [Link]

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Technical Support Center: Navigating Byproduct Formation in Fmoc-Lysinol(Boc) Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on identifying and characterizing byproducts in reactions involving Fmoc-Lysinol(Boc). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lysinol(Boc) and what are its primary applications?

Fmoc-Lysinol(Boc) is a derivative of the amino acid lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid has been reduced to a primary alcohol. This structure makes it a valuable building block in the synthesis of peptidomimetics, complex ligands, and other specialized organic molecules. The orthogonal protection scheme, where the Fmoc group is base-labile and the Boc group is acid-labile, allows for selective deprotection and elaboration at different points in a synthetic sequence.[1][2]

Q2: What are the most common byproducts encountered during the Fmoc deprotection of Fmoc-Lysinol(Boc)?

The most prevalent byproduct during the Fmoc deprotection step is the fulvene-piperidine adduct .[3] This adduct is formed when the dibenzofulvene molecule, generated during the base-mediated cleavage of the Fmoc group, is trapped by the piperidine used as the base.[4] While this is a normal part of the reaction mechanism and is typically washed away, incomplete removal can lead to its appearance in your final product analysis. Other potential byproducts include deletion sequences if the deprotection is incomplete, leading to the failure of the subsequent coupling reaction.[5]

Q3: Can impurities in the starting Fmoc-Lysinol(Boc) reagent contribute to byproducts?

Absolutely. The purity of your starting materials is critical. Commercially available Fmoc-Lysinol(Boc) may contain small amounts of impurities from its synthesis, such as diastereomers or related compounds.[6] It is crucial to source high-purity reagents (≥99% by HPLC) to minimize the introduction of these impurities into your reaction, which can complicate purification and analysis of the final product.[7]

Q4: How does the hydroxyl group of Lysinol affect potential side reactions compared to the carboxylic acid of Lysine?

The primary hydroxyl group of Lysinol introduces a different set of potential side reactions compared to the carboxylic acid of Lysine. During coupling reactions where the hydroxyl group is intended to react, over-activation can lead to side reactions. If the hydroxyl group is meant to remain unreacted, it could potentially be acylated during the coupling of a subsequent building block if not properly managed, leading to branched impurities.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues you may encounter during your experiments, providing insights into their causes and practical solutions.

Issue 1: An unexpected peak with a mass of +178 Da is observed in my LC-MS analysis after Fmoc deprotection.
  • Question: My LC-MS chromatogram shows a significant side product with a molecular weight that is 178 Da higher than my expected Lysinol(Boc)-containing product. What is this impurity?

  • Answer & Troubleshooting: This mass difference strongly suggests the formation of a piperidine adduct . The Fmoc deprotection process generates dibenzofulvene (166 g/mol ), which is highly reactive. Piperidine (85 g/mol ) acts as a scavenger to form a stable adduct (251 g/mol ). However, under certain conditions, dibenzofulvene can react with your deprotected product's primary amine. The mass of the dibenzofulvene fragment that adds is 178 Da.

    Causality: Insufficient piperidine concentration or inefficient washing can lead to the accumulation of reactive dibenzofulvene, which can then covalently modify your product.

    Mitigation Strategies:

    • Ensure adequate piperidine concentration: Use a standard deprotection solution of 20% piperidine in DMF.[3]

    • Thorough washing: After the deprotection step, perform extensive washes with DMF to completely remove the fulvene-piperidine adduct and any residual dibenzofulvene.[8]

    • Use of alternative bases: In some sensitive syntheses, weaker bases or alternative deprotection cocktails can be explored, though this may require optimization of reaction times.

Issue 2: My final product mass is lower than expected, suggesting an incomplete sequence.
  • Question: The mass spectrum of my final product indicates that one or more building blocks are missing. What could have gone wrong?

  • Answer & Troubleshooting: This points to the presence of deletion sequences , which arise from either incomplete Fmoc deprotection or an inefficient coupling step.[5]

    Causality & Investigation:

    • Incomplete Deprotection: If the Fmoc group is not completely removed, the primary amine remains blocked, and the subsequent coupling reaction cannot proceed. This can be caused by aggregation of the peptide on a solid support or insufficient deprotection time.[5]

    • Inefficient Coupling: Steric hindrance, either from the bulky side chains of the coupling partners or due to peptide aggregation, can prevent the coupling reaction from going to completion.[9][10]

    Mitigation & Prevention:

    • Monitor Deprotection: The release of the Fmoc group can be monitored by UV spectrophotometry due to its strong absorbance, ensuring the reaction has gone to completion.[3]

    • Perform a Ninhydrin Test: A positive ninhydrin test after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[11]

    • Double Coupling: If a coupling reaction is known to be difficult due to sterically hindered amino acids or a problematic sequence, repeating the coupling step ("double coupling") can drive the reaction to completion.[9]

Issue 3: I am observing a variety of unexpected masses in my crude product, making purification difficult.
  • Question: My crude product's LC-MS is very complex, with multiple peaks that I cannot easily identify. How can I approach this?

  • Answer & Troubleshooting: A complex impurity profile can stem from multiple sources, including side-chain reactions, the use of low-purity starting materials, or issues with the final cleavage and deprotection of the Boc group.

    Systematic Characterization:

    • Predict Potential Byproducts: Create a table of potential byproducts and their expected masses. This should include deletion sequences, products with remaining protecting groups, and common adducts (e.g., sodium, potassium, or solvent adducts).[12]

    • High-Resolution Mass Spectrometry: Use high-resolution MS to obtain accurate mass measurements of the impurities. This will allow you to propose elemental compositions and narrow down the possibilities.

    • Tandem MS (MS/MS): Fragmenting the impurity ions in the mass spectrometer can provide structural information, helping to pinpoint the site of modification or truncation.

    Common Sources of Multiple Impurities:

    • Incomplete Boc Deprotection: The final acid-mediated cleavage of the Boc group might be incomplete, leaving some of the side chains protected.

    • Side-Chain Reactions: If your sequence contains amino acids with reactive side chains (e.g., Trp, Met, Cys), these can be modified during the final acidic cleavage if appropriate scavengers are not used.[9]

    • Starting Material Impurities: As mentioned in the FAQs, impurities in the initial Fmoc-Lysinol(Boc) or other reagents can carry through the synthesis.[6]

Data Presentation & Key Byproducts

Table 1: Common Byproducts and Their Mass Signatures

Byproduct/ImpurityDescriptionMass Change (Da)
Piperidine Adduct Addition of dibenzofulvene to the primary amine.+178
Deletion Sequence Missing one or more building blocks.Varies (negative)
Incomplete Boc Deprotection Boc group remains on the lysine side chain.+100
Sodium Adduct Formation of an adduct with sodium ions.+22 (relative to [M+H]⁺)
Potassium Adduct Formation of an adduct with potassium ions.+38 (relative to [M+H]⁺)

Experimental Protocols

Protocol 1: Analytical HPLC-MS for Byproduct Identification

This protocol outlines a general method for analyzing the crude product to identify potential byproducts.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • HPLC Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Detection:

    • UV detection at 214 nm and 280 nm.

    • Mass spectrometry detection in positive ion mode, scanning a relevant mass range.

  • Data Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra to identify the molecular weights of the main product and impurities.[13][14]

Protocol 2: Ninhydrin Test for Unreacted Amines

This test is crucial for confirming the completion of a coupling reaction.[11]

  • Sample Collection: After the coupling step and subsequent washes, collect a few resin beads.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Test Procedure:

    • Add 2-3 drops of each solution to the resin beads in a small test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue/Purple resin beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless resin beads: Indicates the absence of free primary amines (complete coupling).

Visualizing Reaction Pathways and Workflows

Diagram 1: Fmoc Deprotection and Piperidine Adduct Formation

Fmoc_Deprotection Fmoc_Product Fmoc-N-R Deprotected_Product H2N-R Fmoc_Product->Deprotected_Product 1. Piperidine Dibenzofulvene Dibenzofulvene Fmoc_Product->Dibenzofulvene 2. β-elimination Piperidine Piperidine Adduct Fulvene-Piperidine Adduct Dibenzofulvene->Adduct Piperidine (Scavenger) Side_Product Dibenzofulvene-Product Adduct (+178 Da) Dibenzofulvene->Side_Product H2N-R (Side Reaction)

Caption: Mechanism of Fmoc deprotection and byproduct formation.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

Troubleshooting_Workflow Start Unexpected Peak in HPLC Get_Mass Determine Molecular Weight via MS Start->Get_Mass Compare_Mass Compare with Expected Product Mass Get_Mass->Compare_Mass Higher_Mass Mass is Higher Compare_Mass->Higher_Mass Higher Lower_Mass Mass is Lower Compare_Mass->Lower_Mass Lower Check_Adducts Check for Common Adducts (e.g., +178, +100, +22) Higher_Mass->Check_Adducts Check_Deletions Check for Deletion Sequences Lower_Mass->Check_Deletions Identify_Byproduct Identify Potential Byproduct Check_Adducts->Identify_Byproduct Check_Deletions->Identify_Byproduct Optimize Optimize Reaction Conditions Identify_Byproduct->Optimize

Caption: A logical workflow for identifying unknown impurities.

References

  • ACS Omega. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Omizzur. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
  • Galiano, V., et al. (2019).
  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 205, 114323.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fmoc Amino Acids. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Retrieved from [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Fmoc Amino Acids. (n.d.). Mastering Peptide Synthesis with High-Purity Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (2018). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

Sources

Fmoc-Lysinol(Boc) stability and degradation pathways under synthesis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-Lysinol(Boc). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the use of this critical building block in peptide and medicinal chemistry. Here, we address common challenges and frequently asked questions regarding the stability and potential degradation of Fmoc-Lysinol(Boc) under typical synthesis conditions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Fmoc-Lysinol(Boc) in your synthetic workflows.

Issue 1: Unexpected Side-Product Formation During Piperidine Treatment (Fmoc Deprotection)

Question: I am observing an unexpected peak in my LC-MS analysis after the Fmoc-deprotection step of a peptide containing a C-terminal Fmoc-Lysinol(Boc). What could be the cause?

Answer:

While the Fmoc group is reliably cleaved by piperidine, the conditions can sometimes lead to side reactions, especially with a C-terminal amino alcohol. The primary concern is the stability of the Boc protecting group on the Lysinol side chain.

Potential Degradation Pathway:

  • Partial Boc Deprotection: Although the Boc group is generally stable to the basic conditions of Fmoc removal, prolonged exposure or elevated temperatures during piperidine treatment can lead to partial deprotection of the Boc group.[1] This newly freed ε-amino group can then react in subsequent coupling steps, leading to undesired branched structures.

Causality and Experimental Choices:

  • The standard 20% piperidine in DMF is a strong base.[2] The extended reaction times sometimes required for sterically hindered Fmoc groups can increase the risk of Boc group cleavage.

  • The C-terminal hydroxyl group of Lysinol does not provide any electronic stabilization to the Boc group, unlike a carboxylate.

Preventative Measures & Optimization:

  • Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal. Monitor the reaction by UV spectroscopy of the piperidine-dibenzofulvene adduct to determine the reaction endpoint accurately.[3]

  • Use a Milder Base: Consider using a solution of 5% piperazine and 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. This mixture can be effective for Fmoc removal with a potentially lower risk of Boc deprotection.[2]

  • Temperature Control: Ensure the deprotection reaction is carried out at room temperature. Avoid heating as it can accelerate the degradation of the Boc group.

Issue 2: Low Yield or Incomplete Reaction During Coupling to the Lysinol Hydroxyl Group

Question: I am attempting to couple an amino acid to the C-terminal hydroxyl of a peptide ending in Lysinol(Boc), but I am getting low yields. What are the likely causes and how can I improve this?

Answer:

Coupling to a primary alcohol, like the one on Lysinol, to form an ester bond can be more challenging than forming a standard amide bond.

Potential Issues:

  • Steric Hindrance: The bulky Boc group on the side chain can sterically hinder the approach of the incoming activated amino acid to the C-terminal hydroxyl group.[4]

  • Inefficient Activation: Standard coupling reagents used for amide bond formation (e.g., HBTU, HATU) may not be optimal for activating a carboxylic acid for esterification with a primary alcohol.

Causality and Experimental Choices:

  • The hydroxyl group is a less potent nucleophile than a primary amine, making the reaction inherently slower and more sensitive to reaction conditions.

  • The choice of activating agent is critical for promoting the formation of the ester linkage over side reactions like racemization of the activated amino acid.

Optimization Strategies:

  • Choice of Coupling Reagent: For esterification, consider using a carbodiimide-based activation method, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of an activating agent like 4-dimethylaminopyridine (DMAP).

  • Symmetric Anhydrides: Pre-forming a symmetric anhydride of the incoming Fmoc-amino acid can be a highly effective method for coupling to the hydroxyl group.

  • Extended Coupling Times: Due to the lower nucleophilicity of the hydroxyl group, extending the coupling time may be necessary. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test on a test cleavage sample).

Issue 3: Degradation During Final Cleavage and Deprotection

Question: After TFA cleavage of my peptide containing a C-terminal Lysinol(Boc), I am seeing multiple unidentified peaks in my HPLC trace. What are the potential degradation pathways?

Answer:

The final cleavage step using strong acids like trifluoroacetic acid (TFA) is a critical stage where several side reactions can occur, particularly involving the unprotected C-terminal alcohol and the newly deprotected side chain.[5][6]

Potential Degradation Pathways:

  • Formation of TFA Esters: The primary hydroxyl group of the Lysinol can be esterified by the trifluoroacetic acid in the cleavage cocktail. This results in a product with a mass increase of 96 Da.

  • Re-attachment to Resin: Although less common with C-terminal alcohols, under certain conditions, the cleaved peptide could potentially re-attach to the resin via the hydroxyl group.

  • Side Reactions from Scavenger-Resistant Carbocations: The tert-butyl cation generated from the cleavage of the Boc group is highly reactive.[7] If not effectively quenched by scavengers, it can alkylate sensitive residues.

Causality and Experimental Choices:

  • TFA is a strong acid and a good acylating agent, especially at elevated temperatures or with prolonged exposure.

  • The choice and concentration of scavengers in the cleavage cocktail are critical to prevent side reactions.[5][6]

Troubleshooting and Optimization:

  • Optimize Cleavage Cocktail: Use a well-defined cleavage cocktail containing scavengers. A common and effective cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[6] Triisopropylsilane (TIS) is also an excellent scavenger for carbocations.

  • Control Cleavage Conditions: Perform the cleavage at room temperature and for the minimum time required for complete deprotection and cleavage (typically 1-2 hours).[8]

  • Immediate Precipitation: After cleavage, immediately precipitate the peptide in cold diethyl ether to minimize its time in the acidic cleavage solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group on Fmoc-Lysinol(Boc) stable to the repetitive piperidine treatments during Fmoc-SPPS?

A1: Generally, yes. The Boc group is designed to be stable to the mild basic conditions used for Fmoc deprotection.[1] However, stability can be compromised by prolonged exposure, elevated temperatures, or the use of stronger bases. It is crucial to adhere to optimized deprotection protocols to prevent premature Boc removal.

Q2: What is the primary role of the Boc group on the side chain of Fmoc-Lysinol(Boc)?

A2: The Boc group protects the ε-amino group of the lysinol side chain from reacting during the peptide synthesis process.[4][9] This ensures that chain elongation occurs only at the N-terminus after each Fmoc deprotection step, preventing the formation of branched peptides. The Boc group is then removed during the final acidic cleavage step.[10][11]

Q3: Can I perform on-resin modifications on the side chain of a Lysinol residue?

A3: If you are using Fmoc-Lysinol(Boc), on-resin modification of the side chain is not straightforward because the Boc group is not selectively removable on the resin without affecting other acid-labile protecting groups. For selective side-chain modification, you would need to use a Lysinol derivative with an orthogonal protecting group on the side chain, such as Alloc (allyloxycarbonyl) or Mtt (4-methyltrityl), which can be removed under specific conditions that do not affect the Fmoc or other side-chain protecting groups.[11]

Q4: How does the C-terminal alcohol of Lysinol affect the overall stability of the peptide during synthesis?

A4: The C-terminal alcohol is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[12] However, as detailed in the troubleshooting guide, it can be susceptible to esterification during the final TFA cleavage. Additionally, coupling to this hydroxyl group requires more specialized activation conditions compared to standard amide bond formation.[13]

Q5: What are the best analytical methods to detect the degradation of Fmoc-Lysinol(Boc)?

A5: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective approach. HPLC can separate the desired product from any side products, while MS provides the mass information needed to identify potential degradation products, such as the loss of the Boc group or the addition of a TFA moiety. For definitive structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[]

Section 3: Experimental Protocols & Data

Protocol: Stability Test of C-terminal Fmoc-Lysinol(Boc) During TFA Cleavage

This protocol outlines a method to assess the formation of the TFA-ester byproduct.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of a model dipeptide-resin (e.g., Fmoc-Ala-Lysinol(Boc)-Wang resin) in dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage:

    • Vial A (Control): Treat 50 mg of the resin with 1 mL of Cleavage Cocktail 1 (95% TFA, 2.5% TIS, 2.5% Water) for 2 hours at room temperature.

    • Vial B (Test): Treat 50 mg of the resin with 1 mL of Cleavage Cocktail 2 (100% TFA) for 2 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solutions from both vials into separate tubes containing 10 mL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Analysis: Dry the crude peptide pellets. Dissolve a small amount of each in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.

Data Interpretation:

Compare the chromatograms and mass spectra from both samples. The presence of a peak with a mass corresponding to [M+96]+H+ in the sample from Vial B, which is absent or significantly reduced in Vial A, would confirm the formation of the TFA-ester and the efficacy of the scavenger-containing cocktail.

Cleavage Cocktail Expected Main Product (M+H)+ Potential Byproduct (M+96+H)+ Rationale
Cocktail 1 (with scavengers) High AbundanceLow to No AbundanceScavengers protect the hydroxyl group.
Cocktail 2 (100% TFA) High AbundancePotential for Significant AbundanceLack of scavengers allows for side reactions.
Visualizations
Degradation Pathway During TFA Cleavage

G Peptide_Lysinol_Boc Resin-Bound Peptide-Lysinol(Boc) TFA_Cleavage TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) Peptide_Lysinol_Boc->TFA_Cleavage Cleaved_Peptide Cleaved Peptide-Lysinol (Desired Product) TFA_Cleavage->Cleaved_Peptide Major Pathway Boc_Cation tert-Butyl Cation TFA_Cleavage->Boc_Cation Boc Cleavage TFA_Ester TFA-Ester Byproduct (+96 Da) Cleaved_Peptide->TFA_Ester Side Reaction (No Scavengers) Scavenged_Cation Scavenged Cation Boc_Cation->Scavenged_Cation TIS/H2O Scavenging

Caption: Potential degradation pathways during TFA cleavage.

Experimental Workflow for Stability Analysis

G start Start: Peptide-Lysinol(Boc) on Resin cleavage Cleavage: - Cocktail A (w/ Scavengers) - Cocktail B (100% TFA) start->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation analysis LC-MS Analysis precipitation->analysis results Compare Results: - Identify Byproducts - Assess Scavenger Efficacy analysis->results

Caption: Workflow for assessing cleavage stability.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Lever, S. B., et al. (2016). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein and Peptide Letters, 23(7). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Amino alcohols as C-terminal protecting groups in peptide synthesis. Retrieved from [Link]

  • Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

  • Shin, Y., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Journal of the American Chemical Society, 129(39), 11884-11885. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Fmoc-Lysinol(Boc) and Other Protected Amino Alcohols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of sophisticated chemical synthesis, particularly in the realms of peptide chemistry and drug development, the precise selection of building blocks is paramount to achieving desired outcomes. Protected amino alcohols are a critical class of these building blocks, serving as versatile precursors for a variety of complex molecular architectures, most notably peptide aldehydes and other peptidomimetics. Among these, Fmoc-Lysinol(Boc) has emerged as a widely utilized reagent. However, a comprehensive understanding of its performance relative to other protected amino alcohols is essential for researchers to make informed decisions in their synthetic strategies.

This guide provides an in-depth, objective comparison of Fmoc-Lysinol(Boc) with other key protected amino alcohols, focusing on the practical implications of different protecting group strategies and amino acid side chains. The insights presented herein are grounded in established chemical principles and supported by experimental considerations to aid researchers, scientists, and drug development professionals in navigating the nuances of their synthetic endeavors.

The Critical Role of Protected Amino Alcohols

Protected amino alcohols are foundational to the synthesis of molecules that mimic or are derived from peptides. Their primary utility lies in their ability to be oxidized to the corresponding peptide aldehydes, which are potent inhibitors of various proteases. The choice of protecting groups for both the α-amino group and any reactive side chains is a crucial determinant of the success of a multi-step synthesis, dictating the overall synthetic strategy, including orthogonality, stability, and final deprotection conditions.[1][2]

Core Contenders: A Comparative Overview

This guide will focus on a comparative analysis of Fmoc-Lysinol(Boc) against other commonly employed protected amino alcohols, categorized by their protecting group strategies and the nature of their amino acid precursors.

Protecting Group Strategies: A Triad of Orthogonality

The selection of a protecting group is fundamentally about control. In multi-step syntheses, the ability to selectively deprotect one functional group while others remain intact—a concept known as orthogonality—is critical.[3][4] The three most prevalent α-amino protecting groups in this context are Fmoc, Boc, and Cbz.

Protecting GroupDeprotection ConditionKey AdvantagesKey Disadvantages
Fmoc (Fluorenylmethyloxycarbonyl)Base-labile (e.g., 20% piperidine in DMF)[3][5]Orthogonal to acid-labile side-chain protecting groups (like Boc); Milder final cleavage conditions.[6]Potential for diketopiperazine formation at the dipeptide stage.
Boc (tert-Butoxycarbonyl)Acid-labile (e.g., TFA)[3][]Robust and well-established; Can be advantageous for synthesizing "difficult" sequences prone to aggregation.[]Requires strong acid for final cleavage (e.g., HF), which can degrade sensitive peptides.[9]
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂/Pd)[3][]Stable to a wide range of acidic and basic conditions; Useful in solution-phase synthesis.Incompatible with sulfur-containing amino acids; Requires specialized equipment for hydrogenation.[3]
Troc (2,2,2-Trichloroethoxycarbonyl)Reductive cleavage (e.g., Zn/acetic acid)[10][11]Orthogonal to both acid- and base-labile protecting groups.[10]Deprotection can sometimes be sluggish; Reagents can be harsh on sensitive substrates.

In-Depth Analysis: Fmoc-Lysinol(Boc) and its Alternatives

Fmoc-Lysinol(Boc): The Workhorse

Fmoc-Lysinol(Boc) combines the base-labile Fmoc group for temporary α-amino protection with the acid-labile Boc group for the lysine side chain. This orthogonal protection scheme is the cornerstone of modern solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[12][13]

Key Performance Attributes:

  • Orthogonality: The key advantage of the Fmoc/Boc combination is the ability to selectively remove the Fmoc group with a mild base like piperidine at each step of peptide elongation, while the Boc group on the lysine side chain remains intact.[14] The Boc group is then removed during the final acid-mediated cleavage from the solid support.[13]

  • Versatility in SPPS: Its compatibility with standard Fmoc-based SPPS protocols makes it amenable to automated synthesis, enhancing throughput and reproducibility.[][]

  • Side-Chain Reactivity: The Boc-protected lysine side chain can be selectively deprotected on-resin if desired, allowing for the introduction of modifications such as branching or labeling.

Experimental Considerations:

The synthesis of peptide aldehydes using Fmoc-Lysinol(Boc) typically involves the oxidation of the primary alcohol to an aldehyde. This is often achieved after the full peptide sequence has been assembled on a solid support.

Experimental Protocol: Synthesis of a Peptide Aldehyde using Fmoc-Lysinol(Boc)

This protocol outlines a general procedure for the synthesis of a model tripeptide aldehyde on a solid support.

Materials:
  • Fmoc-Lysinol(Boc)

  • Rink Amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Oxidizing agent: Dess-Martin periodinane (DMP) or SO₃-pyridine complex

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Workflow:

Peptide_Aldehyde_Synthesis Resin Rink Amide Resin Load Load Fmoc-Lysinol(Boc) Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-Ala-OH (HCTU, DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Leu-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Oxidize Oxidation (DMP or SO3-pyridine) Deprotect3->Oxidize Cleave Cleavage from Resin (TFA Cocktail) Oxidize->Cleave Peptide_Aldehyde Purified Peptide Aldehyde Cleave->Peptide_Aldehyde

Figure 1: General workflow for the solid-phase synthesis of a peptide aldehyde.

Step-by-Step Procedure:

  • Resin Swelling and Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-Lysinol(Boc) to the resin using a standard coupling protocol with HCTU and DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the α-amino group of the lysinol.

  • Peptide Elongation: Sequentially couple the desired Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH) using HCTU/DIPEA. Perform Fmoc deprotection after each coupling step.

  • Oxidation of the Alcohol: After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly with DCM. Treat the resin-bound peptide alcohol with an oxidizing agent such as Dess-Martin periodinane or a SO₃-pyridine complex in a suitable solvent system (e.g., DCM/DMSO).

  • Cleavage and Final Deprotection: Cleave the peptide aldehyde from the resin and simultaneously remove the Boc side-chain protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cbz-Protected Amino Alcohols: The Classic Choice

The Carboxybenzyl (Cbz) protecting group is a stalwart of solution-phase peptide synthesis.[4] Its stability to both acidic and basic conditions makes it an attractive option when orthogonality to other protecting groups is not the primary concern.

Key Performance Attributes:

  • Robustness: The Cbz group is stable under a wide range of reaction conditions, which can be advantageous in complex, multi-step solution-phase syntheses.[3]

  • Deprotection via Hydrogenolysis: Removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C).[] This method is clean and efficient but is not compatible with substrates containing reducible functional groups, such as alkynes or certain sulfur-containing residues.

Experimental Considerations:

The use of Cbz-protected amino alcohols is generally more suited to solution-phase synthesis. While solid-phase applications are possible, the requirement for catalytic hydrogenation for deprotection can be cumbersome with solid supports.

Troc-Protected Amino Alcohols: A Niche for Orthogonality

The 2,2,2-trichloroethoxycarbonyl (Troc) group offers a unique deprotection pathway, making it a valuable tool for achieving a higher degree of orthogonality.

Key Performance Attributes:

  • Reductive Cleavage: The Troc group is removed under reductive conditions, typically with zinc dust in acetic acid or other protic solvents.[10][11]

  • Orthogonality to Fmoc and Boc: This deprotection method is orthogonal to the base-labile Fmoc and acid-labile Boc groups, allowing for complex synthetic strategies where multiple protecting groups need to be selectively removed.[10]

Experimental Considerations:

The reductive deprotection conditions for the Troc group can be harsh and may not be suitable for all substrates. Additionally, the reagents used can be corrosive and require careful handling. The polarity of Troc-protected intermediates can also pose challenges during purification.[11]

Expanding the Repertoire: Alternatives Based on Amino Acid Side Chains

The choice of the amino alcohol is not limited to lysine. Other amino alcohols with different side chains offer unique properties and functionalities.

Fmoc-Argininol(Pbf): For Cationic Functionality

Fmoc-Argininol(Pbf) is the amino alcohol analogue of the proteinogenic amino acid arginine. The guanidinium side chain of arginine is highly basic and requires robust protection. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice for this purpose in Fmoc-based SPPS.[16]

Key Performance Attributes:

  • Side-Chain Protection: The Pbf group effectively protects the highly reactive guanidinium group during peptide synthesis and is cleaved under the same acidic conditions as the Boc group.[16]

  • Biological Relevance: The incorporation of an argininol residue can be crucial for maintaining the biological activity of peptide analogues, particularly those that interact with negatively charged biological targets.

Experimental Considerations:

The coupling of arginine derivatives can sometimes be challenging due to the steric bulk of the Pbf group and the potential for side reactions such as δ-lactam formation.[17] Careful optimization of coupling conditions is often necessary.

Fmoc-Serinol(tBu) and Fmoc-Threoninol(tBu): Introducing Hydroxyl Functionality

Fmoc-Serinol(tBu) and Fmoc-Threoninol(tBu) are derived from serine and threonine, respectively. The tert-butyl (tBu) ether protecting group for the side-chain hydroxyl is compatible with the Fmoc/tBu strategy.

Key Performance Attributes:

  • Hydrophilic Character: The incorporation of serinol or threoninol can increase the hydrophilicity of the resulting peptide analogue, which can be beneficial for solubility and bioavailability.

  • Post-Translational Modification Mimics: These building blocks can be used to synthesize mimics of post-translationally modified peptides, such as phosphopeptides or glycopeptides.

Experimental Considerations:

The solubility of Fmoc-protected serine and threonine derivatives can sometimes be limited in common organic solvents.[18][19] The use of more polar solvents or modified coupling protocols may be required.

Comparative Performance: A Data-Driven Perspective

While direct, side-by-side quantitative comparisons of different protected amino alcohols in the literature are scarce, we can infer their relative performance based on the well-established characteristics of their constituent protecting groups and amino acid precursors.

Protected Amino AlcoholTypical ApplicationKey AdvantagePrimary Limitation
Fmoc-Lysinol(Boc) Fmoc-based SPPSHigh orthogonality, automation-friendlyPotential for side reactions during final cleavage
Cbz-Lysinol Solution-phase synthesisRobustness, stabilityDeprotection not compatible with all functional groups
Troc-Lysinol Complex multi-step synthesisOrthogonal to Fmoc and BocHarsh deprotection conditions
Fmoc-Argininol(Pbf) Fmoc-based SPPSIntroduces cationic chargeCoupling can be sterically hindered
Fmoc-Serinol(tBu) Fmoc-based SPPSIncreases hydrophilicityPotential solubility issues

Conclusion and Future Outlook

The selection of a protected amino alcohol is a critical decision in the design of a synthetic route. Fmoc-Lysinol(Boc) remains a versatile and widely used building block, particularly for Fmoc-based solid-phase peptide synthesis, due to its excellent orthogonality and compatibility with automated protocols. However, for specific applications, alternative protecting group strategies and amino alcohol side chains offer distinct advantages. Cbz-protected amino alcohols are well-suited for traditional solution-phase synthesis, while Troc-protected analogues provide an additional layer of orthogonality for complex synthetic challenges. Furthermore, the availability of protected amino alcohols derived from other amino acids, such as arginine and serine, expands the chemical space accessible to researchers, enabling the synthesis of a diverse range of peptidomimetics with tailored properties.

As the field of chemical synthesis continues to advance, the development of new and improved protecting groups and orthogonally protected building blocks will undoubtedly play a pivotal role in enabling the creation of increasingly complex and functional molecules for applications in medicine and materials science.

References

  • Dechantsreiter, M. A., et al. (2003). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors.
  • Isidro-Llobet, A., et al. (2019). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 24(11), 2113.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3543–3547.
  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC.
  • Unverzagt, C., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • Seeberger, P. H., et al. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Methods in Enzymology, 650, 1-10.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Chakravarty, A. K., et al. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 135-137.
  • Liskamp, R. M. J., et al. (2024).
  • De Borggraeve, W. M., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Hoffman, R. V., et al. (1995). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. The Journal of Organic Chemistry, 60(15), 4875-4882.
  • Ganesan, A. (2006). 1 Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry (eds A. B. Hughes).
  • Reddit. (2017). Amino Acid solubility question. r/chemhelp. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. In Peptide and Protein Synthesis (pp. 1-40). Springer, Cham.
  • ACS Publications. (2024). ACS Catalysis Ahead of Print. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Bäckvall, J. E. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.

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A Strategic Guide to Orthogonal Synthesis: Comparing Fmoc-Lysinol(Boc) and Boc-Lysinol(Fmoc)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Peptide Backbone

In the landscape of modern drug development and molecular biology, peptides are foundational. However, their therapeutic potential is often limited by poor stability and low bioavailability.[1] To overcome these hurdles, researchers are increasingly turning to peptidomimetics and peptide-drug conjugates (PDCs), which modify the traditional peptide structure to enhance its pharmacological properties.[2][3] A key strategy in this field is the modification of the peptide's C-terminus or the site-specific conjugation of payloads. Lysinol, the alcohol derivative of the amino acid lysine, has emerged as a powerful and versatile building block for these advanced applications.[4][5]

Lysinol provides two distinct amino functionalities—the α-amino and ε-amino groups—along with a terminal hydroxyl group, making it an ideal scaffold for creating branched structures or attaching linkers and therapeutic agents.[6][7] However, harnessing its potential requires precise control over its reactive sites. This is achieved through the strategic use of orthogonal protecting groups, most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[8][9]

The choice between Fmoc-Lysinol(Boc) and Boc-Lysinol(Fmoc) is not arbitrary; it is a critical decision that dictates the entire synthetic pathway, the type of chemistry that can be performed, and the specific modifications that can be achieved. This guide provides an in-depth comparison of these two reagents, explaining the causality behind their strategic deployment and offering field-proven protocols to empower researchers in making the optimal choice for their synthetic goals.

Pillar 1: The Core Principle of Orthogonal Protection

In complex chemical synthesis, orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[10][][12] This allows for the sequential and selective unmasking of reactive groups, which is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[9] The Fmoc and Boc groups are the archetypal examples of an orthogonal pair.

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][13] Its removal is a clean β-elimination reaction.[] In the context of SPPS, Fmoc is most often used as a temporary protecting group for the Nα-amine, removed at the beginning of each coupling cycle.[]

  • The Boc Group (tert-butoxycarbonyl): This group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[][15] It is stable to the basic conditions used for Fmoc removal. In Fmoc-based SPPS, Boc is therefore the preferred permanent protecting group for reactive amino acid side chains, as it remains intact throughout the chain assembly and is only removed during the final cleavage of the peptide from the resin.[16]

This fundamental difference in lability is what gives Fmoc-Lysinol(Boc) and Boc-Lysinol(Fmoc) their unique and divergent synthetic utilities.

Protecting GroupChemical NameCleavage ConditionStabilityPrimary Role in Fmoc-SPPS
Fmoc 9-fluorenylmethyloxycarbonylMild Base (e.g., 20% Piperidine/DMF)[15]Acid-stableTemporary Nα-protection
Boc tert-butoxycarbonylStrong Acid (e.g., TFA)[15]Base-stablePermanent Side-Chain Protection

Pillar 2: Strategic Deep Dive: Fmoc-Lysinol(Boc)

Chemical Structure: (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexan-1-ol

In this configuration, the α-amino group is protected by Fmoc, and the ε-amino (side-chain) group is protected by Boc.

Core Synthetic Logic & Application

Fmoc-Lysinol(Boc) is the reagent of choice for synthesizing a C-terminal peptide alcohol using the standard and widely adopted Fmoc-SPPS methodology.

The strategic rationale is straightforward: the Fmoc group on the α-amine acts as the temporary protecting group for peptide chain elongation, perfectly aligning with the chemistry of Fmoc-SPPS. The workflow involves first anchoring the Lysinol moiety to the solid support via its hydroxyl group. The peptide is then built, residue by residue, from the now-free α-amine. The Boc-protected ε-amino group remains inert throughout this process, as it is completely stable to the repeated piperidine treatments used to remove the Fmoc group in each cycle.[16] It is ultimately deprotected during the final acid-mediated cleavage from the resin.

This strategy is ideal for producing peptides where the C-terminal carboxylic acid is replaced by an alcohol, a modification known to influence biological activity and stability.[5]

Experimental Workflow: Synthesis of a C-Terminal Peptide Alcohol

The following diagram illustrates the workflow for using Fmoc-Lysinol(Boc) in a standard Fmoc-SPPS protocol.

cluster_0 Step 1: Resin Functionalization cluster_1 Step 2: Fmoc-SPPS Cycles cluster_2 Step 3: Final Cleavage Resin 2-Cl-Trt Resin Reagent1 Fmoc-Lysinol(Boc) DIPEA, DCM Anchored Resin-O-Lysinol(Boc) (Fmoc-Protected α-Amine) Reagent1->Anchored Anchoring via -OH group Deprotection 1. 20% Piperidine/DMF (Fmoc Removal) Anchored->Deprotection Start SPPS Coupling 2. Fmoc-AA-OH, DIC, Oxyma (Coupling) Deprotection->Coupling Peptide Resin-O-Lysinol(Boc)-Peptide (Fmoc-Protected N-Terminus) Cycle Repeat n times Coupling->Cycle Cleavage TFA Cocktail (e.g., TFA/TIS/H₂O) Peptide->Cleavage After final deprotection Cycle->Deprotection FinalProduct H₂N-Peptide-Lysinol-OH (Fully Deprotected) Cleavage->FinalProduct Cleaves from resin & removes Boc group cluster_0 Step 1: Resin Functionalization cluster_1 Step 2: Boc-SPPS Cycles cluster_2 Step 3: Orthogonal Modification cluster_3 Step 4: Final Cleavage Resin PAM or MBHA Resin Reagent1 Boc-Lysinol(Fmoc) DIC, DMAP Anchored Resin-O-Lysinol(Fmoc) (Boc-Protected α-Amine) Reagent1->Anchored Anchoring via -OH group Deprotection 1. 50% TFA/DCM (Boc Removal) Anchored->Deprotection Start SPPS Coupling 2. Boc-AA-OH, HBTU, DIPEA (Coupling) Deprotection->Coupling Cycle Build chain to desired length Coupling->Cycle Peptide Resin-O-Lysinol(Fmoc)-Peptide (Boc-Protected N-Terminus) Fmoc_Deprotect 20% Piperidine/DMF (Selective ε-Amine Deprotection) Peptide->Fmoc_Deprotect Pause SPPS for side-chain reaction Cycle->Deprotection Payload_Conjugation Payload (Drug, Dye, etc.) + Coupling Reagents Fmoc_Deprotect->Payload_Conjugation Modified_Peptide Resin-O-Lysinol(Payload)-Peptide Payload_Conjugation->Modified_Peptide Cleavage HF or TFMSA Modified_Peptide->Cleavage After optional further SPPS cycles FinalProduct H₂N-Peptide-Lysinol(Payload)-OH (Fully Deprotected) Cleavage->FinalProduct Cleaves from resin & removes Boc groups

Caption: Workflow for On-Resin Side-Chain Conjugation.

Head-to-Head Comparison and Strategic Summary

FeatureFmoc-Lysinol(Boc)Boc-Lysinol(Fmoc)
α-Amine Protection Fmoc (Base-Labile)Boc (Acid-Labile)
ε-Amine Protection Boc (Acid-Labile)Fmoc (Base-Labile)
Primary SPPS Compatibility Fmoc-SPPS Boc-SPPS
Orthogonal Handle The ε-Boc group is stable to base but removed with acid.The ε-Fmoc group is stable to acid but removed with base.
Core Application Synthesis of C-terminal peptide alcohols. [5]On-resin, site-specific side-chain functionalization. [17]
Strategic Advantage Simplicity and direct compatibility with the most common SPPS chemistry (Fmoc).Unlocks the ability to perform selective side-chain chemistry on-resin, enabling complex conjugate synthesis. [3]
Typical Workflow Outcome A linear peptide ending with a Lysinol residue.A peptide ending with a Lysinol residue that is conjugated to another molecule via its side chain.

Experimental Protocols

Protocol 1: Synthesis of a C-Terminal Peptide Alcohol using Fmoc-Lysinol(Boc)

Objective: To synthesize the model peptide H-Gly-Ala-Val-Lysinol-OH using Fmoc-SPPS.

  • Resin Loading: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0 mmol/g) in dichloromethane (DCM) for 30 min. In a separate vessel, dissolve Fmoc-Lysinol(Boc) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (4.0 eq) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Quench any remaining active sites by adding methanol and agitating for 30 min. Wash the resin with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5 min, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 min. Wash thoroughly with DMF (5x).

  • Amino Acid Coupling (Valine): In a separate vessel, pre-activate Fmoc-Val-OH (3.0 eq) with N,N'-diisopropylcarbodiimide (DIC) (3.0 eq) and Oxyma Pure (3.0 eq) in DMF for 10 min. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test. Wash with DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for Fmoc-Ala-OH and Fmoc-Gly-OH to complete the peptide sequence.

  • Final Cleavage and Deprotection: After the final N-terminal Fmoc removal, wash the resin with DMF, DCM, and methanol, then dry under vacuum. Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). Add the cocktail to the resin and agitate for 2-3 hours at room temperature. [16]6. Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude peptide under vacuum. Purify by reverse-phase HPLC.

Protocol 2: On-Resin Side-Chain Fluorescent Labeling using Boc-Lysinol(Fmoc)

Objective: To synthesize the labeled peptide H-Ala-Gly-Lysinol(5-FAM)-OH using Boc-SPPS.

  • Resin Loading: Anchor Boc-Lysinol(Fmoc) to Pam resin via its hydroxyl group using standard carbodiimide activation methods (e.g., DIC/DMAP).

  • Boc Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 2 min, drain, and repeat with a fresh 50% TFA/DCM solution for 20 min. Wash with DCM (3x). [15]3. Neutralization: Wash the resin with 10% DIPEA in DCM (3x) to neutralize the ammonium salt. Wash with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (Glycine): Couple Boc-Gly-OH (3.0 eq) using HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF. Agitate for 1-2 hours. Monitor completion and wash.

  • Repeat Cycles: Repeat steps 2-4 for Boc-Ala-OH.

  • Orthogonal Deprotection of ε-Amine: After coupling the final alanine residue, wash the resin with DMF. Treat with 20% piperidine in DMF for 5 min, drain, and repeat for 15 min to selectively remove the Fmoc group from the Lysinol side chain. Wash thoroughly with DMF (5x).

  • Fluorescent Labeling: Dissolve 5-Carboxyfluorescein (5-FAM) (2.0 eq), HBTU (1.9 eq), and DIPEA (4.0 eq) in DMF. Add to the resin and agitate overnight in the dark. Wash with DMF (5x), DCM (3x), and methanol (3x).

  • Final Cleavage: Dry the resin. Cleave the peptide from the resin and remove the Boc protecting groups using anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Product Isolation: After HF evaporation, triturate the residue with cold diethyl ether, filter, and wash the crude peptide. Purify by reverse-phase HPLC.

Conclusion: A Strategic Choice Dictated by Synthetic End-Goal

The decision to use Fmoc-Lysinol(Boc) versus Boc-Lysinol(Fmoc) is a clear example of how protecting group strategy dictates synthetic capability. The choice is not about which reagent is "better," but which is correct for the intended molecular architecture and the chosen synthetic platform.

  • Choose Fmoc-Lysinol(Boc) when your primary goal is to create a C-terminal peptide alcohol using the widely accessible and robust Fmoc-SPPS platform. Its design integrates seamlessly into this workflow for producing linear modified peptides.

  • Choose Boc-Lysinol(Fmoc) when your objective is more complex, requiring site-specific side-chain modification on the solid support. Its inverted orthogonality provides a powerful handle for on-resin conjugation, making it the superior choice for building intricate peptide-drug conjugates, labeled peptides, or branched constructs, especially within a Boc-SPPS or a hybrid synthetic plan.

By understanding the fundamental principles of orthogonal protection and the distinct chemical logic embedded in each of these reagents, researchers can confidently design and execute synthetic strategies that push the boundaries of peptide chemistry and accelerate the development of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Confirming Peptide Structures with Fmoc-Lysinol(Boc) via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, synthetic peptides hold immense promise.[1] Their therapeutic potential, however, is intrinsically linked to the precision of their chemical structure. The inclusion of modified amino acids, such as Fmoc-Lysinol(Boc), introduces both novel functionality and a critical need for rigorous analytical confirmation. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of these complex biomolecules.

While methods like mass spectrometry are invaluable for determining molecular weight, they fall short in providing the detailed atomic-level connectivity and conformational insights that NMR affords.[2] NMR spectroscopy stands as a powerful, non-destructive technique capable of revealing the three-dimensional structure of peptides in solution, closely mimicking their physiological environment.[1][3]

The Imperative for Multi-dimensional NMR in Peptide Analysis

For peptides incorporating modified residues like Fmoc-Lysinol(Boc), a simple one-dimensional (1D) ¹H NMR spectrum is often insufficient for complete characterization due to signal overlap, especially in the crowded aliphatic and aromatic regions.[4] A multi-pronged approach utilizing two-dimensional (2D) NMR experiments is essential for unequivocal structure confirmation.[3]

Core 2D NMR Experiments for Peptide Structure Elucidation:
Experiment Information Gained Application to Fmoc-Lysinol(Boc) Peptides
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled through 2-3 chemical bonds (J-coupling).[3][5]Essential for identifying adjacent protons within the Lysinol side chain and the peptide backbone. Helps trace the spin systems of individual amino acid residues.
TOCSY (Total Correlation Spectroscopy)Reveals correlations between all protons within a spin system, even if they are not directly coupled.[3]Crucial for identifying the complete proton network of the Lysinol residue and other amino acids in the peptide, overcoming limitations of COSY where coupling constants are small.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).[6]Provides a "fingerprint" of the peptide, with each peak representing a C-H or N-H bond.[6] This is invaluable for resolving overlapping proton signals and confirming the carbon backbone of the Lysinol moiety.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by 2-3 bonds.[5]Key for linking different spin systems together. It can confirm the connectivity between the Lysinol side chain and the peptide backbone, as well as the placement of the Fmoc and Boc protecting groups.[5]
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[7]Provides crucial information about the peptide's three-dimensional conformation and can show spatial proximities between the protecting groups and the peptide chain.

Deciphering the Spectral Signature of Fmoc-Lysinol(Boc)

The Fmoc-Lysinol(Boc) residue presents a unique set of signals that, when correctly assigned, serve as definitive markers for its incorporation and integrity.

Expected ¹H NMR Chemical Shifts:
Group Proton Expected Chemical Shift (ppm) Key Correlations (COSY/TOCSY) Key Correlations (HMBC)
Fmoc Aromatic7.2 - 7.8Complex couplingCorrelations to the carbamate carbonyl
CH, CH₂4.1 - 4.4To each otherTo the aromatic carbons and the carbamate carbonyl
Lysinol α-CH~3.8 - 4.2β-CH₂Carbamate carbonyls, γ-CH₂
β-CH₂~1.5 - 1.8α-CH, γ-CH₂α-CH, δ-CH₂
γ-CH₂~1.2 - 1.5β-CH₂, δ-CH₂β-CH₂, ε-CH₂
δ-CH₂~1.3 - 1.6γ-CH₂, ε-CH₂γ-CH₂, Boc carbonyl
ε-CH₂~2.9 - 3.2δ-CH₂, NHBoc carbonyl
CH₂OH~3.4 - 3.7α-CHα-CH
Boc t-butyl~1.4-Boc carbonyl

Note: Exact chemical shifts can vary depending on the solvent, pH, temperature, and neighboring amino acids.

A Self-Validating Experimental Workflow

The following workflow ensures a systematic and self-validating approach to structure confirmation. Each step provides data that corroborates the findings of the previous ones.

G cluster_0 1D NMR Analysis cluster_1 2D Homonuclear NMR cluster_2 2D Heteronuclear NMR cluster_3 Structural Confirmation a Acquire 1D ¹H Spectrum b Initial Assessment: - Presence of Fmoc, Boc, and peptide signals - Integration for proton counts a->b c Acquire COSY & TOCSY b->c Proceed if 1D is promising d Identify Amino Acid Spin Systems: - Trace Lysinol side chain connectivity - Identify other residues c->d e Acquire HSQC & HMBC d->e With spin systems identified f Assign Backbone & Side Chains: - Correlate ¹H and ¹³C signals - Confirm protecting group placement - Link spin systems e->f g Acquire NOESY (Optional) f->g For conformational analysis h Final Structure Verification: - Confirm through-space contacts - Reconcile all data f->h Final check g->h

Caption: A logical workflow for peptide structure confirmation using NMR.

Detailed Experimental Protocols

1. Sample Preparation:

  • Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.[7]

  • Solvent: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it can help to reduce the exchange rate of amide protons, making them more easily observable.

  • Concentration: Aim for a concentration of 1-10 mM.[7] Higher concentrations improve the signal-to-noise ratio but can lead to aggregation, which broadens NMR signals.[7]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • 1D ¹H: Acquire a standard 1D proton spectrum to confirm the presence of all expected proton types and to check for sample quality.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.

  • HSQC: A sensitivity-enhanced gradient HSQC is recommended for optimal signal.

  • HMBC: Set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 8-10 Hz).[5]

3. Data Processing and Analysis:

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, CARA).

  • Referencing: Reference the spectra to the residual solvent peak.

  • Assignment Strategy:

    • Begin by identifying the unique spin systems of the amino acids in the TOCSY spectrum.

    • Use the COSY spectrum to confirm direct through-bond connectivities.

    • Assign the corresponding carbon signals using the HSQC spectrum.

    • Use the HMBC spectrum to connect the individual spin systems and to assign quaternary carbons, such as the carbonyls of the peptide backbone and the protecting groups.

    • Pay close attention to the characteristic aromatic signals of the Fmoc group and the singlet from the Boc group. Use HMBC correlations from these protons to confirm their attachment points.

Alternative and Complementary Techniques

While NMR is the gold standard for solution-state structure determination, other techniques can provide valuable complementary data.

Technique Advantages Limitations
X-ray Crystallography Provides high-resolution atomic structures.Requires the peptide to form well-ordered crystals, which can be challenging. The solid-state structure may not reflect the solution conformation.[3][8]
Mass Spectrometry (MS) Excellent for confirming molecular weight and sequence (via MS/MS fragmentation).[2]Does not provide information on 3D structure or the precise location of isomeric modifications.
Circular Dichroism (CD) A rapid method to assess the secondary structure content (e.g., alpha-helix, beta-sheet) of a peptide.[7]Provides low-resolution structural information and does not give atomic-level detail.

The workflow for integrating these techniques is visualized below:

G MS Mass Spectrometry (Confirm Mass & Sequence) NMR NMR Spectroscopy (Detailed 3D Structure) MS->NMR Mass Confirmed Final Comprehensive Structural Dossier MS->Final CD Circular Dichroism (Secondary Structure) NMR->CD Solution Conformation XRay X-ray Crystallography (Solid-State Structure) NMR->XRay If Crystallizable NMR->Final CD->Final XRay->Final

Caption: Integration of analytical techniques for peptide characterization.

Conclusion

Confirming the structure of a synthetic peptide, particularly one containing modified residues like Fmoc-Lysinol(Boc), is a non-trivial but essential step in drug development and chemical biology research. A systematic approach centered around a suite of 2D NMR experiments (COSY, TOCSY, HSQC, and HMBC) provides an unparalleled level of structural detail and confidence. By understanding the causality behind each experimental choice and meticulously analyzing the resulting data, researchers can create a self-validating dossier that unequivocally confirms the identity, purity, and conformation of their target molecule. This rigorous analytical foundation is paramount for ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-28.
  • Kaas, Q., & Craik, D. J. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 12(10), 639.
  • Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(4), 2901-2936.
  • (2008). Supporting Information: Peptide modification confirmation via H NMR. The Royal Society of Chemistry.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Gao, X., et al. (2012). 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without... ResearchGate. Retrieved from [Link]

  • Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures? Retrieved from [Link]

  • Hwang, T. L., et al. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry, 51(2), 89-94.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]

  • El Oualid, F., et al. (2010). Supporting Information: Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin.
  • Kover, K. E., et al. (2018). (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates. Magnetic Resonance in Chemistry, 56(9), 835-843.
  • De Marco, R., et al. (2017). Synthesis and conformational analysis of allysine-containing cyclic hexapeptides as lysyl oxidase models. Organic & Biomolecular Chemistry, 15(38), 8148-8158.
  • Holzgrabe, U. (2010). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1139-1144.
  • USP. (n.d.). Approaches to Establish Peptide Reference Standards. Retrieved from [Link]

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Comparative analysis of Fmoc versus Boc solid-phase synthesis for Lysinol peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision in solid-phase peptide synthesis (SPPS) that dictates reaction conditions, resin and side-chain protection choices, and final cleavage protocols. For non-canonical peptides, such as those C-terminally modified with Lysinol (an amino alcohol), this choice carries specific implications. Generally, the Fmoc/tBu strategy has become the predominant method for most applications due to its milder deprotection conditions, easier automation, and avoidance of hazardous reagents like hydrofluoric acid (HF).[1][2] However, the traditional Boc/Bzl strategy remains a powerful tool, particularly for complex or hydrophobic sequences prone to aggregation, where its repetitive acidic deprotection steps can improve solvation and coupling efficiency.[1][3]

This guide provides an in-depth comparative analysis of these two methods specifically for the synthesis of Lysinol-containing peptides, addressing the unique challenge of anchoring a C-terminal amino alcohol to a solid support and the subsequent implications for chain elongation and cleavage.

Introduction: Lysinol Peptides and the Solid-Phase Approach

Lysinol, the reduced form of the amino acid lysine, features a primary alcohol in place of the carboxylic acid. Peptides incorporating a C-terminal amino alcohol are of significant interest in drug discovery as they can act as potent enzyme inhibitors (e.g., protease inhibitors) and exhibit enhanced metabolic stability.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide production.[4] The methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin.[5][6] This approach simplifies the purification process to mere filtration and washing after each reaction step, enabling the efficient and often automated synthesis of complex peptide sequences.[4][6]

Fundamental Principles: A Tale of Two Chemistries

The core difference between the Fmoc and Boc strategies lies in the chemical nature of the temporary protecting group used for the α-amino group (Nα) of the incoming amino acid.[1] This single difference creates a cascade of consequences for the entire synthetic process.

  • Fmoc (Base-Labile) Strategy: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][] This deprotection is a rapid β-elimination reaction.[] The side-chain protecting groups (e.g., Boc, tBu, Trt) are acid-labile and are removed during the final cleavage step with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[][9] The stability of the side-chain protection to the basic Nα-deprotection conditions and vice-versa is known as an "orthogonal" protection scheme.[][9]

  • Boc (Acid-Labile) Strategy: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[1][10] After deprotection, the resulting protonated amine must be neutralized with a base before the next coupling step.[11] The side-chain protecting groups (e.g., Bzl, Cl-Z) are designed to be stable to these repetitive TFA treatments but are cleaved by a much stronger acid, typically anhydrous HF, during the final release from the resin.[10] This graduated acid lability forms the basis of the Boc/Bzl approach.[6]

The Core Challenge: Synthesizing C-Terminal Amino Alcohol Peptides

Synthesizing peptides with a C-terminal alcohol like Lysinol introduces a primary challenge not present in standard peptide synthesis: anchoring the first building block to the resin.

Resin Anchoring: Standard SPPS resins (e.g., Wang, Rink Amide) are designed to form an ester or amide bond with the C-terminal carboxylic acid of the first amino acid.[5][12] To attach an alcohol, a different approach is required. The most common and effective method is to use a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin .

The Lysinol can be attached to the 2-CTC resin via its primary alcohol, forming an ether linkage. This reaction is typically performed in the presence of a hindered base like diisopropylethylamine (DIEA). The extreme acid lability of this linker allows the final peptide to be cleaved under very mild acidic conditions that leave most side-chain protecting groups intact if desired.[3][13]

Linkage Stability:

  • In Fmoc Synthesis: The ether bond to the 2-CTC resin is stable to the repetitive basic treatments with piperidine used for Fmoc removal. This makes the Fmoc strategy highly compatible with this anchoring method.

  • In Boc Synthesis: The ether linkage to a 2-CTC resin would be unstable to the repetitive TFA treatments required for Boc removal. Therefore, for a Boc-based synthesis, a more acid-stable linker, such as the classic Merrifield resin, would be necessary, where the Lysinol is attached as a benzyl ether. The final cleavage would then require the much harsher HF conditions.

Comparative Analysis: Fmoc vs. Boc for Lysinol Peptides

FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale & Field Insights
Nα-Deprotection 20% Piperidine in DMF (mild base).[1]50% TFA in DCM (moderate acid).[10]Fmoc conditions are generally considered milder and less corrosive, posing fewer risks of side-chain protecting group cleavage during synthesis.[2]
Resin for Lysinol 2-Chlorotrityl (2-CTC) Resin recommended.Merrifield or Phenylacetamidomethyl (PAM) Resin.[10]2-CTC resin is ideal for Fmoc due to its stability to base and mild acid cleavage. For Boc, a more robust acid-stable linker is mandatory.
Side-Chain Protection Acid-labile (e.g., Boc, tBu, Trt).[]HF-labile (e.g., Bzl, Tos, 2-Cl-Z).[1][14]The orthogonality of the Fmoc/tBu scheme is a major advantage, preventing premature side-chain deprotection.[][9]
Key Side Reactions Aspartimide formation (for Asp-containing sequences), especially with strong bases like DBU.[11][15]Acid-catalyzed side reactions; potential for minor cleavage of some side-chain groups over many cycles.The basic conditions of Fmoc synthesis can promote cyclization of aspartic acid residues. Boc's acidic conditions can be problematic for sensitive residues like Trp and Met unless scavengers are used.[]
Handling & Safety Relatively safe. Piperidine is toxic but manageable.Requires specialized apparatus for handling highly toxic and corrosive anhydrous HF for final cleavage.[11]The avoidance of HF is a primary driver for the widespread adoption of the Fmoc strategy in both academic and industrial settings.
Automation Easily automated due to simple fluidics and UV monitoring of Fmoc cleavage.[2]More complex to automate due to the need for neutralization steps and harsher reagents.The strong UV absorbance of the dibenzofulvene byproduct of Fmoc cleavage provides a straightforward method for real-time monitoring of reaction completion.[2]
Final Cleavage 95% TFA with scavengers (e.g., TIS, water).[5]Anhydrous HF, TFMSA, or other strong acids.[3]Fmoc cleavage is performed with standard laboratory equipment. Boc cleavage with HF requires a dedicated, specialized Teflon apparatus.
Overall Yield & Purity Generally high for a wide range of peptides.Can be superior for long or hydrophobic sequences prone to aggregation.[1][3]The repetitive acid treatment in Boc-SPPS keeps the growing peptide chain protonated, which can disrupt secondary structure formation and reduce aggregation, improving coupling outcomes in difficult cases.[3]

Experimental Workflows & Protocols

The following are representative, generalized protocols. Researchers must optimize conditions based on the specific peptide sequence.

Protocol 1: Fmoc-Based Synthesis of a Lysinol Peptide

This protocol assumes the use of a manual synthesis vessel and 2-chlorotrityl chloride resin.

A. Loading of Fmoc-Lys(Boc)-inol onto 2-CTC Resin:

  • Swell 2-chlorotrityl chloride resin (e.g., 100-200 mesh, 1.2 mmol/g) in anhydrous DCM for 30 minutes in the reaction vessel.[6]

  • Drain the DCM.

  • In a separate vial, dissolve Fmoc-Lys(Boc)-inol (1.5 eq. relative to resin capacity) and DIEA (4.0 eq.) in anhydrous DCM.

  • Add the amino alcohol solution to the resin and mix gently for 2-4 hours.

  • To cap any remaining reactive trityl chloride sites, add a small amount of methanol and mix for 30 minutes.

  • Drain the solution and wash the resin extensively with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

B. Peptide Chain Elongation (One Cycle):

  • Swell: Swell the Lysinol-loaded resin in DMF for 30 minutes.[12]

  • Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF to the resin and mix for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[16]

  • Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like DIEA (6 eq.) in DMF for 2-5 minutes. Add this activated solution to the resin.

  • React: Mix for 1-2 hours. Monitor reaction completion with a qualitative test (e.g., Kaiser ninhydrin test).

  • Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

C. Final Cleavage and Deprotection:

  • After the final elongation cycle, wash the peptide-resin with DCM and dry thoroughly.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[5]

  • Add the cleavage cocktail to the resin and mix at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Boc-Based Synthesis of a Lysinol Peptide

This protocol assumes the use of Merrifield resin.

A. Loading of Boc-Lys(2-Cl-Z)-inol onto Merrifield Resin:

  • This step is more complex and typically involves converting the alcohol to an alkoxide with a strong base (e.g., NaH) and reacting it with the chloromethyl groups on the resin to form a benzyl ether linkage. This is a hazardous reaction requiring strict anhydrous and inert atmosphere conditions.

B. Peptide Chain Elongation (One Cycle):

  • Swell: Swell the resin in DCM.

  • Boc Deprotection: Drain DCM. Add 50% TFA in DCM to the resin and mix for 2 minutes (pre-wash). Drain. Add a fresh portion of 50% TFA in DCM and mix for 20-30 minutes.[10]

  • Wash: Drain the acid. Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.[10]

  • Neutralization: Wash with DCM (2x). Add 10% DIEA in DCM and mix for 5-10 minutes to neutralize the TFA salt.

  • Wash: Drain the base. Wash the resin thoroughly with DCM (5x).

  • Coupling: Couple the next Boc-amino acid using a standard carbodiimide protocol (e.g., DIC/HOBt) or pre-formed active esters.

  • Wash: Drain and wash the resin with DCM and DMF to prepare for the next cycle.

C. Final Cleavage and Deprotection:

  • Dry the peptide-resin thoroughly under high vacuum.

  • CRITICAL: This step requires a specialized HF cleavage apparatus and extensive safety precautions.

  • Place the resin in the Teflon reaction vessel. Add a scavenger like anisole.

  • Cool the vessel in a dry ice/acetone bath. Condense anhydrous HF into the vessel.

  • Allow the reaction to stir at 0°C for 1 hour.

  • Slowly remove the HF gas under vacuum.

  • Wash the resin/peptide mixture with cold ether, filter, and extract the peptide with an appropriate aqueous buffer (e.g., dilute acetic acid).

Visualizing the Workflows

The following diagrams illustrate the cyclical nature of each synthesis strategy for a Lysinol peptide.

Fmoc_Workflow cluster_resin Resin Preparation cluster_cycle Elongation Cycle cluster_cleavage Final Steps Resin 2-CTC Resin Load Couple Fmoc-Lys(Boc)-inol Resin->Load Deprotect Fmoc Removal (20% Piperidine/DMF) Load->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple next Fmoc-AA-OH Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Wash2->Deprotect Repeat n-1 times Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Precipitate Ether Precipitation & Purification Cleave->Precipitate

Caption: Fmoc-SPPS workflow for Lysinol peptides.

Boc_Workflow cluster_resin Resin Preparation cluster_cycle Elongation Cycle cluster_cleavage Final Steps Resin Merrifield Resin Load Couple Boc-Lys(2-Cl-Z)-inol Resin->Load Deprotect Boc Removal (50% TFA/DCM) Load->Deprotect Wash1 DCM/IPA Wash Deprotect->Wash1 Neutralize Neutralize (DIEA/DCM) Wash1->Neutralize Couple Couple next Boc-AA-OH Neutralize->Couple Couple->Deprotect Repeat n-1 times Cleave Cleave & Deprotect (Anhydrous HF) Couple->Cleave Extract Extraction & Purification Cleave->Extract

Caption: Boc-SPPS workflow for Lysinol peptides.

Conclusion and Recommendations

For the synthesis of Lysinol-containing peptides, the Fmoc/tBu strategy is the recommended choice for the majority of applications. The primary advantages are the operational simplicity, enhanced safety by avoiding HF, compatibility with mild cleavage from acid-sensitive resins like 2-CTC, and high amenability to automation.[1][2] The orthogonality of the protecting groups minimizes the risk of side reactions, generally leading to high-purity crude products.[][9]

The Boc/Bzl strategy, while more technically demanding and hazardous, should be reserved for specific challenging cases. Its main advantage lies in the synthesis of long or highly hydrophobic sequences that are prone to aggregation during Fmoc synthesis.[1][3] The repetitive TFA deprotection steps maintain a protonated state on the growing peptide chain, which can disrupt intermolecular hydrogen bonding and improve synthetic outcomes for these "difficult sequences."[3] The decision to use Boc chemistry should be made after careful consideration of the sequence properties and available laboratory infrastructure.

References

  • A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Boc-Lys(2-Picolinoyl)-OH - Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-N'-(mPEG24)-L-Lysine-OH - Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
  • A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides - Benchchem.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Peptide Synthesis - FAQ | AAPPTEC.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.

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A Senior Application Scientist's Guide to Evaluating Peptides Modified with Lysinol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of peptide therapeutics, the pursuit of enhanced stability and potent biological activity is paramount. Chemical modification of peptide structures represents a cornerstone of modern drug design, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability. Among the various strategies, the C-terminal modification of lysine residues to Lysinol (L-2-amino-6-hydroxy-hexanoic acid) is an elegant and effective approach.

This guide provides an in-depth comparison of Lysinol-modified peptides against their native counterparts. We will explore the fundamental rationale for this modification, present illustrative data on its impact on biological activity and stability, and provide detailed, field-proven protocols for researchers to conduct their own evaluations. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

The Scientific Rationale: Why Modify Lysine to Lysinol?

The core concept behind Lysinol modification is the reduction of the C-terminal carboxylic acid of a lysine residue to a primary alcohol. This seemingly subtle chemical change has profound biological implications. Native peptides are often susceptible to rapid degradation by exopeptidases, particularly carboxypeptidases, which specifically recognize and cleave the C-terminal carboxyl group. By replacing this group with a hydroxyl function, the primary recognition site for these enzymes is eliminated, rendering the peptide significantly more resistant to degradation.[1][2] This modification can dramatically prolong the peptide's in vivo half-life, a critical factor for therapeutic efficacy.

Beyond stability, this modification can also influence receptor binding and overall bioactivity. The removal of the negative charge at the C-terminus can alter the peptide's electrostatic profile, potentially leading to modified interactions with its biological target.[1][3]

Comparative Analysis: Lysinol-Modified vs. Native Peptides

While specific data sets depend on the peptide sequence and its target, the following tables present illustrative experimental results that typify the expected outcomes when comparing a native peptide with its Lysinol-modified analog.

Table 1: Proteolytic Stability Comparison

This experiment typically involves incubating the peptides in human serum or with a specific protease (e.g., Trypsin, which cleaves at the C-terminal side of Lysine and Arginine) and measuring the concentration of the intact peptide over time using High-Performance Liquid Chromatography (HPLC).

Peptide VariantHalf-Life in Human Serum (t½, hours)Rationale for Outcome
Native Peptide (C-terminal Lys)0.5The free C-terminal carboxyl group is a substrate for serum carboxypeptidases, leading to rapid degradation.
Lysinol-Modified Peptide > 24 The C-terminal alcohol prevents recognition and cleavage by carboxypeptidases, drastically increasing stability.

Note: This is illustrative data based on established principles of peptide chemistry.

Table 2: Receptor Binding Affinity

Receptor binding affinity is often determined using competitive binding assays, where the peptide's ability to displace a radiolabeled or fluorescently labeled ligand from its receptor is measured.[4] The resulting data are often presented as an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant).

Peptide VariantReceptor Binding Affinity (Ki, nM)Rationale for Outcome
Native Peptide (C-terminal Lys)15.2The native sequence exhibits a baseline affinity for its target receptor.
Lysinol-Modified Peptide 18.5 The removal of the C-terminal charge may slightly alter the electrostatic interaction with the receptor binding pocket, leading to a minor change in affinity. This effect is highly sequence-dependent.

Note: This is illustrative data. The impact on affinity can vary; it may increase, decrease, or remain unchanged depending on the specific peptide-receptor interaction.

Table 3: In Vitro Functional Potency

Functional potency is assessed in cell-based assays that measure a biological response downstream of receptor binding, such as changes in second messenger levels (e.g., cAMP) or gene expression.[5][6]

Peptide VariantFunctional Potency (EC50, nM)Rationale for Outcome
Native Peptide (C-terminal Lys)25.8The peptide elicits a biological response at a specific concentration.
Lysinol-Modified Peptide 29.1 The functional potency often correlates with binding affinity. A slight shift in affinity is expected to cause a similar shift in the dose-response curve.

Note: This is illustrative data. The primary benefit of Lysinol modification is typically enhanced stability rather than a direct increase in intrinsic potency.

Visualizing the Strategy and Impact

Diagrams can clarify complex biological processes and experimental designs. Below are Graphviz visualizations for the peptide evaluation workflow and the mechanism of enhanced stability.

G P1 Native Peptide (C-term Lys) A1 Proteolytic Stability Assay (Serum/Enzyme Incubation) P1->A1 A2 Receptor Binding Assay (Competitive Binding) P1->A2 A3 Cell-Based Functional Assay (e.g., cAMP measurement) P1->A3 P2 Modified Peptide (C-term Lysinol) P2->A1 P2->A2 P2->A3 D1 Compare Half-life (t½) A1->D1 D2 Compare Affinity (Ki) A2->D2 D3 Compare Potency (EC50) A3->D3

Caption: Workflow for comparing native and Lysinol-modified peptides.

Caption: Lysinol modification prevents carboxypeptidase recognition.

Key Experimental Protocols

To ensure scientific rigor, detailed and validated protocols are essential. The following methods provide a robust framework for your evaluation.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol is designed to quantify the stability of peptides in a biologically relevant matrix like human plasma or in the presence of specific proteases.[7][8][9][10]

Objective: To determine the half-life (t½) of the native and Lysinol-modified peptides.

Materials:

  • Peptide stock solutions (1 mg/mL in water or appropriate buffer).

  • Human plasma (pooled, obtained from a reputable supplier).

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA)).

  • HPLC system with a C18 column.

  • Low-binding microcentrifuge tubes.

  • Incubator or water bath at 37°C.

Procedure:

  • Preparation: Pre-warm the human plasma to 37°C for 15 minutes.

  • Initiation of Reaction: In a low-binding tube, add 190 µL of the pre-warmed plasma. To initiate the degradation, add 10 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of 50 µg/mL. Mix gently by pipetting. This is your T=0 sample point, but the clock starts now.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes and 24 hours), withdraw a 20 µL aliquot of the peptide-plasma mixture.

    • Experimental Rationale: A broad range of time points is crucial to accurately model the degradation kinetics for both rapidly degrading (native) and stable (modified) peptides.

  • Enzyme Quenching: Immediately transfer the 20 µL aliquot into a new tube containing 40 µL of ice-cold quenching solution. Vortex vigorously for 10 seconds.

    • Experimental Rationale: The quenching solution precipitates plasma proteins, including proteases, instantly halting the enzymatic degradation and preserving the peptide at that specific time point. Using an organic solvent like acetonitrile is often preferred as it can be less harsh than strong acids.[7][8]

  • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) onto the HPLC system. Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from degradation products.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)

This protocol measures the functional activity of a peptide that signals through a G-protein coupled receptor (GPCR) by quantifying changes in intracellular cyclic AMP (cAMP).[5][6]

Objective: To determine the functional potency (EC50) of the native and Lysinol-modified peptides.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

  • Peptide serial dilutions.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6]

  • Multi-well plates (e.g., 96-well or 384-well, white opaque for luminescent assays).

Procedure:

  • Cell Seeding: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere overnight.

    • Experimental Rationale: Seeding a consistent number of cells is critical for assay reproducibility, as the magnitude of the cAMP response depends on the number of receptors present.

  • Peptide Preparation: Prepare serial dilutions of both the native and modified peptides in assay buffer. Include a "no peptide" control (vehicle) and a positive control (a known agonist like Forskolin, which directly activates adenylyl cyclase).

  • Assay Execution: a. Aspirate the cell culture medium from the wells. b. Wash the cells once with assay buffer. c. Add assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Experimental Rationale: Inhibiting PDEs is essential to allow the cAMP signal generated by receptor activation to accumulate to detectable levels. d. Add the peptide serial dilutions to the wells. e. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and detect the accumulated cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: a. Plot the response (e.g., fluorescence ratio) against the logarithm of the peptide concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value for each peptide.

Conclusion and Future Outlook

The modification of a C-terminal lysine to Lysinol is a powerful and validated strategy for enhancing the metabolic stability of therapeutic peptides. By removing the substrate site for carboxypeptidases, this modification can extend a peptide's half-life from minutes to many hours, a crucial step in transforming a promising lead compound into a viable drug candidate. While the primary benefit is improved pharmacokinetics, a thorough evaluation of receptor binding and functional activity is necessary to ensure the modification does not negatively impact the peptide's desired biological function. The protocols and comparative framework provided in this guide offer a comprehensive approach for researchers to rigorously assess the impact of Lysinol modification, enabling data-driven decisions in the complex process of peptide drug development.

References

  • Label-free cell-based assay for the characterisation of peptide receptor interactions. Journal of Physics: Conference Series.
  • Site-selective editing of peptides via backbone modific
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Site-selective editing of peptides via backbone modific
  • Site-selective editing of peptides via backbone modific
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Peptide Backbone Modific
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Design, Synthesis, and Biological Evaluation of Lysine-Stapled Peptide Inhibitors of p53-MDM2/MDMX Interactions with Potent Antitumor Activity In Vivo. Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Peptide Backbone Modifications.
  • Modific
  • Comprehensive Guide to Peptide C-Terminal Modific
  • Serum Stability of Peptides.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF.
  • Cell based Binding Assay.
  • Receptor Binding Assay.
  • Receptor-Ligand Binding Assays. Revvity.

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A Comparative Guide to the Stability of Peptides with C-terminal Lysinol Modification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of C-terminal Modification in Peptide Stability

Peptides are a burgeoning class of therapeutics, yet their inherent instability remains a primary hurdle in their clinical development. Susceptibility to degradation by proteases, as well as physical and chemical instability, can lead to a short in-vivo half-life and diminished therapeutic efficacy.[1] C-terminal modification is a key strategy to mitigate these challenges. The native carboxylic acid terminus is often a recognition site for carboxypeptidases and can influence the peptide's overall physicochemical properties.[2][3] Modifications such as amidation are widely employed to block enzymatic degradation and neutralize the C-terminal charge, often enhancing stability and biological activity.[4][5]

This guide focuses on the C-terminal modification of Lysinol, an amino alcohol derivative of lysine. By replacing the C-terminal carboxylic acid with a primary alcohol, Lysinol modification offers a unique chemical profile that can significantly impact a peptide's stability against various degradation pathways. We will objectively compare the stability of a model peptide with a C-terminal Lysinol against its unmodified (carboxylic acid) and amidated counterparts under forced degradation conditions.

Comparative Stability Analysis: Lysinol vs. Amide vs. Carboxylic Acid

To provide a clear comparison, we will consider a model hexapeptide, Tyr-Gly-Gly-Phe-Leu-X, where X is Lysinol, Lysinamide, or Lysine. The stability of these three peptide variants will be evaluated under conditions of thermal stress, pH stress (acidic and basic hydrolysis), and oxidative stress.

Understanding the Modifications

The diagram below illustrates the C-terminal structures of the three model peptides being compared.

G cluster_0 Peptide Backbone cluster_1 C-terminal Lysine (Unmodified) cluster_2 C-terminal Lysinamide cluster_3 C-terminal Lysinol backbone ...-Leu- lys_acid Lys-COOH backbone->lys_acid Peptide Bond lys_amide Lys-CONH2 backbone->lys_amide Peptide Bond lysinol Lysinol (-CH2OH) backbone->lysinol Peptide Bond

Caption: C-terminal structures of the compared peptides.

Forced Degradation Studies: Unveiling Stability Profiles

Forced degradation, or stress testing, is an essential component of pharmaceutical development that exposes a drug substance to conditions more severe than accelerated stability testing.[6][7] This approach helps to identify potential degradation products and pathways, providing critical insights into the intrinsic stability of a molecule.[8][9]

The workflow for a comprehensive forced degradation study is outlined below.

G Forced Degradation Workflow start Prepare Stock Solutions of Peptide Variants stress_conditions Expose Aliquots to Stress Conditions (Heat, pH, Oxidation) start->stress_conditions sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating HPLC-UV quench->analysis ms_analysis Characterize Degradants by LC-MS analysis->ms_analysis data Quantify Remaining Peptide and Degradants analysis->data report Compare Stability Profiles data->report

Sources

A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: Cost-Effectiveness Analysis of Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with C-terminal modifications is a critical aspect of creating novel therapeutics and research tools. The incorporation of a C-terminal alcohol, for instance, can significantly enhance a peptide's stability, alter its pharmacokinetic profile, and is a key feature in certain classes of bioactive peptides like peptaibols.[1] This guide provides an in-depth, objective comparison of the primary strategies for introducing a lysine-derived C-terminal alcohol in large-scale solid-phase peptide synthesis (SPPS), with a focus on the cost-effectiveness of using the pre-functionalized building block, Fmoc-Lysinol(Boc).

Introduction: The Strategic Importance of C-Terminal Alcohols in Peptides

The C-terminus of a peptide is a key determinant of its biological activity and stability. While a free carboxylic acid is the most common C-terminal motif, modifications such as amidation and the introduction of an alcohol group can confer significant advantages. C-terminal alcohols, in particular, can lead to:

  • Increased Stability: By removing the negatively charged carboxyl group, the peptide becomes less susceptible to enzymatic degradation by carboxypeptidases.[2]

  • Enhanced Receptor Binding: The neutral C-terminal alcohol can more closely mimic an internal peptide bond, potentially leading to improved receptor affinity.[2]

  • Unique Biological Activity: Certain classes of natural and synthetic peptides, such as peptaibols, require a C-terminal amino alcohol for their characteristic membrane-permeabilizing and antimicrobial activities.[1]

  • Precursors for Further Modification: Peptide alcohols can serve as precursors for the synthesis of peptide aldehydes, which are potent protease inhibitors.

The central challenge in synthesizing peptide alcohols via conventional Fmoc-based SPPS is the absence of a carboxylic acid group on the C-terminal residue, which is necessary for anchoring the first amino acid to the resin.[3] This has led to two primary synthetic strategies, each with its own set of advantages and disadvantages, which we will explore in detail.

The Two Primary Synthetic Routes to Peptides with a C-Terminal Lysinol Moiety

The synthesis of a peptide with a C-terminal Lysinol can be approached in two fundamentally different ways, as illustrated below.

cluster_0 Route 1: The Pre-functionalized Building Block Approach cluster_1 Route 2: The On-Resin Reduction Approach a Fmoc-Lysinol(Boc) b Direct attachment to resin (e.g., 2-chlorotrityl resin via amine) a->b c Standard Fmoc-SPPS Cycles b->c d Cleavage and Deprotection c->d e Final Peptide Alcohol d->e f Fmoc-Lys(Boc)-OH g Attachment to resin (e.g., Wang resin via carboxyl) f->g h Standard Fmoc-SPPS Cycles g->h i On-resin reduction of C-terminal carboxylic acid h->i j Cleavage and Deprotection i->j k Final Peptide Alcohol j->k

Figure 1: The two primary synthetic routes for obtaining peptides with a C-terminal lysinol.

Route 1 involves the use of a pre-synthesized, protected amino alcohol, Fmoc-Lysinol(Boc). This building block is attached to a suitable resin, typically through its primary amine, and the peptide chain is then elongated using standard Fmoc-SPPS protocols.[4]

Route 2 begins with the more common and less expensive protected amino acid, Fmoc-Lys(Boc)-OH, which is anchored to the resin via its carboxylic acid. After the full peptide sequence has been assembled, the C-terminal carboxylic acid is chemically reduced to an alcohol while still on the solid support.

The choice between these two routes has significant implications for the overall cost, efficiency, and purity of the final peptide, especially in a large-scale manufacturing setting.

Quantitative Performance and Cost-Effectiveness Comparison

To provide a clear comparison, we will analyze the key factors influencing the cost-effectiveness of each route: starting material cost, process complexity, potential yield and purity, and waste generation.

FeatureRoute 1: Fmoc-Lysinol(Boc)Route 2: On-Resin Reduction
Starting Material Cost Higher initial cost for the specialized amino alcohol building block.Lower initial cost for the widely available Fmoc-Lys(Boc)-OH.
Process Complexity Simpler overall process, with fewer synthetic steps on the resin.More complex process, requiring an additional on-resin reduction step with harsh reagents.
Reagent Cost (Additional) Minimal additional costs beyond standard SPPS reagents.Significant additional cost for reducing agents (e.g., LiAlH4, NaBH4) and specialized solvents.
Potential Yield Generally higher and more predictable yields due to a more straightforward process.Potentially lower overall yield due to the additional reduction step and potential for side reactions.
Purity of Crude Product Higher purity of the crude product, simplifying downstream purification.Lower purity of the crude product is possible due to incomplete reduction and side reactions, leading to more complex and costly purification.
Scalability More readily scalable due to the simpler and more robust process.Scalability challenges due to the handling of hazardous reducing agents and potential for exothermic reactions.
Waste Generation Lower volume of hazardous waste.Higher volume of hazardous waste, including quenched reducing agents and specialized solvents.
Cost Analysis of Starting Materials and Reagents

The primary economic argument for the on-resin reduction approach is the lower initial cost of Fmoc-Lys(Boc)-OH compared to Fmoc-Lysinol(Boc). However, a comprehensive cost analysis must also account for the reagents required for the reduction step.

CompoundTypical Small-Scale Price (USD)Bulk Price (USD/kg) - Estimated
Fmoc-Lys(Boc)-OH $119 / 25g[5]~$850 / kg[6]
Fmoc-Lysinol(Boc) ~$2,067 / 25gSignificantly higher than Fmoc-Lys(Boc)-OH
Lithium Aluminum Hydride (LAH) $220 / 100g~$1,190 / kg
Sodium Borohydride ~$72 / 100g~$835 / kg

Note: Prices are approximate and can vary significantly between suppliers and with market fluctuations.

While the initial investment in Fmoc-Lysinol(Boc) is substantially higher, the on-resin reduction route requires a significant quantity of expensive and hazardous reducing agents like LAH. When factoring in the costs of specialized anhydrous solvents, quenching agents, and the necessary safety precautions for handling these reagents on a large scale, the cost savings from using the cheaper starting amino acid can be quickly eroded.

Experimental Protocols and Methodologies

To provide a practical understanding of the two synthetic routes, detailed experimental protocols are provided below. These protocols are intended for experienced peptide chemists and should be adapted and optimized for specific peptide sequences and scales.

Protocol 1: Synthesis of a Peptide Alcohol using Fmoc-Lysinol(Boc)

This protocol outlines the synthesis of a model tripeptide, H-Ala-Val-Lysinol-OH, using the pre-functionalized building block approach.

start Start: 2-Chlorotrityl Chloride Resin swell 1. Swell resin in DCM start->swell load 2. Load Fmoc-Lysinol(Boc) swell->load cap 3. Cap unreacted sites load->cap wash1 4. Wash (DMF, DCM) cap->wash1 deprotect1 5. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotect1 wash2 6. Wash (DMF, DCM) deprotect1->wash2 couple1 7. Couple Fmoc-Val-OH (HBTU/DIPEA in DMF) wash2->couple1 wash3 8. Wash (DMF, DCM) couple1->wash3 deprotect2 9. Fmoc Deprotection wash3->deprotect2 wash4 10. Wash (DMF, DCM) deprotect2->wash4 couple2 11. Couple Fmoc-Ala-OH wash4->couple2 wash5 12. Wash (DMF, DCM) couple2->wash5 deprotect3 13. Fmoc Deprotection wash5->deprotect3 wash6 14. Wash (DMF, DCM) deprotect3->wash6 cleave 15. Cleave from resin and deprotect side chains (TFA/TIS/H2O) wash6->cleave purify 16. Purify by RP-HPLC cleave->purify end End: H-Ala-Val-Lysinol-OH purify->end

Figure 2: Workflow for peptide alcohol synthesis using Fmoc-Lysinol(Boc).

Methodology:

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour.

  • Loading of Fmoc-Lysinol(Boc): Dissolve Fmoc-Lysinol(Boc) (1.5 eq.) and diisopropylethylamine (DIPEA) (3 eq.) in DCM and add to the resin. Agitate for 2 hours.

  • Capping: Quench any unreacted chlorotrityl groups with methanol.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate Fmoc-Val-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Steps 5-8 for the coupling of Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as in step 5.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours.

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Peptide Alcohol via On-Resin Reduction

This protocol outlines the synthesis of the same model tripeptide, H-Ala-Val-Lysinol-OH, using the on-resin reduction approach.

start Start: Wang Resin load 1. Load Fmoc-Lys(Boc)-OH start->load spps 2. Standard Fmoc-SPPS Cycles (Ala, Val) load->spps wash1 3. Wash and dry resin spps->wash1 reduce 4. On-resin Reduction (e.g., LiAlH4 in THF) wash1->reduce quench 5. Quench excess reducing agent reduce->quench wash2 6. Wash (THF, DCM) quench->wash2 cleave 7. Cleave from resin and deprotect side chains (TFA/TIS/H2O) wash2->cleave purify 8. Purify by RP-HPLC cleave->purify end End: H-Ala-Val-Lysinol-OH purify->end

Figure 3: Workflow for peptide alcohol synthesis via on-resin reduction.

Methodology:

  • Resin Loading: Load Fmoc-Lys(Boc)-OH onto Wang resin using a standard esterification protocol (e.g., with DIC/DMAP).

  • Peptide Elongation: Perform the standard Fmoc-SPPS cycles for the coupling of Fmoc-Val-OH and Fmoc-Ala-OH as described in Protocol 1.

  • Resin Preparation for Reduction: After the final Fmoc deprotection, thoroughly wash the resin with DMF, DCM, and then anhydrous tetrahydrofuran (THF). Dry the resin under high vacuum.

  • On-Resin Reduction: Suspend the dry resin in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the suspension to 0°C and slowly add a solution of Lithium Aluminum Hydride (LAH) in THF (e.g., 10 eq.). Allow the reaction to proceed at room temperature for 12-24 hours.

  • Quenching: Carefully quench the excess LAH by the sequential, dropwise addition of water, 15% NaOH solution, and then more water, all at 0°C.

  • Washing: Wash the resin thoroughly with THF, DCM, and methanol.

  • Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail as in Protocol 1.

  • Isolation and Purification: Isolate and purify the crude peptide as in Protocol 1.

Causality Behind Experimental Choices and Potential Pitfalls

As a senior application scientist, it is crucial to understand not just the "how" but also the "why" behind these protocols, and to be aware of the potential challenges.

The Rationale for Using Fmoc-Lysinol(Boc) (Route 1)

The primary advantage of this route is its robustness and predictability . By using a pre-functionalized building block, you eliminate the most challenging and potentially lowest-yielding step – the on-resin reduction – from the main SPPS workflow. This leads to a cleaner crude product and simplifies the final purification, which is often the most time-consuming and costly part of large-scale peptide synthesis.

The choice of 2-chlorotrityl resin is strategic for this approach.[4] Its high acid lability allows for the cleavage of the peptide under mild acidic conditions, which helps to prevent side reactions that can occur with more aggressive cleavage cocktails.[1]

Potential Pitfalls of Route 1:

  • Cost of the Building Block: As discussed, the initial cost of Fmoc-Lysinol(Boc) is high. This may be a prohibitive factor for smaller-scale research projects, but for large-scale manufacturing, the improved yield and purity can offset this cost.

  • Availability: Fmoc-Lysinol(Boc) is a more specialized reagent than its carboxylic acid counterpart and may not be as readily available in large quantities from all suppliers.

The Rationale and Challenges of On-Resin Reduction (Route 2)

The main driver for this route is the lower initial cost of the starting amino acid . In scenarios where the cost of the specialized amino alcohol is a major barrier, this route provides an alternative.

However, this route is fraught with challenges, especially at a large scale:

  • Harsh and Hazardous Reagents: LAH is a highly reactive and pyrophoric reagent that requires specialized handling and an inert atmosphere.[2] Its use on a large scale introduces significant safety and engineering challenges.

  • Incomplete Reactions and Side Reactions: The reduction of a resin-bound ester or carboxylic acid can be sluggish and may not go to completion, leading to a mixture of the desired peptide alcohol and the starting peptide acid. This complicates purification and lowers the overall yield. Additionally, the harsh reducing conditions can lead to the reduction of other functional groups on the peptide, such as the amide bonds of the peptide backbone, although this is less common with LAH at moderate temperatures.

  • Racemization: While less of a concern for the C-terminal residue itself, the harsh conditions could potentially lead to epimerization at other sensitive residues in the peptide chain.[7]

  • Waste Disposal: The quenching of large amounts of LAH generates significant volumes of hazardous waste that must be disposed of in an environmentally responsible and costly manner.

Conclusion and Recommendations

Based on a comprehensive analysis of the process chemistry, cost factors, and potential challenges, the use of the pre-functionalized building block, Fmoc-Lysinol(Boc), is the more cost-effective and reliable strategy for the large-scale synthesis of peptides with a C-terminal lysinol moiety.

While the initial investment in the specialized amino alcohol is higher, the benefits of a simpler, more robust, and higher-yielding synthetic process outweigh the apparent initial savings of the on-resin reduction approach. The increased purity of the crude product from the Fmoc-Lysinol(Boc) route leads to significant savings in time and resources during downstream processing and purification, which are major cost drivers in large-scale peptide manufacturing.

The on-resin reduction route may be considered for small-scale, exploratory syntheses where the cost of the specialized building block is prohibitive. However, for process development and large-scale manufacturing, the risks to yield, purity, and safety associated with this approach make it a less desirable option.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC. [Link]

  • Amblard, F., et al. (2005). A New Strategy for the Solid-Phase Synthesis of C-Terminal Peptide Alcohols. Organic Letters, 7(12), 2461-2464.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (n.d.). J-STAGE. [Link]

  • Domestic (USA) sodium borohydride or lithium aluminum hydride? (2020, December 21). Sciencemadness.org. [Link]

  • Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16). Huatsing Biorui. [Link]

  • Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (n.d.). NIH. [Link]

  • Wang Linker Free of Side Reactions. (2012, December 27). Organic Letters. [Link]

  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. (2020, April). Request PDF. [Link]

  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. (2020, April). PubMed. [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). ChemRxiv. [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022, January 7). RSC Publishing. [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

  • Preparation method of double-protection lysine with Boc side-chain amino protection. (2016, June 8).

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A Guide to the Synthesis of C-Terminal Lysinol Peptides: Applications, Limitations, and Comparative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and advanced biomaterials, the modification of the peptide C-terminus offers a powerful tool to enhance biological activity, improve metabolic stability, and introduce novel functionalities. The incorporation of a C-terminal amino alcohol, such as Lysinol, can be particularly advantageous, as it can mimic the transition state of protease catalysis, thereby creating potent enzyme inhibitors, or alter the pharmacokinetic profile of a peptide drug.[1]

This guide provides a comprehensive overview of the strategies for synthesizing peptides bearing a C-terminal Lysinol moiety with a Boc-protected side chain. As the direct precursor, Fmoc-Lysinol(Boc), is not a routinely available building block, this guide will focus on practical, field-proven methodologies for its generation and incorporation during solid-phase peptide synthesis (SPPS). We will objectively compare these methods with alternative approaches for C-terminal modification, providing the necessary experimental context for you to make informed decisions in your research and development endeavors.

The Strategic Value of C-Terminal Peptide Alcohols

The replacement of the C-terminal carboxylic acid with an alcohol functionality can profoundly impact a peptide's properties. Peptide alcohols are precursors to peptide aldehydes, a class of potent protease inhibitors.[2] Furthermore, many naturally occurring and synthetic peptide alcohols exhibit significant biological activities, including antibiotic and somatostatin analog functions.[2] The Lysinol moiety, in particular, retains the charged side chain of lysine, which can be crucial for receptor interactions or solubility, while introducing the unique characteristics of a C-terminal alcohol.

Core Synthetic Challenge: The Absence of a Direct Building Block

A primary hurdle in the synthesis of C-terminal Lysinol peptides is the lack of a commercially available Fmoc-Lysinol(Boc) building block. This necessitates an indirect approach, where the alcohol functionality is generated from the readily available carboxylic acid precursor, Fmoc-Lys(Boc)-OH, either before or during solid-phase synthesis.

Comparative Analysis of Synthetic Strategies

Here, we compare the two primary strategies for incorporating a C-terminal Lysinol(Boc) with a common alternative method for generating C-terminal peptide alcohols.

Strategy Description Advantages Limitations Typical Purity (Crude) Overall Yield
Strategy 1: On-Resin Reduction of C-Terminal Fmoc-Lys(Boc)-OH The peptide is synthesized on a solid support, and the C-terminal carboxylic acid is reduced to an alcohol while still attached to the resin.- Utilizes a readily available starting material (Fmoc-Lys(Boc)-OH).- Avoids the need to synthesize and purify a specialized amino alcohol building block.- Can be integrated into standard Fmoc-SPPS workflows.- Requires a reducing agent that is compatible with the resin and other protecting groups.- Risk of incomplete reduction, leading to a mixed population of peptide acid and peptide alcohol.- Potential for side reactions depending on the reducing agent and peptide sequence.60-80%Moderate
Strategy 2: Synthesis and Attachment of Fmoc-Lysinol(Boc) Fmoc-Lysinol(Boc) is first synthesized in solution and then attached to a suitable resin (e.g., chlorotrityl resin) to initiate SPPS.- Provides a well-defined starting point for peptide synthesis.- Can lead to higher purity of the final peptide alcohol.- Avoids on-resin reduction steps, which can be difficult to monitor.- Requires a multi-step solution-phase synthesis of the amino alcohol, which can be time-consuming.- Attachment of the amino alcohol to the resin can be challenging and may result in lower loading capacities.- Potential for side reactions during the synthesis of the amino alcohol.70-90%Low to Moderate
Alternative: Post-Cleavage Solution-Phase Reduction The full-length peptide with a C-terminal carboxylic acid is synthesized, cleaved from the resin, and then the carboxylic acid is reduced in solution.- Separates the challenges of peptide synthesis from the reduction reaction.- A wide range of reducing agents can be used.- Purification of the final peptide alcohol from the crude peptide acid and reaction byproducts can be difficult.- Risk of side reactions on the unprotected peptide in solution.- May not be suitable for all peptide sequences due to solubility issues.VariableLow to Moderate

Experimental Protocols

Strategy 1: On-Resin Reduction of C-Terminal Fmoc-Lys(Boc)-OH

This protocol describes the synthesis of a peptide with a C-terminal Lysinol via on-resin reduction of the corresponding carboxylic acid.

Workflow Diagram:

On_Resin_Reduction Resin Wang Resin Load Load Fmoc-Lys(Boc)-OH Resin->Load 1. Esterification SPPS Standard Fmoc-SPPS Cycles Load->SPPS 2. Peptide Elongation Reduction On-Resin Reduction (e.g., BH3-THF) SPPS->Reduction 3. C-Terminal Modification Cleavage TFA Cleavage Reduction->Cleavage 4. Deprotection Peptide_Alcohol C-Terminal Lysinol Peptide Cleavage->Peptide_Alcohol

Caption: Workflow for On-Resin C-Terminal Reduction.

Step-by-Step Methodology:

  • Resin Preparation and First Amino Acid Loading:

    • Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • Load the first amino acid, Fmoc-Lys(Boc)-OH, onto the Wang resin using a standard esterification protocol (e.g., using DIC/DMAP).

  • Peptide Chain Elongation:

    • Perform the desired number of Fmoc-SPPS cycles to assemble the peptide chain. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Coupling of the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIPEA).

  • On-Resin Reduction of the C-Terminal Carboxylic Acid:

    • After the final coupling step and N-terminal Fmoc deprotection, thoroughly wash the peptidyl-resin with dichloromethane (DCM).

    • Swell the resin in anhydrous tetrahydrofuran (THF).

    • Add a solution of borane-tetrahydrofuran complex (BH3·THF) in THF to the resin.

    • Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.

    • Quench the reaction by the slow addition of methanol.

    • Wash the resin extensively with THF, methanol, and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Strategy 2: Synthesis and Attachment of Fmoc-Lysinol(Boc)

This strategy involves the initial synthesis of the amino alcohol building block, followed by its attachment to a solid support for subsequent peptide elongation.

Workflow Diagram:

Caption: Workflow for using a pre-synthesized amino alcohol.

Step-by-Step Methodology:

  • Synthesis of Fmoc-Lysinol(Boc):

    • Dissolve Fmoc-Lys(Boc)-OH in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent such as borane-dimethyl sulfide complex (BMS) or lithium borohydride (LiBH4).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water or a mild acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield pure Fmoc-Lysinol(Boc).

  • Attachment to 2-Chlorotrityl Chloride Resin:

    • Swell 2-chlorotrityl chloride resin in DCM.

    • Dissolve the synthesized Fmoc-Lysinol(Boc) in DCM with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Add the amino alcohol solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted trityl chloride groups with methanol.

    • Wash the resin thoroughly with DCM, DMF, and methanol.

  • Peptide Chain Elongation:

    • Proceed with standard Fmoc-SPPS cycles as described in Strategy 1.

  • Cleavage and Deprotection:

    • Cleave the peptide from the 2-chlorotrityl resin using a mild acidic cocktail (e.g., TFA/DCM/TIS 1:97:2) to minimize side reactions.

    • Precipitate, wash, and lyophilize the crude peptide.

  • Purification and Analysis:

    • Purify and analyze the final product as described in Strategy 1.

Limitations and Causality in Experimental Choices

  • Choice of Reducing Agent (Strategy 1): The selection of a reducing agent for on-resin reduction is critical. Borane-based reagents are often preferred as they are effective for reducing carboxylic acids and are generally compatible with common acid-labile side-chain protecting groups. However, they can be sensitive to moisture and require anhydrous conditions. The causality behind this choice is the need for a reagent that is selective for the C-terminal carboxylic acid without cleaving the peptide from the resin or affecting other protecting groups.

  • Choice of Resin (Strategy 2): 2-Chlorotrityl chloride resin is highly recommended for attaching the pre-synthesized amino alcohol.[1] This is because it allows for the attachment of the alcohol functionality under mild conditions and subsequent cleavage of the final peptide under very mild acidic conditions, which helps to preserve the integrity of the peptide alcohol. The use of more acid-sensitive resins is a self-validating system to prevent side reactions during cleavage.

  • Epimerization Risk: In any multi-step synthesis involving the activation of the C-terminus, there is a risk of epimerization, especially for C-terminal cysteine and histidine residues.[1] While the on-resin reduction strategy (Strategy 1) avoids C-terminal activation, the solution-phase synthesis of the amino alcohol (Strategy 2) and post-cleavage reduction methods must be carefully controlled to minimize this side reaction.

Conclusion and Future Perspectives

The synthesis of peptides with a C-terminal Lysinol(Boc) moiety presents a unique set of challenges due to the absence of a readily available building block. However, through strategic on-resin reduction or the synthesis and attachment of a pre-formed amino alcohol, researchers can successfully access these valuable modified peptides. The choice between these strategies will depend on the specific requirements of the target peptide, the available synthetic expertise, and the desired scale of the synthesis. The on-resin reduction approach offers a more direct route using standard starting materials, while the pre-formed amino alcohol strategy can provide higher purity at the cost of increased upfront synthetic effort. As the demand for more sophisticated and potent peptide therapeutics grows, the development of novel and efficient methods for C-terminal modification will continue to be a critical area of research.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. [Link][1]

  • Solid-phase synthesis of C-terminal modified peptides. Academia.edu. [Link][3]

  • Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate. [Link][4]

  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. PubMed. [Link][5]

  • Solid phase peptide synthesis of peptide alcohols. Google Patents. [2]

  • Planning a Peptide Synthesis. AAPPTec. [Link][6]

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. ResearchGate. [Link][7]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Fmoc-Lysinol(Boc), a protected amino alcohol commonly used in peptide synthesis and drug development. As laboratory professionals, our responsibility is to manage chemical waste in a manner that ensures personnel safety, environmental protection, and regulatory compliance. This document synthesizes procedural steps with the underlying scientific and regulatory principles to empower researchers with the knowledge for responsible chemical stewardship.

Chemical Profile and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. Fmoc-Lysinol(Boc) (CAS No. 198561-38-5) is a solid organic compound that, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling.[1][2] Its ecotoxicological properties are not well-documented, reinforcing the need to prevent its release into the environment.[3]

The core principle of laboratory waste management dictates that any chemical waste, unless explicitly determined to be non-hazardous, should be treated as potentially hazardous.[4][5] Therefore, Fmoc-Lysinol(Boc) and materials contaminated with it must not be disposed of in standard trash or down the drain.[2]

Table 1: Key Properties of Fmoc-Lysinol(Boc) for Disposal Consideration

PropertyValueImplication for Disposal
CAS Number 198561-38-5Unique identifier for accurate labeling and waste profiling.
Molecular Formula C26H34N2O5Organic compound; will be segregated as organic waste.
Physical State Solid (Powder/Crystals)To be disposed of as solid waste unless dissolved in a solvent.
Known Incompatibilities Strong oxidizing agents[3]Must be segregated from oxidizers to prevent potentially violent reactions.[4]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[3][6]Relevant for final disposal method (e.g., incineration).
GHS Classification Not a hazardous substance or mixture.[1][7]Despite this, standard chemical handling precautions are required.[3]

The Regulatory Landscape: Why Procedure Matters

The disposal of laboratory chemicals is governed by stringent regulations to protect human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes the "cradle-to-grave" management system for hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of chemical waste and emergency preparedness.[11][12][13] Adherence to the procedures outlined below ensures compliance with these critical federal standards and aligns with the best practices of chemical hygiene.

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to the disposal of Fmoc-Lysinol(Boc) from the point of generation to its final handoff to environmental health and safety personnel.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE as recommended by the Safety Data Sheet (SDS).

  • Hand Protection: Nitrile or other chemically resistant gloves.[7]

  • Eye Protection: Safety glasses with side-shields or goggles.[7]

  • Skin and Body Protection: A standard laboratory coat.[7]

Step 2: Characterize and Segregate the Waste

Proper segregation is the most critical step in preventing accidental chemical reactions. The correct waste stream depends on the form of the Fmoc-Lysinol(Boc) waste.

  • Unused or Expired Pure Solid: If you are disposing of the original, uncontaminated solid reagent, it should be placed in a designated container for "Non-Halogenated Organic Solid Waste."

  • Contaminated Labware: Items such as weighing papers, gloves, or pipette tips that are contaminated with Fmoc-Lysinol(Boc) should also be collected as "Non-Halogenated Organic Solid Waste."

  • Solutions and Mixtures: If Fmoc-Lysinol(Boc) is dissolved in a solvent, the entire solution must be disposed of based on the solvent's identity.

    • Non-Halogenated Solvents (e.g., DMSO, DMF, Ethanol): The solution must be collected in a container labeled "Non-Halogenated Organic Liquid Waste." [8][14]

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The solution must be collected in a container labeled "Halogenated Organic Liquid Waste." [8]

Causality Note: Segregating halogenated from non-halogenated waste is crucial because the disposal methods differ significantly. Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of toxic dioxins and furans.

Step 3: Use Proper Waste Containers

All chemical waste must be collected in containers that meet specific criteria to ensure safety and compliance.[4]

  • Compatibility: The container must be made of a material that does not react with the waste (e.g., glass or high-density polyethylene for most organic waste).

  • Condition: The container must be in good condition, free of cracks or leaks.

  • Closure: The container must have a secure, tight-fitting screw-top cap. It must be kept closed at all times except when actively adding waste.[4]

Step 4: Label the Waste Container Accurately

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[8][13] The label must include:

  • The words "Hazardous Waste" (or as required by your institution).

  • The full chemical name(s) of all components in the container (e.g., "Fmoc-Lysinol(Boc)," "Methanol"). Avoid abbreviations or formulas.

  • The percentage or volume composition of each component.

  • The relevant hazard characteristics (e.g., Flammable, Corrosive, etc. - while not applicable to pure Fmoc-Lysinol(Boc), this is critical for solutions).

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[4] This area must be under the control of laboratory personnel.

  • Store the labeled, closed waste container in the SAA.

  • Ensure incompatible waste types are segregated within the SAA (e.g., do not store this organic waste next to strong acids or oxidizers).[4]

  • Adhere to institutional limits on the volume of waste that can be stored in an SAA and the timeframes for removal.[4][10]

Step 6: Arrange for Final Disposal

Once the waste container is full or has reached its accumulation time limit, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department. EH&S professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.[5][15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fmoc-Lysinol(Boc).

cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal WasteGen Waste Generated (Fmoc-Lysinol(Boc)) PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) WasteGen->PPE Decision Step 2: Determine Waste Form PPE->Decision Solid Pure Solid or Contaminated Labware Decision->Solid Solid Liquid Dissolved in Solvent Decision->Liquid Liquid SolidWaste Collect in 'Non-Halogenated Organic Solid Waste' Solid->SolidWaste LiquidDecision Is Solvent Halogenated? Liquid->LiquidDecision Label Step 3 & 4: Use Compatible, Labeled Container SolidWaste->Label Halogenated Collect in 'Halogenated Organic Liquid Waste' LiquidDecision->Halogenated Yes NonHalogenated Collect in 'Non-Halogenated Organic Liquid Waste' LiquidDecision->NonHalogenated No Halogenated->Label NonHalogenated->Label SAA Step 5: Store in Closed Container in SAA Label->SAA EHS Step 6: Contact EH&S for Pickup and Final Disposal SAA->EHS

Caption: Disposal workflow for Fmoc-Lysinol(Boc).

Emergency Procedures: Spills and Exposure

In the event of a small spill of solid Fmoc-Lysinol(Boc), use appropriate tools to carefully sweep or scoop the material into a designated waste container.[6] Avoid generating dust. For larger spills or any exposure, consult the material's SDS immediately and follow its first-aid and emergency guidelines.[3] Report all spills and exposures to your laboratory supervisor and EH&S department.

By adhering to this comprehensive guide, researchers can confidently manage the disposal of Fmoc-Lysinol(Boc), upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Fmoc-L-Lysine-(Boc). Carl ROTH. [Link]

  • Safety Data Sheet: Fmoc-L-Lysine-(Boc). Carl ROTH. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • Fmoc-Lysinol(Boc). PubChem, NIH. [Link]

  • MSDS - Safety Data Sheet for Fmoc-Lysinol(Boc). EMD Millipore. [Link]

  • Safety Data Sheet for a similar compound. AAPPTec, LLC. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Safety Data Sheet Fmoc-L-Lys(Boc)-OH. CEM Corporation. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Fmoc-Lysinol(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an essential operational and safety manual for researchers, scientists, and drug development professionals handling Fmoc-Lysinol(Boc). As a Senior Application Scientist, my objective is to provide a framework grounded in rigorous safety protocols and field-proven experience. The procedures outlined below are designed to ensure the chemical's integrity while prioritizing the handler's safety through a multi-layered approach to personal protective equipment (PPE).

Hazard Assessment & Immediate Risk Mitigation

Fmoc-Lysinol(Boc) is a solid, powdered amino alcohol derivative used in peptide synthesis.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under GHS, a conservative approach is mandated due to its potential for harm.[3][4] The primary risks stem from its physical form and chemical nature. The SDS for Fmoc-Lysinol(Boc) indicates it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[1] The fine, dusty nature of the solid necessitates stringent controls to prevent aerosolization and subsequent inhalation.

First-Look Safety Briefing

For immediate reference, this table summarizes the primary hazards and the minimum required PPE for any operation involving Fmoc-Lysinol(Boc).

Exposure Route Potential Hazard Minimum PPE / Engineering Control
Inhalation May cause respiratory tract irritation; potential for harm if inhaled.[1]Work within a certified chemical fume hood. If not possible, an N95-rated dust respirator is mandatory.[1][2]
Skin Contact May cause skin irritation; potential for harm if absorbed through the skin.[1]Chemical-resistant nitrile gloves and a fully buttoned lab coat are required.[5][6]
Eye Contact May cause eye irritation.[1]Chemical splash goggles are mandatory. A face shield is required for bulk transfers or splash-risk procedures.[1][7]
Ingestion May be harmful if swallowed.[1]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist but a system designed to provide overlapping layers of protection. Each component is chosen to mitigate specific, identified risks.

Protection Layer PPE Component Specification & Rationale
Primary Barriers Hand Protection Disposable Nitrile Gloves: Provides excellent protection against incidental splashes of a wide variety of laboratory chemicals and is resistant to punctures.[6][8] For prolonged contact or when using aggressive solvents for dissolution, consider double-gloving or using thicker gloves.
Body Protection Flame-Resistant Lab Coat: Must be fully buttoned with sleeves rolled down. This protects the skin on the arms and torso from accidental spills and dust contamination.[7]
Secondary Barriers Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated): Essential for protecting against dust particles and accidental splashes from any direction. Standard safety glasses do not provide adequate protection.
Face Protection Face Shield (used with goggles): Required when handling larger quantities (>5g) or during any procedure with a significant risk of splashing (e.g., vigorous mixing, solvent addition).[7][9]
Respiratory Protection Engineering Control Chemical Fume Hood: The primary and most effective method for controlling exposure. All weighing and handling of solid Fmoc-Lysinol(Boc) and its solutions should occur within a certified fume hood.[7]
Personal Respirator N95 Dust Mask/Respirator: To be used only if a fume hood is unavailable or during emergency spill cleanup. It protects against inhalation of fine particulates.[1][2]
Foot Protection Footwear Closed-toe, closed-heel shoes: Prevents exposure from spills and protects from dropped objects.[7]

Procedural Blueprint: From Preparation to Disposal

Adherence to a strict, sequential protocol is critical for safety. The following workflow is designed to be a self-validating system, minimizing the risk of contamination and exposure at each stage.

Operational Workflow Diagram

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing cluster_disposal Disposal A 1. Verify Safety Equipment (Fume Hood, Eyewash, Shower) B 2. Assemble Materials (Chemical, Glassware, Solvents) A->B C 3. Don Lab Coat D 4. Don Goggles & Face Shield C->D E 5. Don Nitrile Gloves D->E F 6. Weigh Solid Compound E->F G 7. Transfer & Dissolve F->G H 8. Securely Cap Container G->H I 9. Decontaminate Work Area H->I J 10. Doff Gloves I->J K 11. Doff Goggles & Lab Coat J->K L 12. Wash Hands Thoroughly K->L M 13. Dispose of Contaminated PPE & Chemical Waste per Protocol L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.